molecular formula C5H10O2 B7797496 3-Hydroxy-2,2-dimethylpropanal CAS No. 31091-91-5

3-Hydroxy-2,2-dimethylpropanal

Cat. No.: B7797496
CAS No.: 31091-91-5
M. Wt: 102.13 g/mol
InChI Key: JJMOMMLADQPZNY-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylpropanal is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2,2-dimethylpropanal
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InChI

InChI=1S/C5H10O2/c1-5(2,3-6)4-7/h3,7H,4H2,1-2H3
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InChI Key

JJMOMMLADQPZNY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CO)C=O
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID9027231
Record name Propanal, 3-hydroxy-2,2-dimethyl-
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid; mp = 30-33 deg C; [MSDSonline]
Record name 3-Hydroxy-2,2-dimethylpropionaldehyde
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CAS No.

597-31-9, 31091-91-5
Record name Hydroxypivalaldehyde
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Record name 3-HYDROXY-2,2-DIMETHYLPROPANAL
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Record name 3-HYDROXY-2,2-DIMETHYLPROPIONALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanal (B31169), also known as hydroxypivaldehyde, is a versatile organic compound with the CAS number 597-31-9. It is a key intermediate in the synthesis of various commercially important chemicals, including pharmaceuticals, agrochemicals, and polymers.[1] This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or a white solid, depending on its purity and the ambient temperature.[2] It possesses a distinctive odor. The presence of both a hydroxyl and an aldehyde functional group makes it a reactive and versatile building block in organic synthesis.

Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 597-31-9[3]
Molecular Formula C₅H₁₀O₂[3]
Molecular Weight 102.13 g/mol [3][4]
Appearance Colorless to pale yellow liquid or white solid[2]
Odor Distinctive
Synonyms Hydroxypivaldehyde, Pentaldol, 2,2-Dimethyl-3-hydroxypropanal[5]
Physicochemical Data

There is some variability in the reported physical properties of this compound, which may be attributed to its tendency to exist as a mixture of the monomer and its dimer, as well as variations in purity.

PropertyValueSource(s)
Melting Point 30-33 °C or 89-90 °C (as needle-shaped crystals)[2]
Boiling Point 172-173 °C (decomposition), 67-69 °C at 1.87 kPa, 204.4 °C at 760 mmHg[2]
Density 0.964 g/cm³[2]
Flash Point 60.3 °C[2]
Water Solubility 0.47 M
logP -0.1[2]
Refractive Index 1.421[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

  • GC-MS Data: Available in the NIST Mass Spectrometry Data Center.[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

  • Vapor Phase IR Spectrum: Available from Sigma-Aldrich.[3] The spectrum will show characteristic absorptions for the hydroxyl (-OH) and aldehyde (-CHO) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis

This compound is commercially produced via the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).

Synthesis Pathway

Synthesis_Pathway isobutyraldehyde Isobutyraldehyde intermediate Enolate Intermediate isobutyraldehyde->intermediate Deprotonation formaldehyde Formaldehyde formaldehyde->intermediate Nucleophilic Attack catalyst Base Catalyst (e.g., Triethylamine) catalyst->isobutyraldehyde product This compound intermediate->product Protonation

Caption: Synthesis of this compound via aldol condensation.

Experimental Protocol: Aldol Condensation

The following is a generalized experimental protocol based on patent literature.[7]

Materials:

  • Isobutyraldehyde

  • Formaldehyde (e.g., 37% aqueous solution)

  • Base catalyst (e.g., Triethylamine)

  • Solvent (optional, e.g., water)

Procedure:

  • Reaction Setup: Charge a reaction vessel with isobutyraldehyde and the base catalyst.

  • Addition of Formaldehyde: Slowly add the formaldehyde solution to the reaction mixture while maintaining a controlled temperature, typically between 50-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

  • Work-up: After the reaction is complete, cool the mixture. The work-up procedure may involve neutralization of the catalyst, extraction, and distillation to isolate and purify the this compound.

Reactivity and Dimerization

The bifunctional nature of this compound allows it to undergo a variety of chemical transformations. A notable reaction is its reversible dimerization to a stable cyclic hemiacetal, a dioxane derivative.[8]

Dimerization Pathway

Dimerization_Pathway monomer1 This compound dimer 2,4-dihydroxy-5,5-dimethyl-1,3-dioxane (Dimer) monomer1->dimer Nucleophilic attack of hydroxyl group monomer2 This compound monomer2->dimer on aldehyde

Caption: Reversible dimerization of this compound.

Applications

This compound is a valuable intermediate with a range of applications:

  • Pharmaceuticals: It serves as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).

  • Agrochemicals: Used in the production of pesticides and herbicides.

  • Polymers: A precursor to neopentyl glycol, which is used in the manufacture of polyesters, polyurethanes, and synthetic lubricants.[8]

  • Fragrances and Flavors: Utilized in the fragrance and flavor industry.

Safety and Handling

This compound is an irritant, particularly to the eyes. Standard laboratory safety precautions should be followed when handling this chemical.

  • Hazard Statements: H319 (Causes serious eye irritation).

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Conclusion

This compound is a fundamentally important C5 building block with significant utility in chemical synthesis. Its unique combination of hydroxyl and aldehyde functionalities provides a gateway to a wide array of more complex molecules. This guide has summarized its core properties, synthesis, and key reactions to aid researchers and professionals in its effective application.

References

An In-Depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal: Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanal, also commonly known as hydroxypivaldehyde, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates both a hydroxyl and an aldehyde functional group, making it a versatile precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of therapeutic agents.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a propanal backbone with two methyl groups at the C2 position and a primary hydroxyl group at the C3 position.

Chemical Structure:

Nomenclature:

  • IUPAC Name: this compound[1]

  • CAS Number: 597-31-9

  • Synonyms: Hydroxypivaldehyde, Pentaldol, 2,2-Dimethyl-3-hydroxypropanal, Hydroxypivalaldehyde[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some variations in reported values exist in the literature, which can be attributed to different experimental conditions and the compound's tendency to exist as a mixture of monomer and dimer.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[3]
Molecular Weight 102.13 g/mol [1]
Appearance White powder or colorless liquid[2]
Melting Point 30-33 °C[3]
Boiling Point 204.4 °C at 760 mmHg[3]
Density 0.964 g/cm³[3]
Solubility Soluble in water and various organic solvents[2]
Flash Point 60.3 °C[3]
Refractive Index 1.421[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.52s1HAldehyde proton
3.78s2HMethylene protons
2.0s1HHydroxyl proton
1.22s6HMethyl protons

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each of the non-equivalent carbon atoms.

Chemical Shift (ppm)Assignment
~205Aldehyde carbonyl carbon (C=O)
~70Quaternary carbon (C-(CH₃)₂)
~65Methylene carbon (CH₂-OH)
~20Methyl carbons (CH₃)

Note: Predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch (hydroxyl group)
2960, 2870StrongC-H stretch (alkyl groups)
2720, 2820MediumC-H stretch (aldehyde)
1725StrongC=O stretch (aldehyde)
1040StrongC-O stretch (primary alcohol)

Source: NIST WebBook, Gas Phase

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityPossible Fragment Ion
102Low[M]⁺ (Molecular ion)
71Moderate[M - OCH₃]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺
31High[CH₂OH]⁺

Source: NIST WebBook, Electron Ionization

Experimental Protocol: Synthesis via Aldol (B89426) Condensation

This compound is synthesized through a base-catalyzed aldol condensation between isobutyraldehyde (B47883) and formaldehyde (B43269).

Materials and Reagents
Procedure
  • To a stirred solution of isobutyraldehyde in a suitable reaction vessel, add a catalytic amount of triethylamine at room temperature.

  • Slowly add an aqueous solution of formaldehyde to the reaction mixture. An exothermic reaction is expected; maintain the temperature between 40-50 °C using a cooling bath.

  • After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extract the product into diethyl ether. Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Application in Drug Development: Squalene (B77637) Synthase Inhibitors

This compound serves as a key building block in the synthesis of 4,1-benzoxazepine (B1262346) derivatives, which have been identified as potent inhibitors of squalene synthase.[4][5] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway.[6]

Cholesterol Biosynthesis Pathway and Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by 4,1-benzoxazepine derivatives.

Cholesterol_Biosynthesis cluster_synthesis Synthesis of 4,1-Benzoxazepine Inhibitor cluster_pathway Cholesterol Biosynthesis Pathway HPD This compound Intermediate Multi-step Synthesis HPD->Intermediate Benzoxazepine 4,1-Benzoxazepine Derivative Intermediate->Benzoxazepine Squalene Squalene Benzoxazepine->Squalene Inhibits HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps

References

A Technical Guide to 3-Hydroxy-2,2-dimethylpropanal and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-dimethylpropanal (B31169), a versatile chemical intermediate. The document details its chemical properties, synonyms, key synthetic protocols, and its role in significant biosynthetic pathways. The information is presented to support research and development activities in the pharmaceutical, agrochemical, and specialty chemical sectors.

Chemical Identity and Synonyms

This compound is an organic compound that is also widely known by its common name, hydroxypivaldehyde.[1][2][3] It is a valuable building block in organic synthesis due to the presence of both a hydroxyl and an aldehyde functional group.[2][3] A comprehensive list of its synonyms is provided below.

Synonym Reference
Hydroxypivaldehyde[1][2][3]
2,2-Dimethyl-3-hydroxypropanal[1]
3-Hydroxypivalaldehyde[1]
Pentaaldol[1]
Pentaldol[1]
2,2-Dimethyl-beta-hydroxypropionaldehyde
2-(Hydroxymethyl)-2-methylpropanal[1]
Hydracrylaldehyde, 2,2-dimethyl-[1]
Propanal, 3-hydroxy-2,2-dimethyl-[1]
alpha,alpha-Dimethyl-beta-hydroxypropionaldehyde
2-(Hydroxymethyl)isobutyraldehyde[1]
3-Hydroxy-2,2-dimethylpropionaldehyde[1]

Physicochemical Properties

Hydroxypivaldehyde is typically a colorless to pale yellow liquid with a distinct odor.[1] It is soluble in water and various organic solvents.[1] A summary of its key physicochemical properties is presented in the table below.

Property Value Reference
CAS Number 597-31-9[3]
Molecular Formula C5H10O2[1][3]
Molecular Weight 102.13 g/mol
Melting Point 30-33 °C
Boiling Point 172-173 °C (decomposes)
Density ~0.96 g/cm³
Solubility in Water Soluble[1]
pKa 14.25 (Predicted)[3]

Experimental Protocols

This compound is a key intermediate in the synthesis of various commercially important chemicals, including neopentyl glycol (NPG) and Vitamin B5.[4][5]

Synthesis of this compound

The primary method for synthesizing hydroxypivaldehyde is through an aldol (B89426) condensation reaction between isobutyraldehyde (B47883) and formaldehyde (B43269).[6]

Objective: To synthesize this compound.

Materials:

  • Isobutyraldehyde

  • Formaldehyde (or paraformaldehyde)

  • Triethylamine (or other basic catalyst)

  • Water

Generalized Protocol:

  • Charge a reaction vessel with isobutyraldehyde, formaldehyde, and a catalytic amount of triethylamine. The molar ratio of formaldehyde to isobutyraldehyde can range from 0.5:1 to 2:1.[4]

  • The reaction is typically carried out at a temperature between 60-80 °C.[4]

  • The reaction mixture is stirred until the consumption of isobutyraldehyde is maximized.[4]

  • Upon completion, the resulting solution contains hydroxypivaldehyde, unreacted starting materials, and byproducts.[7]

  • Purification can be achieved through various methods, including distillation, crystallization, or extraction.[4][7] For instance, the product can be crystallized by cooling the aqueous solution to approximately 15-20°C.[7]

Hydrogenation of this compound to Neopentyl Glycol (NPG)

Hydroxypivaldehyde is a direct precursor to neopentyl glycol, a compound with significant industrial applications.[4][5][8][9]

Objective: To synthesize Neopentyl Glycol via hydrogenation of this compound.

Materials:

  • Purified this compound

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Raney nickel, copper chromite, or a Pt-Ru-W catalyst)[4][10]

  • Solvent (e.g., water, methanol, or a mixture)[4]

Generalized Protocol:

  • The hydrogenation is conducted in a suitable reactor. The concentration of hydroxypivaldehyde in the feed stream is typically maintained between 15 to 60 wt%.[4]

  • The reaction is carried out in the presence of a hydrogenation catalyst. For example, with a nickel catalyst, the temperature may range from 120 to 180 °C under a pressure of 0.7 to 10.3 MPa.[4]

  • The reaction temperature for hydrogenation generally ranges from 80 to 200 °C, with pressures from 0.1 to 14.7 MPa.[4]

  • The reaction proceeds until the conversion of hydroxypivaldehyde is complete, which can reach 98-100% with high selectivity towards NPG (97-99%).[4]

  • The final product, neopentyl glycol, is then purified, typically by distillation or crystallization.[4]

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and various drug intermediates. Its dual functionality allows for the creation of complex molecular structures necessary for modern therapeutics.[2] In the agrochemical industry, its structure can be modified to produce effective herbicides, insecticides, and fungicides.[2] It is also used in the preparation of 4,1-benzoxazepines, which act as squalene (B77637) synthase inhibitors and are investigated for their role in inhibiting cholesterol synthesis.[11]

Visualized Pathways and Workflows

Synthetic Workflow: From Isobutyraldehyde to Neopentyl Glycol

The following diagram illustrates the two-step industrial synthesis of neopentyl glycol, with this compound as the key intermediate.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation A Isobutyraldehyde C This compound (Hydroxypivaldehyde) A->C + Basic Catalyst (e.g., Triethylamine) B Formaldehyde B->C + Basic Catalyst (e.g., Triethylamine) D Neopentyl Glycol (NPG) C->D + H2 + Catalyst (e.g., Ni, Cu-Cr) G cluster_pathway Vitamin B5 (Pantothenic Acid) Biosynthesis cluster_precursor Precursor Synthesis A α-Ketoisovalerate B Ketopantoate A->B Ketopantoate hydroxymethyltransferase C Pantoate (2,4-dihydroxy-3,3-dimethylbutanoic acid) B->C Ketopantoate reductase E Pantothenic Acid (Vitamin B5) C->E Pantothenate synthetase D β-Alanine D->E F This compound G Pantolactone F->G Cyanohydrin formation & Cyclization H Pantoate G->H Hydrolysis

References

Physical and chemical properties of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde). It is a valuable intermediate in the chemical industry, particularly in the synthesis of pharmaceuticals, agrochemicals, and polymers. This document consolidates key data, experimental protocols, and chemical behavior to support its application in research and development.

Chemical Identity and Descriptors

This compound is an organic compound characterized by the presence of both a hydroxyl and an aldehyde functional group.

IdentifierValue
IUPAC Name This compound[1]
Common Names Hydroxypivaldehyde, Pentaldol, 2,2-Dimethyl-3-hydroxypropionaldehyde
CAS Number 597-31-9[1][2]
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [1][2]
InChI Key JJMOMMLADQPZNY-UHFFFAOYSA-N[1]
SMILES CC(C)(CO)C=O[1]

Physicochemical Properties

The physical properties of this compound can vary, which is often attributed to its tendency to exist in equilibrium with its dimeric form.[2][3] This is a crucial consideration when interpreting physical data.

PropertyValueNotes
Physical State Colorless liquid or needle-shaped crystals.[4][5]Can be a liquid or solid at room temperature depending on purity and the monomer/dimer ratio.
Melting Point 30-33 °C; 89-90 °C; 103 °CThe wide range is likely due to the presence of both monomer and dimer forms.[2][3][5]
Boiling Point 141 °C; 172-173 °C (decomposes); 204.4 °C at 760 mmHg; 67-69 °C at 1.87 kPaSignificant variation exists in reported boiling points.[3][5]
Density Approximately 0.964 g/cm³
Solubility Soluble in water and various organic solvents.[4][6]The hydroxyl and aldehyde groups contribute to its solubility.
Flash Point 60.3 °C
pKa 14.25 ± 0.10 (Predicted)[6]

Chemical Properties and Reactivity

This compound is a versatile bifunctional molecule. Its chemical behavior is dictated by the aldehyde and primary alcohol groups.

  • Dimerization: It can undergo reversible dimerization to form a dioxane derivative, which contributes to the variability in its physical properties.[3]

  • Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The primary hydroxyl group can also be oxidized.

  • Aldol (B89426) Condensation: As a product of an aldol condensation, it can potentially participate in further related reactions.

  • Stability: It can be stabilized by forming a solid product with water, which is advantageous for storage.

Synthesis and Purification

The primary industrial synthesis of this compound is through the aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).[1]

Experimental Protocol: Synthesis

This protocol is adapted from established industrial processes.

Materials:

  • Isobutyraldehyde

  • Formaldehyde (aqueous solution, e.g., formalin)

  • Basic catalyst (e.g., triethylamine)

  • Water

Procedure:

  • In a reaction vessel, combine isobutyraldehyde and an aqueous solution of formaldehyde in an approximate molar ratio of 2:1.

  • Add a catalytic amount of a basic catalyst, such as triethylamine.

  • The reaction is typically carried out at a temperature between 70°C and 95°C.

  • The progress of the reaction can be monitored by observing the consumption of the reactants.

  • Upon completion, the reaction mixture will contain this compound, unreacted starting materials, water, and byproducts.

Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials and byproducts.

Materials:

  • Crude reaction mixture

  • Water

  • Extraction solvent (e.g., isobutyraldehyde or other suitable aldehyde)

Procedure:

  • Distillation: The crude reaction mixture is first subjected to distillation, often under reduced pressure, to remove low-boiling components such as unreacted isobutyraldehyde.

  • Extraction: The resulting solution containing this compound can be purified by liquid-liquid extraction. An aldehyde solvent under basic conditions can be used to extract the product and separate it from impurities like formate (B1220265) salts.

  • Crystallization: The purified this compound can be crystallized from an aqueous solution by cooling. The resulting crystals are then filtered, washed with cold water, and dried.

Spectroscopic Data

Spectroscopy Data
¹H NMR Expected signals include a singlet for the aldehyde proton, a singlet for the two methyl groups, a singlet for the methylene (B1212753) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Expected signals include a resonance for the aldehyde carbon, the quaternary carbon, the methyl carbons, and the methylene carbon.
IR Spectroscopy Characteristic peaks are expected for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches of the alkyl groups (~2900-3000 cm⁻¹), and a strong C=O stretch for the aldehyde (~1720 cm⁻¹).
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Research and Development

This compound is a key building block in organic synthesis with numerous applications:

  • Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients, including squalene (B77637) synthase inhibitors.[5]

  • Agrochemicals: Its structure can be modified to produce effective herbicides, insecticides, and fungicides.[7]

  • Polymers and Resins: It is a precursor to neopentyl glycol, which is widely used in the production of polyesters, polyurethanes, and alkyd resins.

  • Fragrances and Flavors: It is also utilized in the fragrance and flavor industry.[6]

Safety and Toxicology

This compound is classified as a neurotoxin in lethal-dose studies.[1] It can cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Diagrams

Synthesis and Key Reactions

Synthesis_and_Reactions cluster_synthesis Synthesis (Aldol Condensation) isobutyraldehyde Isobutyraldehyde hp This compound isobutyraldehyde->hp + formaldehyde Formaldehyde formaldehyde->hp + neopentyl_glycol Neopentyl Glycol hp->neopentyl_glycol Hydrogenation dimer Dioxane Dimer hp->dimer Dimerization (reversible) catalyst Base Catalyst catalyst->hp

Caption: Synthesis of this compound and its primary reactions.

Purification Workflow

Purification_Workflow start Crude Reaction Mixture distillation Distillation start->distillation extraction Liquid-Liquid Extraction distillation->extraction impurities1 Low-boiling impurities distillation->impurities1 crystallization Crystallization extraction->crystallization impurities2 Water-soluble impurities extraction->impurities2 end Pure this compound crystallization->end mother_liquor Mother Liquor crystallization->mother_liquor

Caption: A typical workflow for the purification of this compound.

References

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde, is a bifunctional organic compound with the chemical formula C5H10O2. Its unique structure, containing both a hydroxyl and an aldehyde functional group, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its key applications, particularly its role as a building block in the synthesis of pharmaceuticals such as squalene (B77637) synthase inhibitors.

Core Molecular Information

This compound is a simple yet versatile molecule. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C5H10O2[1][2]
Molecular Weight 102.13 g/mol [1][2]
CAS Number 597-31-9[1][2]
Appearance Colorless liquid or needle-shaped crystals[1][3]
Melting Point 30-33 °C[1]
Boiling Point 204.4 °C at 760 mmHg[4]
Density 0.964 g/cm³[4]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a base-catalyzed aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde.[2]

Isobutyraldehyde Isobutyraldehyde Intermediate Enolate Intermediate Isobutyraldehyde->Intermediate Deprotonation Formaldehyde Formaldehyde Product This compound Formaldehyde->Product Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Intermediate Intermediate->Product Nucleophilic attack on Formaldehyde HPA This compound NPG Neopentyl Glycol HPA->NPG Hydrogenation Hydrogen Hydrogen (H₂) Hydrogen->NPG Catalyst Hydrogenation Catalyst (e.g., Nickel-containing) Catalyst->NPG HPA This compound MultiStep Multi-step Synthesis HPA->MultiStep OtherReactants Other Reactants OtherReactants->MultiStep Inhibitor Squalene Synthase Inhibitor (e.g., 4,1-benzoxazepines) MultiStep->Inhibitor

References

A Comprehensive Technical Guide to the Synthesis of Hydroxypivaldehyde: Discovery, History, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypivaldehyde (HPA), systematically named 3-hydroxy-2,2-dimethylpropanal, is a pivotal intermediate in the chemical industry, most notably as a precursor to neopentyl glycol (NPG) and the vitamin pantothenic acid (Vitamin B5). Its synthesis is a cornerstone of industrial organic chemistry, primarily achieved through the crossed aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). This technical guide provides an in-depth exploration of the discovery and historical development of hydroxypivaldehyde synthesis, detailed experimental protocols for its preparation, and a comparative analysis of various catalytic systems. The underlying reaction mechanisms are illustrated, and quantitative data from key studies are presented in a structured format to facilitate comparison and application in research and development settings.

Discovery and Historical Context

The synthesis of hydroxypivaldehyde is fundamentally an application of the aldol condensation reaction, a significant carbon-carbon bond-forming reaction in organic chemistry. The general aldol reaction was discovered by Charles Wurtz in 1872.[1]

The first documented synthesis of hydroxypivaldehyde itself is attributed to Wesseley in 1900, who reported its preparation from the reaction of isobutyraldehyde and formaldehyde in the presence of potassium carbonate.[2] Early investigations into this specific aldol condensation were further expanded upon by researchers such as Fourneau in the 1930s and Stiller in the 1940s.[2] These initial methods often contended with challenges such as low yields, extended reaction times, and substantial catalyst requirements.[2]

The industrial importance of hydroxypivaldehyde as a precursor to neopentyl glycol, a crucial component in the production of resins, polyesters, and synthetic lubricants, spurred significant research into optimizing its synthesis.[3] This led to the development of more efficient catalytic systems, primarily utilizing tertiary amines like triethylamine, which offered improved selectivity and reaction conditions over the inorganic bases used in earlier methods.[4] Further refinements have explored the use of phase-transfer catalysts and anion exchange resins to enhance reaction rates and simplify product purification.[5][6]

The Core Synthetic Pathway: Crossed Aldol Condensation

The overwhelmingly predominant method for the synthesis of hydroxypivaldehyde is the base-catalyzed crossed aldol condensation of isobutyraldehyde with formaldehyde.[7] Isobutyraldehyde possesses an enolizable α-hydrogen, which can be abstracted by a base to form a nucleophilic enolate. Formaldehyde, lacking α-hydrogens, can only act as the electrophilic partner in this reaction, thus preventing self-condensation and favoring the desired crossed aldol product.[8]

The reaction is typically carried out in an aqueous medium, and a variety of basic catalysts can be employed, including alkali metal hydroxides, carbonates, and tertiary amines.[2]

Reaction Mechanism

The base-catalyzed synthesis of hydroxypivaldehyde proceeds through the following steps:

  • Enolate Formation: A basic catalyst abstracts an α-hydrogen from isobutyraldehyde to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by a water molecule to yield hydroxypivaldehyde and regenerate the basic catalyst.

This mechanistic pathway is illustrated in the following diagram:

Aldol_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation isobutyraldehyde Isobutyraldehyde enolate Enolate (nucleophile) isobutyraldehyde->enolate + OH⁻ - H₂O formaldehyde Formaldehyde (electrophile) enolate->formaldehyde alkoxide Alkoxide Intermediate formaldehyde->alkoxide hpa Hydroxypivaldehyde alkoxide->hpa enolate_ref alkoxide_ref alkoxide_ref->hpa + H₂O - OH⁻

Caption: Base-catalyzed aldol condensation mechanism for hydroxypivaldehyde synthesis.

Quantitative Data on Synthesis Protocols

The efficiency of hydroxypivaldehyde synthesis is highly dependent on the reaction conditions and the catalyst employed. The following tables summarize quantitative data from various reported methods.

Table 1: Amine-Catalyzed Synthesis of Hydroxypivaldehyde
CatalystIsobutyraldehyde:Formaldehyde (molar ratio)Temperature (°C)Reaction Time (h)Yield (%)Reference
Triethylamine2:1701~92 (based on product composition)[3][9]
Triethylamine1:1.1751.3398.33[10]
Table 2: Phase-Transfer Catalyzed Synthesis of Hydroxypivaldehyde
CatalystIsobutyraldehyde:Formaldehyde:Catalyst (molar ratio)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Benzyltrimethylammonium (B79724) hydroxide (B78521)1.1:1.0:0.04201~100~100[1][6]
Immobilized PEG 600-PS-402>96>98[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Laboratory-Scale Synthesis using Triethylamine Catalyst

This protocol is adapted from a patented industrial process and provides a basis for a laboratory-scale synthesis.[3][9]

Materials:

  • Freshly distilled isobutyraldehyde (663 parts by weight)

  • 44% aqueous formaldehyde solution (de-acidified) (314 parts by weight)

  • Triethylamine (23 parts by weight)

  • Deionized water

Procedure:

  • To a reaction vessel equipped with a stirrer and temperature control, add the isobutyraldehyde, formaldehyde solution, and triethylamine.

  • Gradually raise the temperature of the mixture to 70°C while stirring continuously.

  • Maintain the reaction temperature at 70°C for 1 hour.

  • After 1 hour, cool the reaction mixture to 20°C. The resulting solution contains hydroxypivaldehyde.

Purification (Crystallization Method):

  • To the crude reaction mixture, add approximately 1.25 parts of water for every part of the solution.

  • Distill the diluted solution under reduced pressure (100-200 mm Hg) at a temperature below 65°C to remove unreacted isobutyraldehyde and triethylamine.

  • Cool the remaining aqueous solution of hydroxypivaldehyde to approximately 15-20°C to induce crystallization.

  • Filter the precipitated crystals.

  • Wash the crystals with cold water and dry them in the air to obtain purified hydroxypivaldehyde.

Synthesis using a Phase-Transfer Catalyst

This protocol is based on a high-efficiency synthesis using benzyltrimethylammonium hydroxide.[1][6]

Materials:

  • Isobutyraldehyde

  • 37-40% aqueous formaldehyde solution

  • Benzyltrimethylammonium hydroxide (as a 40% solution in methanol)

Procedure:

  • In a reaction vessel, create a two-phase system with isobutyraldehyde as the organic phase and the aqueous formaldehyde solution as the aqueous phase.

  • Maintain the temperature at 20°C.

  • Add the benzyltrimethylammonium hydroxide catalyst to the reaction mixture with vigorous stirring. The molar ratio of isobutyraldehyde:formaldehyde:catalyst should be approximately 1.1:1.0:0.04.

  • Continue stirring for 1 hour at 20°C.

  • The product, hydroxypivaldehyde, will be present as a white solid in the reaction mixture and can be isolated.

Experimental and Purification Workflow

The general workflow for the synthesis and purification of hydroxypivaldehyde involves several key stages, from the initial reaction to the isolation of the pure product.

HPA_Synthesis_Workflow start Reactant Preparation (Isobutyraldehyde, Formaldehyde) reaction Aldol Condensation (Base Catalyst, Controlled Temperature) start->reaction crude_product Crude Reaction Mixture reaction->crude_product distillation Distillation (Removal of Low-Boiling Impurities) crude_product->distillation extraction Liquid-Liquid Extraction (Removal of Water-Soluble Impurities) distillation->extraction crystallization Crystallization (From Aqueous Solution) extraction->crystallization filtration Filtration and Drying crystallization->filtration final_product Pure Hydroxypivaldehyde filtration->final_product

Caption: General experimental workflow for the synthesis and purification of hydroxypivaldehyde.

Alternative Synthetic Routes

While the crossed aldol condensation of isobutyraldehyde and formaldehyde is the most economically viable and widely practiced method for hydroxypivaldehyde synthesis, other theoretical routes could be considered, though they are not commercially significant. These could include:

  • Oxidation of Neopentyl Glycol: A selective oxidation of one of the primary alcohol groups of neopentyl glycol would yield hydroxypivaldehyde. However, achieving high selectivity and preventing over-oxidation to the carboxylic acid or di-aldehyde would be challenging.

  • Hydroformylation of 2-methyl-2-propen-1-ol: The hydroformylation (oxo process) of 2-methyl-2-propen-1-ol could potentially introduce a formyl group to generate hydroxypivaldehyde.

These alternative routes are generally not employed due to the low cost and high efficiency of the established aldol condensation method.

Conclusion

The synthesis of hydroxypivaldehyde via the aldol condensation of isobutyraldehyde and formaldehyde has evolved from early, less efficient methods to highly optimized industrial processes. The use of tertiary amine and phase-transfer catalysts has significantly improved yields and selectivities, making this a robust and economical reaction. For researchers and professionals in drug development and the broader chemical industry, a thorough understanding of the historical context, reaction mechanism, and detailed experimental protocols is essential for the effective utilization of this important chemical intermediate. The data and methodologies presented in this guide offer a comprehensive resource for the synthesis and purification of hydroxypivaldehyde.

References

Aldol condensation mechanism for 3-Hydroxy-2,2-dimethylpropanal formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aldol (B89426) Condensation Mechanism for 3-Hydroxy-2,2-dimethylpropanal Formation

Introduction

This compound, also known as hydroxypivaldehyde (HPA), is a crucial bifunctional organic intermediate possessing both a hydroxyl and an aldehyde group.[1] Its unique structure makes it a valuable precursor in the synthesis of a wide range of products, including neopentyl glycol (NPG), polymers, fragrances, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] The primary industrial synthesis route for this compound is the crossed-aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).[3][4] This guide provides a detailed examination of the underlying reaction mechanism, a comparative analysis of catalytic systems, and a comprehensive experimental protocol for its synthesis.

Core Mechanism: The Crossed Aldol Condensation

The formation of this compound is a classic example of a base-catalyzed crossed or mixed aldol reaction.[5] This type of reaction occurs between two different carbonyl compounds.[6] A successful crossed aldol condensation requires minimizing self-condensation products. This is achieved when one of the aldehydes has no α-hydrogens and is therefore non-enolizable.[5]

In this specific synthesis, isobutyraldehyde possesses an acidic α-hydrogen, making it enolizable, while formaldehyde lacks α-hydrogens.[5] Consequently, under basic conditions, isobutyraldehyde serves as the nucleophile by forming an enolate ion, and formaldehyde acts as the electrophile.[5][6]

The reaction proceeds through three fundamental steps:

  • Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻), abstracts the acidic α-hydrogen from isobutyraldehyde to form a resonance-stabilized enolate ion.[7][8]

  • Nucleophilic Attack: The newly formed, nucleophilic enolate attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a new carbon-carbon bond and an intermediate alkoxide.[8][9]

  • Protonation: The alkoxide is protonated by a protic solvent (like water) to yield the final product, this compound, and regenerates the base catalyst.[8][10]

Aldol_Mechanism Base-Catalyzed Aldol Condensation Mechanism Isobutyraldehyde Isobutyraldehyde Enolate Isobutyraldehyde Enolate Formaldehyde Formaldehyde Alkoxide Alkoxide Intermediate Base OH⁻ (Base) Base->Enolate 1. Deprotonation Enolate->Alkoxide Product This compound Alkoxide->Product 3. Protonation (from H₂O)

Caption: Mechanism of this compound Formation

Catalysis and Reaction Kinetics

The choice of catalyst is paramount for achieving high conversion and selectivity. While traditional methods employed alkali hydroxides, modern approaches utilize more efficient systems like phase transfer catalysts (PTC).[2][3]

Comparative Catalyst Performance

A study comparing various catalysts for the aldol condensation of isobutyraldehyde and formaldehyde highlights the superior performance of quaternary ammonium (B1175870) hydroxides, which act as phase transfer catalysts.[3] This method allows the reaction to proceed at a much lower temperature with nearly quantitative conversion and 100% selectivity, avoiding common side reactions like the Cannizzaro and Tishchenko reactions.[2][3][11]

Catalyst System Catalyst Type Physical State Conversion Selectivity Reaction Time Temperature Catalyst Amount
Non-PTC Tertiary amineLiquid98%96%2 h90 °C5–6% (mol equiv.)
Non-PTC Ion exchange resinSolid95%98%>7 h60 °C25–60% (by wt.)
Non-PTC Alkali hydroxideSolid85%<70%4 h70 °C4% (mol equiv.)
PTC Quaternary ammonium hydroxideLiquid100%100%1.5 h20 °C4% (mol equiv.)
Data sourced from Hashmi et al.[2][3]
Reaction Kinetics with Phase Transfer Catalyst

The use of benzyltrimethylammonium (B79724) hydroxide as a phase transfer catalyst at 20°C shows a rapid formation of the desired product. The reaction reaches 100% conversion of isobutyraldehyde within 90 minutes while maintaining 100% selectivity for this compound.[2]

Reaction Time (minutes) Isobutyraldehyde Conversion (%) Product Selectivity (%)
1035.12100
2052.34100
3060.00100
4078.45100
5089.56100
6095.17100
90100.00100
Data sourced from Hashmi et al.[2][3]

Experimental Protocols

The following section details the methodology for the synthesis of this compound using a phase transfer catalyst, which has demonstrated high efficiency and selectivity.[2]

Materials and Equipment
  • Reactants: Isobutyraldehyde, Formaldehyde (37% aqueous solution)

  • Catalyst: Benzyltrimethylammonium hydroxide (BTAH)

  • Equipment: 500 mL jacketed glass reactor, mechanical stirrer, thermocouple, addition funnel, filtration apparatus, oven.

  • Analytical Instruments: Gas Chromatograph (GC), NMR Spectrometer, FT-IR Spectrometer.

Procedure
  • Reactor Setup: A 500 mL jacketed glass reactor is charged with isobutyraldehyde and a 37% aqueous formaldehyde solution. The typical molar ratio is 1.1:1.0 (isobutyraldehyde:formaldehyde).[2]

  • Temperature Control: The reactor contents are cooled to and maintained at 20°C using a circulating water bath connected to the reactor jacket.[2]

  • Catalyst Addition: The phase transfer catalyst, benzyltrimethylammonium hydroxide (4.0 mol% relative to formaldehyde), is added to the stirred reaction mixture.[2]

  • Reaction Monitoring: The reaction is monitored by withdrawing samples at regular intervals (e.g., every 10 minutes) and analyzing them by Gas Chromatography (GC) to determine the conversion of isobutyraldehyde and the selectivity towards the product.[2]

  • Product Isolation: After the reaction reaches completion (typically 90 minutes), the resulting solid product is filtered under suction.[2]

  • Purification and Drying: The collected white solid is washed with cold water to remove any residual catalyst or unreacted formaldehyde and then dried in an oven.[2]

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR and FT-IR spectroscopy.[2]

Experimental_Workflow Experimental Workflow for HPA Synthesis start Start charge_reactor 1. Charge Reactor (Isobutyraldehyde + aq. Formaldehyde) start->charge_reactor cool 2. Cool to 20°C charge_reactor->cool add_catalyst 3. Add Catalyst (Benzyltrimethylammonium Hydroxide) cool->add_catalyst react 4. Stir at 20°C for 90 min (Monitor via GC) add_catalyst->react filter 5. Filter Product react->filter wash 6. Wash with Cold Water filter->wash dry 7. Dry in Oven wash->dry analyze 8. Characterize Product (NMR, FT-IR) dry->analyze end_node End analyze->end_node

References

Spectroscopic Profile of 3-Hydroxy-2,2-dimethylpropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2,2-dimethylpropanal (CAS No. 597-31-9), a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.58s1H-CHO
3.45s2H-CH₂-
2.50t1H-OH
1.05s6H-C(CH₃)₂-

Note: Data is based on predicted values. Solvent and instrument frequency can influence actual chemical shifts.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
205.5-CHO
70.0-CH₂OH
50.0-C(CH₃)₂-
22.0-C(CH₃)₂-

Note: Data is based on predicted values. Solvent can influence actual chemical shifts.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
2960-2850StrongC-H stretch (alkane)
2720, 2820MediumC-H stretch (aldehyde)
1725StrongC=O stretch (aldehyde)
1470, 1370MediumC-H bend (alkane)
1050StrongC-O stretch (primary alcohol)

Note: Based on typical IR absorption ranges for the functional groups present.

Table 4: Mass Spectrometry (Electron Ionization) Data
m/zRelative IntensityPossible Fragment
102Low[M]⁺ (Molecular Ion)
101Moderate[M-H]⁺
84Moderate[M-H₂O]⁺
73High[M-CHO]⁺
57High[C₄H₉]⁺
43Very High[C₃H₇]⁺

Note: Fragmentation patterns can vary based on the instrument and conditions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: The proton spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically co-added.

  • ¹³C NMR: The carbon spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum is obtained using an FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Liquid Sample: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Solid Sample (if applicable): A small amount of the compound is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, diethyl ether) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., DB-5ms) and programmed with a temperature gradient to ensure separation from any impurities.

  • Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge (m/z) range of, for example, 40-200 amu.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (EI) Synthesis->MS Structure Structural Elucidation NMR->Structure Proton & Carbon Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Relationship Relationship of Spectroscopic Data to Molecular Structure cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Molecule This compound C₅H₁₀O₂ H_NMR ¹H NMR: -CHO (1H, s) -CH₂- (2H, s) -OH (1H, t) -C(CH₃)₂- (6H, s) Molecule->H_NMR Proton Environment C_NMR ¹³C NMR: -CHO -CH₂OH -C(CH₃)₂- -C(CH₃)₂ Molecule->C_NMR Carbon Skeleton IR_Data Key Stretches: O-H (broad) C-H (aldehyde) C=O (strong) Molecule->IR_Data Functional Groups MS_Data m/z: 102 [M]⁺ 101 [M-H]⁺ 73 [M-CHO]⁺ Molecule->MS_Data Molecular Mass & Fragments

Caption: Relationship of spectroscopic data to the molecular structure.

Stability and reactivity of the aldehyde group in hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Reactivity of the Aldehyde Group in Hydroxypivaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of the aldehyde group in hydroxypivaldehyde (HPA). HPA, systematically named 3-hydroxy-2,2-dimethylpropanal, is a key intermediate in the synthesis of various commercially important compounds, including neopentyl glycol (NPG), vitamin B5, and certain polymers.[1][2] Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, dictates its chemical behavior and applications.

Chemical and Physical Properties

Hydroxypivaldehyde is a colorless liquid with the chemical formula C₅H₁₀O₂.[1] It is a rare example of a distillable aldol (B89426) (3-hydroxyaldehyde).[1] A key characteristic of HPA is its tendency to reversibly dimerize to a dioxane derivative upon standing.[1]

PropertyValueReference
Molar Mass102.133 g·mol⁻¹[1]
Boiling Point141 °C (286 °F; 414 K)[1]
AppearanceColorless liquid[1]

Stability of the Aldehyde Group

The stability of the aldehyde group in hydroxypivaldehyde is influenced by several factors, including temperature, pH, and the presence of catalysts.

Dimerization
Thermal and pH Stability

The aldehyde group in HPA is susceptible to degradation under certain conditions. Heating, especially in the absence of water, can lead to the formation of byproducts such as neopentyl glycol-hydroxypivalate.[3] The pH of the solution is a critical factor; strongly alkaline conditions can promote side reactions like the Cannizzaro reaction.[4][5][6] For storage, HPA can be stabilized by converting it into a solid product containing a specific amount of water, which prevents degradation.[7]

Reactivity of the Aldehyde Group

The aldehyde functionality in hydroxypivaldehyde is the center of its reactivity, allowing for a variety of important chemical transformations.

Aldol Condensation (Synthesis of HPA)

Hydroxypivaldehyde is primarily synthesized via a crossed aldol condensation between isobutyraldehyde (B47883) and formaldehyde (B43269).[8] This reaction is typically catalyzed by a base, such as a tertiary amine or an inorganic base.[3][9]

A kinetic study of this reaction using an organic amine catalyst provided the following parameters:

ParameterValue
Apparent Activation Energy (Main Reaction)40.80 kJ/mol
Apparent Activation Energy (Side Reaction)64.09 kJ/mol
Reaction Order (Isobutyraldehyde)1
Reaction Order (Formaldehyde)1.2
Reaction Order (Hydroxypivaldehyde)2
Hydrogenation to Neopentyl Glycol (NPG)

A major industrial application of HPA is its hydrogenation to produce neopentyl glycol (NPG), a crucial component in the production of polyesters, polyurethanes, and synthetic lubricants.[10]

This reaction is carried out using various catalysts under elevated temperature and pressure.

CatalystTemperature (°C)Pressure (MPa)Selectivity to NPG (%)Reference
Copper-based110-1800.1-3.4100[11]
Nickel-containing< 100->98[11]
Pt-Ru-W80-1300.5-4High[11]
Cannizzaro Reaction

In the presence of a strong base, hydroxypivaldehyde, which lacks α-hydrogens, can undergo the Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde are converted to a primary alcohol (neopentyl glycol) and a carboxylic acid (hydroxypivalic acid).[4][5][6] The general rate law for the Cannizzaro reaction is second order in aldehyde and first or second order in base, depending on the concentration of the base.[4][5]

Tishchenko Reaction

Another potential reaction of the aldehyde group in HPA is the Tishchenko reaction, which leads to the formation of an ester. In this case, two molecules of HPA would react to form neopentyl glycol monohydroxypivalate.[10][12][13] This reaction is also typically catalyzed by a base or an alkoxide.

Experimental Protocols

Synthesis of Hydroxypivaldehyde (Aldol Condensation)

Objective: To synthesize hydroxypivaldehyde from isobutyraldehyde and formaldehyde using a triethylamine (B128534) catalyst.

Materials:

  • Isobutyraldehyde (IBAL)

  • Formaldehyde (formalin solution)

  • Triethylamine (catalyst)

  • Water

Procedure:

  • Charge a reaction vessel with isobutyraldehyde and an aqueous solution of formaldehyde. The molar ratio of IBAL to formaldehyde is typically around 1:1.05 to 1:1.1.

  • Add triethylamine as the catalyst. The amount of catalyst is generally in the range of 1-5 mol% relative to the isobutyraldehyde.

  • Heat the reaction mixture to a temperature between 50-80 °C. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Maintain the reaction at this temperature for a period of 1-3 hours, with continuous stirring.

  • After the reaction is complete, cool the mixture. The resulting solution contains hydroxypivaldehyde, unreacted starting materials, catalyst, and water.

Purification of Hydroxypivaldehyde by Crystallization

Objective: To purify crude hydroxypivaldehyde by crystallization.

Materials:

  • Crude hydroxypivaldehyde solution

  • Water

Procedure:

  • To the crude HPA solution, add water to adjust the concentration of HPA to a range of 20-40% by weight.

  • Cool the aqueous solution to a temperature between 5-15 °C with gentle stirring.

  • HPA will crystallize out of the solution as its dimer.

  • Isolate the crystals by filtration.

  • Wash the crystals with cold water to remove impurities.

  • Dry the crystals under vacuum or in a stream of air at a temperature below 40°C.

Hydrogenation of Hydroxypivaldehyde to Neopentyl Glycol

Objective: To convert hydroxypivaldehyde to neopentyl glycol by catalytic hydrogenation.

Materials:

  • Purified hydroxypivaldehyde

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Raney Nickel, or a supported copper or platinum group metal catalyst)

  • Solvent (e.g., water, methanol (B129727), or isopropanol)

Procedure:

  • Charge a high-pressure autoclave with a solution of hydroxypivaldehyde in a suitable solvent.

  • Add the hydrogenation catalyst. The catalyst loading is typically 1-5% by weight relative to HPA.

  • Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 2-10 MPa).

  • Heat the reactor to the reaction temperature (typically 80-150 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring the hydrogen uptake.

  • Once the reaction is complete (no more hydrogen is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains neopentyl glycol, which can be further purified by distillation.

Analytical Methods
Gas Chromatography (GC-FID)

Objective: To quantify hydroxypivaldehyde and related impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar analytes (e.g., a wax-type column).

Procedure:

  • Prepare a standard solution of hydroxypivaldehyde of known concentration in a suitable solvent (e.g., methanol or isopropanol).

  • Prepare the sample for analysis by diluting it in the same solvent.

  • Inject a small volume (e.g., 1 µL) of the sample onto the GC column.

  • Run a temperature program that allows for the separation of HPA from other components in the mixture.

  • The FID will detect the organic compounds as they elute from the column.

  • Quantify the amount of HPA in the sample by comparing the peak area to that of the standard.

High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization

Objective: To quantify hydroxypivaldehyde via derivatization followed by HPLC analysis.

Materials:

  • Hydroxypivaldehyde sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in acidic acetonitrile (B52724)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Derivatization: Mix a known volume of the HPA-containing sample with an excess of the DNPH solution. Allow the reaction to proceed for a set amount of time at a controlled temperature to form the HPA-DNPH derivative.

  • HPLC Analysis:

    • Inject an aliquot of the derivatized sample into an HPLC system equipped with a UV detector.

    • Use a reversed-phase C18 column.

    • Elute the components using a gradient of acetonitrile and water.

    • Monitor the absorbance at a wavelength where the DNPH derivatives have strong absorption (typically around 360 nm).

  • Quantification: Prepare a calibration curve using HPA standards of known concentrations that have been subjected to the same derivatization procedure. Determine the concentration of HPA in the sample by comparing its peak area to the calibration curve.[14][15]

Visualizations

Reaction Pathway for the Synthesis and Major Reactions of Hydroxypivaldehyde

G cluster_synthesis Synthesis IBAL Isobutyraldehyde HPA Hydroxypivaldehyde IBAL->HPA Aldol Condensation (Base Catalyst) FA Formaldehyde FA->HPA Aldol Condensation (Base Catalyst) NPG Neopentyl Glycol HPA->NPG Hydrogenation (H2, Catalyst) HPA->NPG Cannizzaro Reaction (Strong Base) HPAc Hydroxypivalic Acid HPA->HPAc Cannizzaro Reaction (Strong Base) Ester Neopentyl Glycol Monohydroxypivalate HPA->Ester Tishchenko Reaction (Base/Alkoxide) Dimer Dioxane Dimer HPA->Dimer Dimerization (Reversible) Dimer->HPA

Caption: Synthesis and primary reaction pathways of hydroxypivaldehyde.

Experimental Workflow for the Synthesis and Purification of Hydroxypivaldehyde

G start Start: Reactants reaction Aldol Condensation (IBAL + Formaldehyde + Catalyst) start->reaction crude_hpa Crude HPA Solution reaction->crude_hpa purification Purification Step crude_hpa->purification crystallization Crystallization purification->crystallization Cooling filtration Filtration crystallization->filtration drying Drying filtration->drying pure_hpa Pure HPA Dimer drying->pure_hpa analysis Quality Control (GC/HPLC) pure_hpa->analysis

Caption: Workflow for hydroxypivaldehyde synthesis and purification.

Logical Relationship of Factors Affecting HPA Stability

G HPA_Stability HPA Stability Degradation Degradation (e.g., to Ester) HPA_Stability->Degradation Cannizzaro Cannizzaro Reaction HPA_Stability->Cannizzaro Dimerization Dimerization HPA_Stability->Dimerization Stabilization Stabilization (Solid Form) HPA_Stability->Stabilization High_Temp High Temperature High_Temp->Degradation High_pH High pH (Strong Base) High_pH->Cannizzaro Low_pH Low pH (Acidic) Low_pH->Degradation Water_Content Water Content Water_Content->Stabilization Catalyst_Presence Presence of Catalyst Catalyst_Presence->Degradation Catalyst_Presence->Cannizzaro

Caption: Factors influencing the stability of hydroxypivaldehyde.

Involvement in Biological Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of hydroxypivaldehyde in biological signaling pathways. However, as a reactive aldehyde, it can be inferred that HPA would likely interact with biological macromolecules. Aldehydes are known to form covalent adducts with proteins and DNA, which can lead to cellular damage and dysfunction.[16] The metabolism of aldehydes in biological systems is often carried out by aldehyde dehydrogenase (ALDH) enzymes, which oxidize them to less reactive carboxylic acids.[17] While the specific metabolic fate of HPA in biological systems has not been extensively studied, it is plausible that it could be a substrate for ALDHs. The general toxicity of aldehydes and their role in oxidative stress are well-documented.[16][17] Further research is needed to elucidate any specific roles of hydroxypivaldehyde in cellular processes.

References

An In-depth Technical Guide to the Solubility of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Hydroxy-2,2-dimethylpropanal (HPN), also known as hydroxypivaldehyde. HPN is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. A thorough understanding of its solubility in different solvent systems is crucial for its application in chemical synthesis, purification, and formulation development.

Core Concepts: Physicochemical Properties of this compound

This compound is a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Its structure, featuring a neopentyl backbone, influences its physical and chemical properties, including its solubility. The presence of the polar hydroxyl and aldehyde groups allows for hydrogen bonding with protic solvents, while the compact hydrocarbon structure contributes to its interactions with nonpolar media. The compound can exist as a colorless to pale yellow liquid or as needle-shaped crystals, and it has the potential to form a dimeric structure.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, data on its solubility in water has been reported.

SolventTemperature (°C)Solubility
Water20~ 5% (w/w)
WaterNot Specified0.47 M

Qualitative Solubility Profile

General observations from various sources indicate the solubility of this compound in several common organic solvents.

SolventSolubility
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble
Various Organic SolventsSoluble

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound, based on the widely used shake-flask method.

1. Materials and Equipment:

  • This compound (of known purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC or GC).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the solubility of this compound.

G Workflow for Solubility Determination A 1. Preparation of Solvent and Solute B 2. Addition of Excess Solute to Solvent A->B C 3. Equilibration at Constant Temperature B->C D 4. Separation of Solid and Liquid Phases C->D E 5. Sample Dilution D->E F 6. Quantitative Analysis (e.g., HPLC, GC) E->F G 7. Calculation of Solubility F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-2,2-dimethylpropanal, commonly known as hydroxypivaldehyde (HPA), is a versatile organic intermediate with the chemical formula HOCH₂(CH₃)₂CCHO.[1] It possesses both a hydroxyl and an aldehyde functional group, making it a valuable building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[2] Notably, HPA is a key precursor for the industrial production of neopentyl glycol (NPG) and pantothenic acid (Vitamin B5).[1][3] The primary method for its synthesis is the crossed aldol (B89426) condensation of isobutyraldehyde (B47883) (IBAL) with formaldehyde (B43269) (FA).[4][5] This document provides detailed application notes and experimental protocols for this synthesis, targeting researchers and professionals in chemical and drug development.

Reaction Principle and Mechanism

The synthesis of HPA from isobutyraldehyde and formaldehyde is a base-catalyzed crossed aldol condensation.[6] Isobutyraldehyde, which has an enolizable α-hydrogen, acts as the nucleophile, while formaldehyde, lacking α-hydrogens, serves as the electrophile. The reaction mechanism involves the deprotonation of isobutyraldehyde by a base to form an enolate intermediate. This enolate then performs a nucleophilic attack on the carbonyl carbon of formaldehyde, leading to an alkoxide intermediate, which is subsequently protonated to yield the final product, this compound.[7][8]

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation IBA Isobutyraldehyde Enolate Enolate Intermediate IBA->Enolate α-proton abstraction Base Base (e.g., OH⁻) Base->Enolate Enolate_ref FA Formaldehyde Alkoxide Alkoxide Intermediate FA->Alkoxide Alkoxide_ref Enolate_ref->Alkoxide Nucleophilic attack H2O H₂O HPA This compound (HPA) H2O->HPA Alkoxide_ref->HPA Protonation

Caption: Base-catalyzed aldol condensation mechanism for HPA synthesis.

Application Notes

Catalyst Selection

The choice of catalyst is critical for achieving high yield and selectivity. Various catalytic systems have been successfully employed:

  • Alkali Metal Carbonates (e.g., K₂CO₃, Na₂CO₃): These are traditional, cost-effective catalysts. The reaction is typically run at elevated temperatures (50-90°C) with an excess of isobutyraldehyde to suppress its self-condensation.[9] A key advantage is that isobutyraldol, the product of IBAL self-condensation, completely dealdolizes at temperatures around 60°C, thus favoring the formation of the desired mixed aldol product.[9]

  • Tertiary Amines (e.g., Triethylamine): These organic bases can catalyze the reaction under milder conditions. They are advantageous as they can be recovered and recycled, for instance, by distillation.[10][11] However, they can form salts with acidic byproducts, which may complicate purification.[12]

  • Phase-Transfer Catalysts (PTC): Catalysts like benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH) or immobilized poly(ethylene glycol) are highly effective, especially given the two-phase nature of the reaction medium (aqueous formaldehyde and organic isobutyraldehyde).[7][8][13] PTCs facilitate the migration of reactants between the phases, enabling the reaction to proceed smoothly at low temperatures (e.g., 20-40°C) with excellent yields (>96%) and selectivities (>98%).[7][8]

Reaction Parameters
  • Stoichiometry: The molar ratio of the reactants influences the reaction outcome. Using an excess of isobutyraldehyde (e.g., a 2:1 molar ratio of IBAL to FA) is common, particularly with alkali carbonate catalysts, to minimize formaldehyde-related side reactions and drive the reaction to completion.[9][10] However, near-equimolar ratios (e.g., 1.1:1.0 of IBAL to FA) have been used successfully with highly efficient PTCs to achieve quantitative yields.[8][14]

  • Temperature: The optimal temperature depends on the catalyst. Alkali carbonate systems require higher temperatures (50-90°C)[9], while amine and PTC-catalyzed reactions can be performed at lower temperatures, from ambient (20°C) to moderately warm (40°C).[7][14]

  • Solvent: While the reaction can be run without an additional solvent, using one can sometimes improve homogeneity. However, this can also decrease the concentration of reactants and slow the reaction rate.[8] The use of PTCs often obviates the need for an external solvent.[7]

Experimental Protocols

The following protocols are representative examples of HPA synthesis using different catalytic systems.

Protocol 1: Synthesis using a Phase-Transfer Catalyst (PTC)

This protocol is based on the highly efficient synthesis using benzyltrimethylammonium hydroxide (BTAH), which affords HPA in nearly quantitative yield and high selectivity at a low temperature.[8][14]

Materials:

  • Isobutyraldehyde (IBAL)

  • Formaldehyde (37% aqueous solution)

  • Benzyltrimethylammonium hydroxide (BTAH)

  • 500 mL jacketed glass reactor with mechanical stirrer, thermocouple, and metering pump

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the jacketed glass reactor with isobutyraldehyde and 37% aqueous formaldehyde solution in a molar ratio of 1.1:1.0.

  • Maintain the reaction temperature at 20°C using a circulating water bath connected to the reactor jacket.

  • Begin stirring the two-phase mixture.

  • Slowly add the phase-transfer catalyst, benzyltrimethylammonium hydroxide, corresponding to 4.0 mol% relative to formaldehyde.

  • Continue the reaction at 20°C with vigorous stirring for approximately 90 minutes. Monitor the conversion of isobutyraldehyde using Gas Chromatography (GC).[14]

  • Once the reaction is complete (typically >99% conversion of IBAL), cool the mixture.

  • The product, hydroxypivaldehyde, will precipitate as a white solid.[8] Filter the solid product under suction.

  • Wash the collected solid with cold water to remove residual catalyst and formaldehyde.

  • Dry the purified hydroxypivaldehyde in an oven to obtain the final product.

PTC_Workflow start Start charge 1. Charge Reactor (IBAL + aq. FA) start->charge end End react 2. Add PTC Catalyst & React at 20°C charge->react Molar Ratio 1.1 : 1.0 cool 3. Cool Reaction Mixture react->cool ~90 min filter 4. Filter Solid Product cool->filter Product Precipitates wash 5. Wash with Cold Water filter->wash dry 6. Dry Product wash->dry dry->end Pure HPA

Caption: Experimental workflow for HPA synthesis using a phase-transfer catalyst.

Protocol 2: Synthesis using an Alkali Metal Carbonate

This protocol is adapted from methods using potassium carbonate as the catalyst, which requires higher temperatures.[9]

Materials:

  • Isobutyraldehyde (IBAL)

  • Formaldehyde (e.g., 37% formalin)

  • Potassium carbonate (K₂CO₃)

  • Reaction vessel equipped with a reflux condenser, stirrer, and addition funnel

Procedure:

  • Charge the reaction vessel with isobutyraldehyde and an aqueous solution of potassium carbonate. A molar excess of isobutyraldehyde (e.g., 2 moles of IBAL per mole of FA) is recommended.[9]

  • Heat the mixture to a temperature between 60-90°C with stirring.

  • Slowly add formaldehyde to the hot, refluxing solution of isobutyraldehyde and catalyst over a period of time.

  • Maintain the reaction at the specified temperature until the formaldehyde is completely consumed. The reaction time is typically fast under these conditions.

  • After the reaction is complete, cool the mixture, which will separate into two layers.

  • Separate the organic layer, which contains the product (HPA) and unreacted isobutyraldehyde.

  • Recover the unreacted isobutyraldehyde by distillation. The higher-boiling HPA remains as the residue.

  • Further purification of HPA can be achieved by crystallization or vacuum distillation.[10]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes and compares quantitative data from different synthesis methods.

Catalyst SystemReactant Ratio (IBAL:FA)Catalyst LoadingTemperature (°C)Time (h)IBAL Conversion (%)HPA Selectivity (%)Reference(s)
Benzyltrimethylammonium Hydroxide (PTC)1.1 : 1.04.0 mol%201.5~100~100[8],[14]
Immobilized PEG 600-PS (PTC)N/AN/A402>96>98[7]
Triethylamine~2 : 1Catalytic amount< 65N/AHighN/A (Yield 42-50 wt%)[10],[11]
Alkali Metal Carbonate (e.g., K₂CO₃)>1 : 1 (Excess IBAL)4 wt% of IBAL50-90FastComplete FA ReactionHigh (sole product)[9]

Note: N/A indicates data not available in the cited sources.

References

Laboratory-Scale Synthesis of Hydroxypivaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of hydroxypivaldehyde, a key intermediate in the production of various pharmaceuticals and specialty chemicals. The synthesis is achieved through a base-catalyzed aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). This protocol includes a comprehensive experimental procedure, purification methods, and characterization data to ensure the successful and reproducible synthesis of high-purity hydroxypivaldehyde.

Introduction

Hydroxypivaldehyde, also known as 3-hydroxy-2,2-dimethylpropanal, is a valuable bifunctional molecule containing both a hydroxyl and an aldehyde group.[1] This unique structure makes it a versatile building block in organic synthesis. The primary route for its synthesis is the aldol condensation of isobutyraldehyde with formaldehyde.[1] This reaction is typically carried out under basic conditions, with tertiary amines such as triethylamine (B128534) being effective catalysts. Subsequent purification is crucial to remove unreacted starting materials, byproducts, and the catalyst to obtain a product of high purity suitable for further synthetic transformations.

Reaction Scheme

The overall reaction for the synthesis of hydroxypivaldehyde is as follows:

Formaldehyde + Isobutyraldehyde → Hydroxypivaldehyde

Experimental Protocol

This protocol is adapted from established industrial processes and optimized for a laboratory setting.

Materials and Equipment:

  • Reactants:

    • Isobutyraldehyde (freshly distilled)

    • Formaldehyde (44% aqueous solution, de-acidified)

    • Triethylamine

  • Solvents and Reagents for Workup:

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Condenser

    • Dropping funnel

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Crystallization dish

    • Büchner funnel and filter paper

    • Vacuum flask

Procedure:

1. Reaction Setup and Synthesis:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine 663 parts by weight of freshly distilled isobutyraldehyde and 314 parts by weight of 44% formaldehyde solution.[2]

  • Add 23 parts by weight of triethylamine to the mixture.[2]

  • With continuous stirring, gradually heat the reaction mixture to 70°C.[2]

  • Maintain the temperature at 70°C for one hour.[2]

  • After one hour, cool the reaction mixture to 20°C.[2] The resulting solution will contain hydroxypivaldehyde, unreacted isobutyraldehyde, water, triethylamine, and some byproducts.[2]

2. Workup and Purification:

  • Distillation:

    • Transfer the cooled reaction mixture to a larger flask suitable for distillation.

    • Add approximately 1.25 parts of water for every part of the reaction solution.

    • Perform a vacuum distillation at a reduced pressure of 100-200 mm of mercury, ensuring the temperature of the mixture does not exceed 65°C.

    • The distillate will contain water, isobutyraldehyde, and triethylamine. This can be collected and the organic phase can be separated and recycled for future syntheses.

    • The remaining concentrate in the distillation flask is an aqueous solution of hydroxypivaldehyde.

  • Crystallization:

    • Cool the aqueous hydroxypivaldehyde solution to approximately 15°C. This will cause the hydroxypivaldehyde to precipitate as crystals.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold deionized water.

    • Dry the crystals in air to obtain the final product.

Data Presentation

ParameterValueReference
Reactant Ratios (by weight)
Isobutyraldehyde663 parts[2]
Formaldehyde (44% solution)314 parts[2]
Triethylamine23 parts[2]
Reaction Conditions
Temperature70°C[2]
Reaction Time1 hour[2]
Purification Parameters
Distillation Pressure100-200 mmHg
Distillation Temperature< 65°C
Crystallization Temperature15°C
Product Characteristics
AppearanceColorless liquid or solid (dimer)[1]
Boiling Point141°C[1]
Purity (after crystallization)~97%
YieldHigh

Characterization

Successful synthesis of hydroxypivaldehyde can be confirmed by spectroscopic analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected signals for hydroxypivaldehyde would include a singlet for the aldehydic proton, a singlet for the methylene (B1212753) protons adjacent to the hydroxyl group, and a singlet for the two methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the quaternary carbon, the methylene carbon, and the methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), the C-H stretch of the aldehyde (a sharp peak around 2700-2800 cm⁻¹), and the strong carbonyl stretch of the aldehyde (around 1720 cm⁻¹).

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_purification Purification reactants Combine Isobutyraldehyde, Formaldehyde, and Triethylamine heating Heat to 70°C for 1 hour reactants->heating cooling Cool to 20°C heating->cooling distillation Vacuum Distillation (< 65°C) cooling->distillation Add Water crystallization Crystallization at 15°C distillation->crystallization filtration Filter and Wash with Cold Water crystallization->filtration drying Air Dry Crystals filtration->drying final_product final_product drying->final_product Final Product

Caption: Experimental workflow for the synthesis of hydroxypivaldehyde.

Logical Relationships in Purification

PurificationLogic crude_product Crude Reaction Mixture distillation Vacuum Distillation crude_product->distillation distillate Distillate: Water, Isobutyraldehyde, Triethylamine (Recyclable) distillation->distillate Volatiles Removed concentrate Aqueous Solution of Hydroxypivaldehyde distillation->concentrate Non-Volatile Product crystallization Crystallization concentrate->crystallization mother_liquor Mother Liquor: Impure Hydroxypivaldehyde in Water crystallization->mother_liquor Impurities Remain in Solution pure_crystals Pure Hydroxypivaldehyde Crystals crystallization->pure_crystals Product Precipitates

References

Application Notes and Protocols: 3-Hydroxy-2,2-dimethylpropanal as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde, is a bifunctional organic molecule that serves as a valuable and versatile building block in a wide range of synthetic applications. Its structure, incorporating both a reactive aldehyde and a primary hydroxyl group, allows for a diverse array of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and fragrances.[1] This document provides detailed application notes and experimental protocols for key transformations involving this compound.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a base-catalyzed aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).[2] This method is efficient and provides high yields of the desired product.

Experimental Protocol: Aldol Condensation

A method for preparing 2,2-dimethyl-3-hydroxypropanal involves catalyzing a condensation reaction between isobutyraldehyde and formaldehyde. In this process, the transformation rate of isobutyraldehyde can exceed 99%, with the selectivity for hydroxypivaldehyde being over 98%. The reaction conditions are mild, and the post-treatment is straightforward. The catalyst consumption is low, and it is easily recyclable. Optimal conditions involve a catalyst consumption of 1-5 mol% relative to the isobutyraldehyde, a reaction temperature of 30-50 °C, and a reaction time of 35-50 minutes. Typically, a 37% formalin solution is used as the formaldehyde source.

Table 1: Synthesis of this compound via Aldol Condensation

ParameterValue
Isobutyraldehyde Conversion>99%
This compound Selectivity>98%
Catalyst Loading1-5 mol%
Reaction Temperature30-50 °C
Reaction Time35-50 min

Applications in Organic Synthesis

The dual functionality of this compound allows for its participation in a variety of subsequent reactions, making it a key intermediate in the synthesis of more complex molecules.

Reduction to Neopentyl Glycol

A major application of this compound is its reduction to produce neopentyl glycol (2,2-dimethyl-1,3-propanediol), a crucial component in the production of polyesters, paints, lubricants, and plasticizers.[3] The hydrogenation of the aldehyde functionality yields the corresponding diol.

The hydrogenation of this compound can be carried out in a batch or continuous process. The reaction is typically performed in an aqueous solvent in the presence of a suitable catalyst. One effective catalyst system is a three-component catalyst of platinum-ruthenium-tungsten (Pt-Ru-W). The reaction is generally conducted at a temperature of 60 to 150 °C (preferably 80 to 130 °C) and a pressure of 1 to 50 kg/cm ². The neopentyl glycol product can be isolated from the reaction mixture by distillation or solvent extraction. In some processes, the reaction effluent is diluted with methanol (B129727) and hydrogenated using a CuCr₂O₄ catalyst at 150°C and 6.89·10³ kPa (1000 psi) H₂ for 1.5 hours.

Table 2: Hydrogenation of this compound to Neopentyl Glycol

ParameterValue
CatalystPt-Ru-W or CuCr₂O₄
SolventWater or Methanol
Temperature60-150 °C
Pressure1-50 kg/cm ²
Reaction Time1.5 hours (for CuCr₂O₄)
Synthesis of Chiral Cyanohydrins

This compound can be converted to chiral cyanohydrins, which are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals such as α-hydroxy acids and β-amino alcohols. The enantioselective addition of hydrogen cyanide to the aldehyde is often catalyzed by enzymes known as oxynitrilases.

The enantioselective synthesis of (R)-cyanohydrins can be achieved using an (R)-oxynitrilase. The reaction is typically carried out in a micro-aqueous medium, such as diisopropyl ether, to suppress the non-enzymatic racemic reaction. A general procedure involves stirring the aldehyde (1.25 mmol) with the defatted seed meal of a plant source of (R)-oxynitrilase (e.g., Vicia sativa L.) (0.5 g) and hydrogen cyanide (1.5 equivalents) in diisopropyl ether (5 mL). The reaction temperature and time are optimized for the specific substrate. For many aromatic aldehydes, reactions at 12°C yield cyanohydrins in 52-100% yield with 88-99% enantiomeric excess (ee). After the reaction, the enzyme is filtered off, the solvent is evaporated, and the crude cyanohydrin is purified by flash chromatography.

Table 3: Enzymatic Synthesis of (R)-Cyanohydrins from Various Aldehydes

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
Aromatic Aldehydes52-10088-99
Heteroaromatic Aldehydes52-10088-99
Fluoro-substituted Aromatic Aldehydes52-10088-99
Wittig Reaction for Alkene Synthesis

The aldehyde functionality of this compound readily undergoes the Wittig reaction to form alkenes. This reaction is a powerful tool for carbon-carbon double bond formation with high stereoselectivity. The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (B24862), typically leads to the formation of the (E)-alkene as the major product.

A solvent-free Wittig reaction can be performed by mixing this compound with one equivalent of (carbethoxymethylene)triphenylphosphorane. The mixture is stirred at room temperature. For less reactive aldehydes, gentle heating may be required. After the reaction is complete, the product can be extracted with a non-polar solvent like hexanes, leaving behind the solid triphenylphosphine (B44618) oxide byproduct. The solvent is then evaporated to yield the crude alkene, which can be further purified by chromatography or recrystallization. For example, the reaction of benzaldehyde (B42025) with (carbethoxymethylene)triphenylphosphorane at room temperature for 15 minutes provides ethyl trans-cinnamate.

Table 4: Wittig Reaction of Aldehydes with (Carbethoxymethylene)triphenylphosphorane

AldehydeYlideConditionsMajor Product
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneRoom Temperature, 15 minEthyl trans-cinnamate
9-Anthraldehyde(Carbethoxymethylene)triphenylphosphorane120 °C, 15 minEthyl 3-(anthracen-9-yl)acrylate

Application in Drug Development: Synthesis of a Rosuvastatin Intermediate

This compound can serve as a precursor in the multi-step synthesis of key intermediates for active pharmaceutical ingredients (APIs). One such example is its potential utility in the synthesis of side-chain intermediates for statin drugs like Rosuvastatin, which are HMG-CoA reductase inhibitors used to lower cholesterol.

The following diagram illustrates a conceptual workflow for the synthesis of a key side-chain intermediate for Rosuvastatin, starting from this compound.

G cluster_0 Synthesis of Aldehyde Precursor cluster_1 Chiral Reduction and Deprotection cluster_2 Coupling to Pyrimidine Core A This compound B Protection of Hydroxyl Group A->B e.g., TBDMSCl, Imidazole C Wittig Reaction B->C (Carbethoxymethylene) triphenylphosphorane D Protected α,β-Unsaturated Ester C->D E Asymmetric Reduction D->E e.g., Chiral Reducing Agent F Chiral Hydroxy Ester E->F G Deprotection F->G e.g., TBAF H Diol Side-chain Intermediate G->H J Coupling Reaction H->J I Rosuvastatin Pyrimidine Core I->J K Rosuvastatin Precursor J->K

Caption: Conceptual workflow for the synthesis of a Rosuvastatin precursor.

Signaling Pathway Context: HMG-CoA Reductase Inhibition

Molecules synthesized using this compound as a building block, such as Rosuvastatin, play a critical role in regulating cholesterol biosynthesis by inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes a key rate-limiting step in the mevalonate (B85504) pathway.

G cluster_pathway Mevalonate Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCoA_reductase HMG-CoA Reductase HMGCoA->HMGCoA_reductase Mevalonate Mevalonate Downstream Downstream Intermediates (e.g., Isoprenoids, Cholesterol) Mevalonate->Downstream HMGCoA_reductase->Mevalonate Statin Statin Drug (e.g., Rosuvastatin) Statin->HMGCoA_reductase Inhibition

Caption: Inhibition of the Mevalonate Pathway by Statin Drugs.

References

The Pivotal Role of Hydroxypivaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Introduction

Hydroxypivaldehyde (HPA), systematically known as 3-hydroxy-2,2-dimethylpropanal, is a versatile C5 building block that is increasingly recognized for its significant role in the synthesis of valuable pharmaceutical intermediates. Produced from the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde, this bifunctional molecule, possessing both a hydroxyl and an aldehyde group, serves as a crucial precursor to key pharmaceutical ingredients, most notably in the production of Vitamin B5. This application note details the synthesis of hydroxypivaldehyde and its subsequent conversion into critical pharmaceutical intermediates, providing comprehensive experimental protocols, quantitative data, and logical workflow diagrams to support researchers, scientists, and drug development professionals.

Key Applications of Hydroxypivaldehyde in Pharmaceutical Synthesis

The primary application of hydroxypivaldehyde in the pharmaceutical industry is as a precursor for the synthesis of D-pantolactone , a key chiral intermediate in the industrial production of D-pantothenic acid (Vitamin B5) .[1][2] Vitamin B5 is an essential nutrient required for the synthesis of coenzyme A (CoA), a vital molecule in numerous metabolic pathways.

Furthermore, hydroxypivaldehyde is readily converted to neopentyl glycol (NPG) and hydroxypivalic acid , both of which have applications as pharmaceutical intermediates.[3][4][5][6] NPG is utilized in the synthesis of various compounds, and its derivatives are explored for their potential in drug delivery and formulation.[6] Hydroxypivalic acid serves as a building block in the creation of more complex active pharmaceutical ingredients (APIs).[3]

Synthesis of Hydroxypivaldehyde and its Intermediates: An Overview

The synthesis of pharmaceutical intermediates from hydroxypivaldehyde is a multi-step process that begins with its formation via a crossed aldol condensation. The subsequent transformations of HPA are highly specific and lead to the desired intermediates with high purity and yield.

Diagram of Synthesis Pathways

G cluster_0 Synthesis of Hydroxypivaldehyde (HPA) cluster_1 Synthesis of Neopentyl Glycol (NPG) cluster_2 Synthesis of D-Pantolactone IBA Isobutyraldehyde HPA Hydroxypivaldehyde (HPA) IBA->HPA Aldol Condensation (Base Catalyst) FA Formaldehyde FA->HPA HPA2 Hydroxypivaldehyde (HPA) NPG Neopentyl Glycol (NPG) HPA2->NPG Hydrogenation (e.g., Ni, Ru, Cu catalyst) HPA3 Hydroxypivaldehyde (HPA) Cyanohydrin HPA Cyanohydrin HPA3->Cyanohydrin Cyanohydrin Formation (HCN or NaCN/H+) Pantolactone D,L-Pantolactone Cyanohydrin->Pantolactone Hydrolysis & Lactonization (Acid Catalyst) DPantolactone D-Pantolactone Pantolactone->DPantolactone Chiral Resolution (Enzymatic or Chemical) G cluster_0 Raw Materials cluster_1 Synthesis of HPA cluster_2 Synthesis of Pantolactone cluster_3 Purification & Resolution IBA Isobutyraldehyde Aldol Aldol Condensation IBA->Aldol FA Formaldehyde FA->Aldol Catalyst Base Catalyst Catalyst->Aldol HPA Crude Hydroxypivaldehyde Aldol->HPA CyanohydrinFormation Cyanohydrin Formation HPA->CyanohydrinFormation Hydrolysis Hydrolysis & Lactonization CyanohydrinFormation->Hydrolysis DLPantolactone D,L-Pantolactone Hydrolysis->DLPantolactone Resolution Chiral Resolution DLPantolactone->Resolution DPantolactone D-Pantolactone Resolution->DPantolactone

References

Application of 3-Hydroxy-2,2-dimethylpropanal in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 3-Hydroxy-2,2-dimethylpropanal (HPA), also known as hydroxypivaldehyde, and its primary derivative, neopentyl glycol (NPG), in polymer chemistry. HPA is a versatile chemical intermediate with a unique bifunctional nature, possessing both a hydroxyl and an aldehyde group, making it a valuable precursor in the synthesis of various polymers.[1] Its hydrogenation product, NPG, is a crucial diol used extensively in the production of high-performance polyesters and polyurethanes.[2][3]

Overview of this compound and its Role in Polymer Synthesis

This compound is a key organic intermediate produced from the condensation of isobutyraldehyde (B47883) and formaldehyde.[4] While it can be used directly in some applications, it is most commonly hydrogenated to produce neopentyl glycol (2,2-dimethyl-1,3-propanediol), a workhorse monomer in the polymer industry.[3][5] The branched structure of NPG imparts several desirable properties to polymers, including excellent thermal stability, hydrolytic resistance, and weatherability.[2][6]

The applications of HPA and NPG in polymer chemistry can be categorized as follows:

  • As a Monomer in Polyester (B1180765) Synthesis: Neopentyl glycol is widely used as the diol component in the synthesis of saturated and unsaturated polyester resins for coatings, composites, and gel coats.[2][6]

  • As a Chain Extender in Polyurethane Synthesis: NPG and polyester polyols derived from it are utilized as chain extenders in the production of polyurethanes, enhancing their mechanical properties and durability.[2][7]

  • As a Crosslinking Agent: The aldehyde functionality of HPA offers potential for crosslinking polymer chains, a feature that can be exploited to modify polymer properties.

Application in Polyester Synthesis

Neopentyl glycol is a standard diol for high-performance polyester resins due to the superior properties it imparts.[6] Polyesters synthesized with NPG exhibit enhanced stability towards heat, light, and water.[6]

The inclusion of neopentyl glycol in polyester formulations leads to significant improvements in various properties compared to polyesters based on other common glycols like ethylene (B1197577) glycol (EG) or propylene (B89431) glycol (PG).

PropertyNPG-Based PolyesterEG-Based PolyesterPropylene Glycol-Based PolyesterReference
Glass Transition Temperature (Tg) 20% higher than EG-basedLower Tg-[2]
Hydrolytic Stability HighModerate-[2]
Thermal Stability High--[2]
Chip Resistance (in coatings) 15% improvement over EG-basedLower-[2]
Gloss Retention (UV exposure) Better than EG-basedLower-[2]
Young's Modulus (UPR) 1.23 - 1.74 GPa-1.23 - 1.74 GPa[8]
Ultimate Strength (UPR) 12.5 - 35.1 MPa-12.5 - 35.1 MPa[8]
Elongation at Break (UPR) 0.90 - 4.39%-0.90 - 4.39%[8]

UPR: Unsaturated Polyester Resin

This protocol describes the synthesis of a polyester polyol from neopentyl glycol and adipic acid, suitable for subsequent use in polyurethane synthesis.

Materials:

  • Neopentyl glycol (NPG)

  • Adipic acid

  • Ethylene glycol (as a processing aid to prevent NPG sublimation)[9]

  • Tin(II) chloride (catalyst)[9]

  • Nitrogen gas

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, distillation column, condenser, and nitrogen inlet.

Procedure:

  • Charge the reaction vessel with 48.91 kg of neopentyl glycol, 44.57 kg of adipic acid, and 0.5 kg of ethylene glycol under a nitrogen atmosphere.[9]

  • Heat the reaction mixture to 200°C with continuous stirring at atmospheric pressure.[9]

  • Continuously remove the water of condensation that distills off.[9]

  • Once the majority of the water has been removed, add 2 g of tin(II) chloride as a catalyst.[9]

  • Apply a reduced pressure (down to 120 mbar) while maintaining the temperature at 200°C to remove the remaining water and drive the condensation reaction to completion.[9]

  • The total esterification time is approximately 25 hours.[9]

  • The resulting polyester will have a hydroxyl number of approximately 224.[9]

Polyester_Synthesis Reactants Reactants: - Neopentyl Glycol - Adipic Acid - Ethylene Glycol - Tin(II) Chloride (Catalyst) Reactor Reaction Vessel Reactants->Reactor Heating Heat to 200°C (Atmospheric Pressure) Reactor->Heating Distillation Water Removal Heating->Distillation Vacuum Reduced Pressure (120 mbar) Distillation->Vacuum Polyester Neopentyl Glycol- Adipic Acid Polyester Vacuum->Polyester

Caption: Workflow for the synthesis of NPG-based polyester.

Application in Polyurethane Synthesis

Neopentyl glycol is utilized in polyurethane systems primarily as a chain extender or as a component of polyester polyols.[2][7] Its branched structure contributes to a more crosslinked network, leading to polyurethanes with higher mechanical strength, improved abrasion resistance, and better thermal stability.[2]

The use of NPG-based polyols in thermoplastic polyurethanes (TPUs) enhances their thermal stability. Polyesters derived from neopentyl glycol are more resistant to hydrolysis than other polyesters, which in turn improves the long-term thermal stability of the resulting polyurethanes.[10]

PropertyNPG-Based PolyurethaneReference
Thermal Stability Better for long-term heating[10]
Hydrolytic Stability More stable than other polyesters[10]

This protocol outlines the synthesis of a polyester polyol specifically designed for use in polyurethane enamels.

Materials:

Procedure:

  • The optimized molar ratios for the reactants are n(-OH):n(-COOH) = 1.5:1, n(PA):n(AA) = 3:1, and n(GLY):n(NPG) = 1.5:1.[11]

  • The copolycondensation reaction is carried out at a temperature of 200°C for 7.2 hours.[11]

  • The resulting NPG-modified polyester polyol (NPGPOL) will exhibit high pyrolysis stability and excellent resistance to hydrolysis.[11]

Polyurethane_Synthesis Polyester_Polyol Polyester Polyol (e.g., NPG-Adipate) Prepolymer_Formation Prepolymer Formation Polyester_Polyol->Prepolymer_Formation Diisocyanate Diisocyanate (e.g., MDI, TDI) Diisocyanate->Prepolymer_Formation Chain_Extender Chain Extender (e.g., Neopentyl Glycol) Curing Curing Chain_Extender->Curing Prepolymer_Formation->Curing Polyurethane Polyurethane Curing->Polyurethane

Caption: General workflow for polyurethane synthesis using NPG-based polyols.

Application as a Crosslinking Agent

The aldehyde group in this compound presents an opportunity for its use as a crosslinking agent. Aldehydes can react with various functional groups in polymers, such as amines, to form crosslinks.[12] This can be particularly useful for modifying the properties of polymers like hydrogels.

This conceptual protocol describes a general method for crosslinking a polymer containing amine groups using HPA.

Materials:

  • Amine-functionalized polymer (e.g., chitosan, gelatin)

  • This compound (HPA)

  • Borax (B76245) (as a catalyst/pH buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the amine-functionalized polymer in an appropriate solvent to create a solution.

  • Prepare a solution of HPA in a compatible solvent.

  • In a separate container, prepare a borax solution.

  • Add the HPA solution to the polymer solution and mix thoroughly.

  • Add the borax solution to the polymer-HPA mixture. The borax can promote the Schiff's base formation between the aldehyde groups of HPA and the amino groups of the polymer.[13]

  • The gelation time will depend on the concentration of the reactants and the temperature.[13]

  • The resulting crosslinked hydrogel can be purified by washing with PBS to remove any unreacted components.

Crosslinking_Mechanism Polymer_Chain_1 Polymer Chain with Amine Group (-NH2) Schiff_Base Schiff Base Formation (-N=CH-) Polymer_Chain_1->Schiff_Base Polymer_Chain_2 Polymer Chain with Amine Group (-NH2) Polymer_Chain_2->Schiff_Base HPA This compound (Aldehyde Group -CHO) HPA->Schiff_Base Crosslinked_Polymer Crosslinked Polymer Network Schiff_Base->Crosslinked_Polymer

Caption: Crosslinking of amine-functional polymers with HPA.

References

Application Notes: 3-Hydroxy-2,2-dimethylpropanal as a Precursor for Neopentyl Glycol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neopentyl glycol (NPG), chemically known as 2,2-dimethylpropane-1,3-diol, is a crucial organic compound widely utilized in the synthesis of polyesters, polyurethanes, alkyd resins, synthetic lubricants, and plasticizers.[1][2] Its unique branched structure imparts excellent thermal and chemical stability, weather resistance, and a balance of hardness and flexibility to the polymers derived from it.[1][2] The industrial production of NPG is predominantly achieved through a two-step process starting from isobutyraldehyde (B47883) and formaldehyde (B43269). The key intermediate in this synthesis is 3-hydroxy-2,2-dimethylpropanal (B31169), also known as hydroxypivaldehyde (HPA).[3][4] This document provides detailed application notes and protocols for the synthesis of neopentyl glycol via the hydrogenation of HPA, intended for researchers, scientists, and professionals in chemical and drug development.

Synthesis Pathway

The conversion of this compound to neopentyl glycol is the second and final stage of the overall NPG synthesis process. The entire pathway can be summarized in two main steps:

  • Aldol (B89426) Condensation: Isobutyraldehyde and formaldehyde undergo a crossed aldol condensation reaction, typically catalyzed by a tertiary amine, to produce the intermediate, this compound (HPA).[4][5][6]

  • Hydrogenation: The resulting HPA is then reduced to neopentyl glycol through catalytic hydrogenation.[7][8] This method is favored in industrial applications as it avoids the formation of salt byproducts associated with alternative routes like the Cannizzaro reaction.[9][10]

G cluster_0 Raw Materials cluster_1 Intermediate cluster_2 Final Product IBA Isobutyraldehyde HPA This compound (HPA) IBA->HPA Aldol Condensation (Tertiary Amine Catalyst) FA Formaldehyde FA->HPA Aldol Condensation (Tertiary Amine Catalyst) NPG Neopentyl Glycol (NPG) HPA->NPG Catalytic Hydrogenation (H₂, Metal Catalyst)

Caption: Overall reaction pathway for Neopentyl Glycol synthesis.

Data Presentation

The efficiency of the hydrogenation of HPA to NPG is highly dependent on the catalyst and reaction conditions. Below is a summary of various catalytic systems and their reported performance.

Table 1: Comparison of Catalytic Systems for HPA Hydrogenation

Catalyst SystemTemperature (°C)Pressure (MPa)HPA Conversion (%)NPG Selectivity (%)Reference
Copper-Aluminum100 - 1801.5 - 4.0High (unspecified)High (unspecified)[3]
Copper Oxide & Zinc Oxide (Al promoter)110 - 1800.1 - 3.4100100[3]
Raney Nickel1003.099.8High (unspecified)[2]
Raney Nickel1506.9 (69 bar)High (unspecified)High (unspecified)[11]
Pt-Ru-W80 - 130Not specified99.795.6[10][12]
Palladium on CarbonNot specifiedNot specifiedHigh (unspecified)High (unspecified)[7]

Experimental Protocols

This section details the laboratory-scale protocols for the synthesis of NPG from isobutyraldehyde and formaldehyde, proceeding through the HPA intermediate.

Protocol 1: Synthesis of this compound (Aldol Condensation)

This protocol outlines the formation of the HPA intermediate.

  • Apparatus Setup: Equip a reaction vessel with a mechanical stirrer, condenser, and a thermometer.

  • Reagent Charging: To the vessel, add isobutyraldehyde and an aqueous solution of formaldehyde. A molar ratio of approximately 1:1.07 (isobutyraldehyde to formaldehyde) is recommended.[5][6]

  • Catalyst Addition: Introduce a catalytic amount of triethylamine, approximately 0.06 molar equivalents relative to the isobutyraldehyde.[5][6]

  • Reaction: Heat the mixture to 75°C and maintain this temperature with stirring for approximately 3.5 hours.[6]

  • Monitoring: Monitor the reaction's progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to confirm the consumption of starting materials.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The resulting product is crude HPA, which can be purified or used directly in the subsequent hydrogenation step.

    • Note: For high-purity applications, purification of HPA is critical. Impurities, especially salts, can poison the hydrogenation catalyst.[5][13] Purification can be achieved by extraction with a solvent like octanol, followed by distillation to remove low-boiling compounds.[2][11]

Protocol 2: Synthesis of Neopentyl Glycol (Hydrogenation)

This protocol describes the conversion of HPA to NPG.

  • Apparatus Setup: Transfer the crude or purified HPA into a high-pressure autoclave equipped with a magnetic stirrer and a heating mantle.

  • Catalyst Addition: Add the hydrogenation catalyst. Common choices include Raney nickel or a supported copper chromite catalyst.[5] The catalyst loading typically ranges from 0.2 to 15 wt% relative to the HPA.[2]

  • System Purge: Seal the autoclave and purge it sequentially with nitrogen and then hydrogen to remove air.

  • Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3.0 - 4.0 MPa).[2][5] Heat the mixture to the target temperature (e.g., 100 - 150°C) with vigorous stirring.[5][11]

  • Monitoring: Maintain the reaction under these conditions until the uptake of hydrogen ceases, which indicates the reaction is complete.[5]

  • Cooling and Depressurization: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood.

  • Product Recovery: Open the reactor and recover the reaction mixture. Separate the catalyst from the crude NPG solution by filtration.[9]

Protocol 3: Purification of Neopentyl Glycol

High-purity NPG is often required for polymerization applications.

  • Vacuum Distillation:

    • Transfer the crude NPG solution to a distillation flask.

    • Apply a vacuum and begin heating the flask with stirring.

    • Collect the fraction that distills at the boiling point of NPG under the applied pressure. This method effectively removes unreacted materials and lower-boiling byproducts.[5][9]

  • Crystallization:

    • Alternatively, dissolve the crude NPG in a suitable solvent, such as water or a mixed solvent system.[5]

    • Cool the solution to induce crystallization of pure NPG.

    • Isolate the crystals by filtration.[9]

    • Wash the crystals with a small amount of cold solvent to remove residual impurities.[9]

    • Dry the purified NPG crystals in a vacuum oven.

G Start Start: Raw Materials (Isobutyraldehyde, Formaldehyde) Aldol Step 1: Aldol Condensation - Add Tertiary Amine Catalyst - Heat to 75°C for 3.5h Start->Aldol CrudeHPA Crude HPA Mixture Aldol->CrudeHPA PurifyHPA Optional: HPA Purification - Extraction (e.g., with Octanol) - Distillation CrudeHPA->PurifyHPA For high purity Hydrogenation Step 2: Hydrogenation - Transfer to Autoclave - Add Catalyst (e.g., Raney Ni) - Pressurize with H₂ (3-4 MPa) - Heat (100-150°C) CrudeHPA->Hydrogenation Direct use PureHPA Purified HPA PurifyHPA->PureHPA PureHPA->Hydrogenation CrudeNPG Crude NPG Mixture Hydrogenation->CrudeNPG Filter Catalyst Removal (Filtration) CrudeNPG->Filter PurifyNPG Step 3: NPG Purification Filter->PurifyNPG Distillation Vacuum Distillation PurifyNPG->Distillation Crystallization Crystallization PurifyNPG->Crystallization End End: High-Purity Neopentyl Glycol Distillation->End Crystallization->End

Caption: Experimental workflow for NPG synthesis and purification.

References

Application Notes and Protocols for the Quantification of 3-Hydroxy-2,2-dimethylpropanal by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Accurate quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise method for its determination. This document provides detailed protocols for two effective HPLC-based methods for the quantification of this compound: a direct analysis method and a method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Method 1: Direct Analysis by Reverse-Phase HPLC

This method allows for the direct quantification of this compound without derivatization, offering a simpler and faster workflow. A reverse-phase HPLC method with a suitable column can effectively separate the analyte from other components.[2]

Experimental Protocol

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • Analytical column: Newcrom R1 or equivalent C18 column

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%). For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[2] A typical starting gradient could be 30% acetonitrile in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as aldehydes have a weak chromophore at low UV)

  • Injection Volume: 10 µL

6. Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: Quantification by HPLC with DNPH Derivatization

This method involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, yellow-colored hydrazone derivative. This derivatization significantly enhances the UV absorbance of the analyte, leading to improved sensitivity and selectivity. This approach is particularly useful for detecting low concentrations of aldehydes.[3][4][5]

Experimental Protocol

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Perchloric acid (2 M)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • Analytical column: Cosmosil 5C18-MS or equivalent C18 column[5]

3. Preparation of Standard Solutions and Derivatization

  • Stock Standard Solution (1000 µg/mL): Prepare as described in Method 1.

  • Working Standard Solutions: Prepare a series of working standard solutions in acetonitrile.

  • Derivatization: To 1 mL of each standard solution (and sample solution), add 0.5 mL of DNPH reagent and 0.1 mL of 2 M perchloric acid.[5] Incubate the mixture at 55°C for 60 minutes.[5] After cooling, the solution is ready for HPLC analysis.

4. Sample Preparation and Derivatization

  • Dissolve the sample in acetonitrile.

  • Perform the derivatization step as described for the standard solutions.

  • Filter the derivatized sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions

  • Mobile Phase: Acetonitrile/Water (55/45, v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm[5]

  • Injection Volume: 20 µL

6. Quantification

  • Construct a calibration curve using the derivatized standards.

  • Determine the concentration of the this compound-DNPH derivative in the sample and back-calculate the concentration of the original analyte.

Data Presentation

The following table summarizes the quantitative performance characteristics of the DNPH derivatization method for aldehydes, which can be expected to be similar for this compound.

ParameterHPLC with DNPH Derivatization
Principle Separation of the DNPH derivative by reverse-phase HPLC and UV detection.[3]
Linearity Range 0.01 - 5 µg/mL
Limit of Detection (LOD) 4.3 - 21.0 µg/L (for various short-chain aldehydes)[4]
Precision (%RSD) < 2%
Accuracy (% Recovery) 96.2% to 101.3% (for formaldehyde)

Visualizations

Direct_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for Direct HPLC Quantification.

Derivatization_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Derivatize_Standard Derivatize with DNPH Prep_Standard->Derivatize_Standard Prep_Sample Prepare Sample Solutions Derivatize_Sample Derivatize with DNPH Prep_Sample->Derivatize_Sample Injection Inject into HPLC Derivatize_Standard->Injection Derivatize_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC Quantification with DNPH Derivatization.

References

Application Note: Monitoring 3-Hydroxy-2,2-dimethylpropanal Reactions via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of 3-Hydroxy-2,2-dimethylpropanal using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and thermal lability of the target analyte, a derivatization step is employed to ensure robust and reproducible analysis. The method involves the derivatization of the aldehyde functional group with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by liquid-liquid extraction and GC-MS analysis. This approach is suitable for monitoring the consumption of this compound over the course of a chemical reaction, enabling kinetic studies and reaction optimization.

Principle of the Method

Direct GC-MS analysis of polar, semi-volatile compounds like this compound can be challenging.[1] To overcome this, chemical derivatization is employed to increase the analyte's volatility and thermal stability, making it amenable to GC analysis.[1][2] This protocol utilizes PFBHA, a derivatizing agent that reacts specifically with the carbonyl group of aldehydes and ketones to form a stable oxime derivative.[3] The resulting PFBHA-oxime is significantly more volatile and less polar, improving chromatographic separation and detection.[3] Furthermore, the pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive for detection by MS, especially in Negative Chemical Ionization (NCI) mode.[4]

Quantitative analysis is achieved by adding a suitable internal standard (IS) prior to derivatization to account for variations during sample preparation and injection. A calibration curve is generated using standards of known concentrations to determine the amount of analyte in the reaction samples.

Experimental Protocols

Required Materials and Reagents
  • Solvents: Dichloromethane (DCM, GC-grade), Hexane (GC-grade), Ethyl Acetate (GC-grade), Methanol (HPLC-grade), Acetonitrile (B52724) (HPLC-grade), Deionized Water.

  • Reagents:

    • This compound (≥98% purity)

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥98% purity)

    • Internal Standard (IS): e.g., 4-Bromobenzaldehyde or a suitable stable isotopically labeled analog.

    • Sodium Sulfate (B86663) (anhydrous)

    • Sodium Bicarbonate

    • Hydrochloric Acid (HCl)

  • Apparatus:

    • GC-MS system with a suitable autosampler.

    • Glass vials (2 mL) with PTFE-lined septa.[5]

    • Vortex mixer.

    • Centrifuge.

    • Nitrogen blowdown evaporator.[6]

    • Pipettes and general laboratory glassware.

Preparation of Standards and Reagents
  • PFBHA Derivatizing Solution (5 mg/mL): Dissolve 50 mg of PFBHA in 10 mL of deionized water. This solution should be prepared fresh.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the chosen internal standard in 10 mL of methanol.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with acetonitrile to achieve a concentration range relevant to the reaction being monitored (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Reaction Sampling and Sample Preparation
  • Sampling: At designated time points (e.g., t=0, 15, 30, 60, 120 min), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of cold solvent (e.g., 900 µL of cold acetonitrile) to stop the reaction and prepare it for analysis.

  • Internal Standard Spiking: Add a fixed amount of the Internal Standard solution (e.g., 10 µL of a 50 µg/mL working solution) to 100 µL of the quenched reaction sample and to each calibration standard.

  • Derivatization:

    • Add 200 µL of the PFBHA derivatizing solution to each vial.

    • Add a buffer, such as 50 µL of a saturated sodium bicarbonate solution, to maintain a slightly basic pH.

    • Seal the vials and vortex thoroughly for 1 minute.

    • Heat the mixture at 60°C for 60 minutes to ensure complete derivatization.[4]

  • Extraction:

    • After cooling to room temperature, add 500 µL of a hexane/dichloromethane mixture (1:1, v/v) to each vial.

    • Vortex for 2 minutes to extract the derivatized analyte into the organic layer.

    • Centrifuge for 5 minutes at 3000 rpm to achieve phase separation.[1]

  • Final Preparation:

    • Carefully transfer the upper organic layer to a clean GC vial.

    • Pass the organic layer through a small amount of anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the sample under a gentle stream of nitrogen.[6] Reconstitute in a known volume (e.g., 200 µL) of hexane.

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrument and application.

Parameter Setting
Gas Chromatograph
ColumnSLB-5ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 60°C, hold for 2 min; ramp to 280°C at 15°C/min; hold for 5 min
Mass Spectrometer
Ion Source Temp230 °C
Quadrupole Temp150 °C
Ionization ModeElectron Impact (EI) or Negative Chemical Ionization (NCI)[4]
EI Energy70 eV
Mass Scan Range50 - 550 amu
MS ModeFull Scan for initial identification; Selected Ion Monitoring (SIM) for quantification

Data Presentation and Results

Quantitative data should be compiled to track the progress of the reaction. The concentration of this compound is calculated based on the calibration curve generated from the peak area ratio of the analyte derivative to the internal standard derivative.

Table 1: Example Reaction Monitoring Data

Time Point (min)Peak Area Ratio (Analyte/IS)Concentration (µg/mL)% Reactant Remaining
01.52100.0100.0%
151.1575.675.6%
300.8354.654.6%
600.4127.027.0%
1200.085.35.3%

Workflow Visualization

The overall experimental process from sampling to data analysis is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Reaction Reaction Mixture Sampling Time Point Sampling Reaction->Sampling Quench Quench Reaction Sampling->Quench Add_IS Spike Internal Standard Quench->Add_IS Deriv Derivatization with PFBHA Add_IS->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Dry_Conc Dry & Concentrate Sample Extract->Dry_Conc GCMS GC-MS Analysis Dry_Conc->GCMS Data Data Processing GCMS->Data Quant Quantification & Kinetics Data->Quant

Caption: Workflow for GC-MS reaction monitoring.

Conclusion

The described GC-MS method, incorporating a PFBHA derivatization step, offers a robust, sensitive, and reliable protocol for the quantitative monitoring of this compound in reaction mixtures. This application is critical for researchers in process development and medicinal chemistry for understanding reaction kinetics, identifying byproducts, and optimizing synthesis conditions.

References

Derivatization of 3-Hydroxy-2,2-dimethylpropanal for chiral synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweise und Protokolle zur Derivatisierung von 3-Hydroxy-2,2-dimethylpropanal für die chirale Synthese

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Anwendungshinweise

Einleitung

This compound, auch bekannt als Hydroxypivalaldehyd, ist ein wichtiger Baustein in der organischen Synthese, insbesondere für die Herstellung von pharmazeutischen Wirkstoffen und anderen Feinchemikalien. Da es ein chirales Zentrum tragen kann (nach Reduktion der Aldehydgruppe oder Derivatisierung der Hydroxylgruppe), ist die Bestimmung der enantiomeren Reinheit für die Qualitätskontrolle und die Entwicklung stereoselektiver Synthesen von entscheidender Bedeutung.

Die bifunktionelle Natur von this compound, das sowohl eine Aldehyd- als auch eine primäre Hydroxylgruppe enthält, stellt eine besondere Herausforderung für die chirale Derivatisierung dar. Reagenzien, die auf die Hydroxylgruppe abzielen, können mit der Aldehydgruppe reagieren und umgekehrt. Daher ist eine sorgfältige strategische Planung erforderlich, um eine selektive Derivatisierung für die anschließende chirale Analyse zu ermöglichen.

Strategie zur chiralen Derivatisierung

Die hier beschriebene Strategie zur Bestimmung der enantiomeren Reinheit von this compound umfasst drei Hauptschritte:

  • Schutz der Aldehydgruppe: Um eine unerwünschte Reaktion der Aldehydgruppe während der Derivatisierung der Hydroxylgruppe zu verhindern, wird diese zunächst mit einer geeigneten Schutzgruppe versehen. Die Bildung eines cyclischen Acetals ist hierfür eine gängige und effektive Methode, da Acetale unter den basischen oder neutralen Bedingungen der anschließenden Veresterung stabil sind und sich unter milden sauren Bedingungen leicht wieder abspalten lassen.[1][2]

  • Chirale Derivatisierung der Hydroxylgruppe: Nach dem Schutz der Aldehydgruppe wird die primäre Hydroxylgruppe mit einem chiralen Derivatisierungsreagenz (CDA) umgesetzt. Dies wandelt die Enantiomere des geschützten 3-Hydroxy-2,2-dimethylpropanals in Diastereomere um. Mosher-Säure (α-Methoxy-α-(trifluormethyl)phenylessigsäure, MTPA) und ihre Säurechloride sind hierfür weit verbreitete und zuverlässige Reagenzien.[3][4][5] Die resultierenden Diastereomere (Mosher-Ester) weisen unterschiedliche physikalisch-chemische Eigenschaften auf, die eine Trennung und Quantifizierung mittels chromatographischer oder spektroskopischer Methoden ermöglichen.[3]

  • Analyse der Diastereomere: Die gebildeten Diastereomere können mittels Hochleistungsflüssigkeitschromatographie (HPLC) oder Gaschromatographie (GC) auf einer achiralen stationären Phase getrennt werden. Alternativ kann die Analyse mittels Kernspinresonanzspektroskopie (NMR) erfolgen, bei der die unterschiedlichen chemischen Verschiebungen der Protonen in den Diastereomeren zur Bestimmung des Enantiomerenüberschusses (ee) genutzt werden.[4][5]

Experimentelle Protokolle

Protokoll 1: Schutz der Aldehydgruppe als 1,3-Dioxolan

Dieses Protokoll beschreibt die selektive Umwandlung der Aldehydgruppe von this compound in ein cyclisches Acetal unter Verwendung von Ethylenglykol.

Materialien:

  • This compound

  • Ethylenglykol (wasserfrei)

  • p-Toluolsulfonsäure (p-TsOH) oder eine andere saure Katalysator

  • Toluol (wasserfrei)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

  • Dean-Stark-Apparatur

  • Rotationsverdampfer

  • Standard-Glasgeräte für die organische Synthese

Durchführung:

  • In einem Rundkolben, der mit einer Dean-Stark-Apparatur und einem Rückflusskühler ausgestattet ist, werden this compound (1,0 Äq.), Ethylenglykol (1,2 Äq.) und eine katalytische Menge p-Toluolsulfonsäure (0,01 Äq.) in Toluol gelöst.

  • Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt. Das bei der Reaktion entstehende Wasser wird azeotrop entfernt und in der Dean-Stark-Falle gesammelt.

  • Die Reaktion wird mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC) verfolgt, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 2-4 Stunden).

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit gesättigter NaHCO₃-Lösung und anschließend mit Wasser gewaschen.

  • Die organische Phase wird abgetrennt, über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt, (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, kann bei Bedarf durch Säulenchromatographie gereinigt werden.

Protokoll 2: Derivatisierung mit Mosher-Säurechlorid

Dieses Protokoll beschreibt die Veresterung des geschützten Alkohols mit den Enantiomeren des Mosher-Säurechlorids. Es ist wichtig, zwei separate Reaktionen mit (R)-(-)-MTPA-Cl und (S)-(+)-MTPA-Cl durchzuführen.[4]

Materialien:

  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (aus Protokoll 1)

  • (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylacetylchlorid ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluormethyl)phenylacetylchlorid ((S)-MTPA-Cl)

  • Pyridin (wasserfrei) oder 4-(Dimethylamino)pyridin (DMAP)

  • Dichlormethan (DCM, wasserfrei)

  • Zwei separate Reaktionsgefäße

  • Standard-Glasgeräte für die organische Synthese

Durchführung:

  • Reaktion mit (R)-MTPA-Cl: In einem trockenen Reaktionsgefäß unter Inertgasatmosphäre wird (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (1,0 Äq.) in wasserfreiem DCM gelöst.

  • Wasserfreies Pyridin (1,5 Äq.) wird zugegeben und die Mischung auf 0 °C abgekühlt.

  • (R)-MTPA-Cl (1,2 Äq.) wird langsam zugetropft.

  • Die Reaktion wird bei Raumtemperatur für 2-6 Stunden gerührt und der Fortschritt mittels DC überwacht.

  • Reaktion mit (S)-MTPA-Cl: Parallel wird in einem zweiten Reaktionsgefäß die gleiche Prozedur mit (S)-MTPA-Cl durchgeführt.

  • Nach vollständiger Umsetzung wird die Reaktionsmischung mit verdünnter Salzsäure (HCl), gesättigter NaHCO₃-Lösung und Wasser gewaschen.

  • Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Die resultierenden diastereomeren Mosher-Ester werden für die NMR- oder GC-Analyse verwendet. Eine weitere Reinigung ist in der Regel nicht erforderlich, wenn die Reaktion vollständig abgelaufen ist.

Protokoll 3: Analyse mittels ¹H-NMR-Spektroskopie

Die ¹H-NMR-Spektren der beiden diastereomeren Ester werden aufgenommen und verglichen, um den Enantiomerenüberschuss zu bestimmen.

Durchführung:

  • Eine genaue Menge jedes diastereomeren Esters wird in einem deuterierten Lösungsmittel (z. B. CDCl₃) gelöst.

  • ¹H-NMR-Spektren werden für beide Proben aufgenommen.

  • Gut aufgelöste Signale, die in den beiden Spektren unterschiedliche chemische Verschiebungen (Δδ = δS - δR) aufweisen, werden identifiziert. Oft sind dies die Signale der Methoxygruppe der MTPA-Einheit oder Protonen in der Nähe des stereogenen Zentrums.

  • Der Enantiomerenüberschuss (ee) wird durch Integration der entsprechenden Signale in einem Spektrum einer racemischen oder enantiomer angereicherten Probe berechnet. Die Integration der Signale der beiden Diastereomere steht im direkten Verhältnis zu deren Konzentration.

Protokoll 4: Analyse mittels Gaschromatographie (GC)

Die diastereomeren Ester können auf einer achiralen GC-Säule getrennt werden.

Durchführung:

  • Eine verdünnte Lösung der Mosher-Ester-Mischung in einem geeigneten Lösungsmittel (z. B. Hexan oder Ethylacetat) wird hergestellt.

  • Die Probe wird in einen Gaschromatographen injiziert, der mit einer geeigneten Kapillarsäule (z. B. eine Polysiloxan-basierte Säule wie DB-5 oder HP-5) und einem Flammenionisationsdetektor (FID) ausgestattet ist.

  • Ein geeignetes Temperaturprogramm wird entwickelt, um eine Basislinientrennung der beiden Diastereomere zu erreichen.

  • Die Peakflächen der beiden Diastereomere werden integriert, und der Enantiomerenüberschuss wird aus dem Verhältnis der Peakflächen berechnet.

Datenpräsentation

Die folgenden Tabellen fassen die erwarteten quantitativen Daten zusammen. Da spezifische Daten für this compound nicht in der Literatur verfügbar sind, werden repräsentative Daten für die Derivatisierung primärer Alkohole dargestellt.

Tabelle 1: Zusammenfassung der Reaktionsbedingungen und erwarteten Ausbeuten

SchrittReaktionTypische ReagenzienLösungsmittelTemperaturZeitErwartete Ausbeute
1Acetal-SchutzEthylenglykol, p-TsOHToluolRückfluss2-4 h> 90%
2Mosher-Veresterung(R/S)-MTPA-Cl, PyridinDCM0 °C bis RT2-6 h> 95%

Tabelle 2: Repräsentative ¹H-NMR-Daten für Mosher-Ester eines primären Alkohols (R-CH₂-OH)

Protonδ (R-Ester) [ppm]δ (S-Ester) [ppm]Δδ (δS - δR) [ppm]
-OCH₃ (MTPA)3.543.58+0.04
-CH₂-O-4.354.30-0.05
Proton an RVariabelVariabelVariabel

Tabelle 3: Repräsentative GC-Daten für die Trennung von Diastereomeren Mosher-Estern

DiastereomerRetentionszeit (t R ) [min]Peakfläche [%]
(R)-Alkohol-(S)-MTPA-Ester15.250
(S)-Alkohol-(S)-MTPA-Ester15.850
Auflösung (R s ) \multicolumn{2}{c}{> 1.5}
Enantiomerenüberschuss (ee) \multicolumn{2}{c}{0% (für Racemat)}

Visualisierungen

experimental_workflow cluster_start Ausgangsmaterial cluster_protection Schutz der Aldehydgruppe cluster_derivatization Chirale Derivatisierung cluster_analysis Analyse start This compound prot Acetal-Bildung (Ethylenglykol, p-TsOH) start->prot Schritt 1 prot_prod Geschützter Alkohol prot->prot_prod deriv_R Reaktion mit (R)-MTPA-Cl prot_prod->deriv_R deriv_S Reaktion mit (S)-MTPA-Cl prot_prod->deriv_S ester_R (R)-MTPA-Ester deriv_R->ester_R ester_S (S)-MTPA-Ester deriv_S->ester_S analysis NMR / GC-Analyse ester_R->analysis ester_S->analysis result Bestimmung des Enantiomerenüberschusses (ee) analysis->result

Abbildung 1: Experimenteller Arbeitsablauf zur Derivatisierung.

logic_diagram cluster_analyte Analyt (Enantiomerengemisch) cluster_reagent Chirales Derivatisierungsreagenz cluster_products Diastereomere Produkte cluster_analysis Trennung & Quantifizierung R_Alcohol (R)-Alkohol RS_Ester (R,S)-Ester R_Alcohol->RS_Ester S_Alcohol (S)-Alkohol SS_Ester (S,S)-Ester S_Alcohol->SS_Ester S_MTPA (S)-MTPA-Cl S_MTPA->RS_Ester S_MTPA->SS_Ester Separation Chromatographische Trennung (GC oder HPLC) RS_Ester->Separation SS_Ester->Separation Quantification Integration der Peakflächen Separation->Quantification Result Verhältnis der Diastereomere = Verhältnis der Enantiomere Quantification->Result

Abbildung 2: Logik der ee-Bestimmung durch Derivatisierung.

References

Application Notes: 3-Hydroxy-2,2-dimethylpropanal in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde (HPA), is a versatile bifunctional molecule containing both a hydroxyl and an aldehyde group. This unique structural feature makes it a valuable intermediate in the synthesis of a variety of agrochemicals, including fungicides and herbicides. Its compact, gem-dimethyl structure can be incorporated into the final pesticide molecule, often contributing to favorable physicochemical and biological properties. This document outlines the application of this compound as a key starting material in the synthesis of the fungicide Fenpropimorph and provides a detailed experimental protocol for its synthesis.

Introduction

This compound (HPA) is a crucial building block in the chemical industry, primarily utilized in the production of neopentyl glycol and pivalic acid.[1][2][3] While its applications in polymers and coatings are well-documented, its role in the agrochemical sector is also of significant interest. The dual functionality of HPA allows for a range of chemical transformations, making it an ideal precursor for complex molecules used as active ingredients in crop protection products.[1][2][3]

Pivalic acid, a direct oxidation product of HPA, serves as an intermediate in the production of the herbicide Clomazone and the insecticide Fenpropargyl. Furthermore, the structural motif of HPA is found in the morpholine (B109124) fungicide, Fenpropimorph. This document will focus on the synthetic pathway from HPA to Fenpropimorph, illustrating a key industrial application of this aldehyde in the agrochemical field.

Application: Synthesis of the Fungicide Fenpropimorph

Fenpropimorph is a systemic morpholine fungicide used to control a variety of fungal diseases in cereals and other crops, particularly powdery mildews.[4] The synthesis of Fenpropimorph can be achieved through a multi-step process starting from this compound. The overall synthetic scheme involves the conversion of HPA to an appropriate intermediate that can then be coupled with 2,6-dimethylmorpholine (B58159).

Synthetic Pathway Overview

The synthesis of Fenpropimorph from this compound involves the following key transformations:

  • Oxidation: The aldehyde group of HPA is oxidized to a carboxylic acid to form 3-Hydroxy-2,2-dimethylpropanoic acid.

  • Reduction: The hydroxyl group of the resulting acid is reduced to yield 2,2-dimethyl-1,3-propanediol (Neopentyl Glycol).

  • Halogenation: The diol is then converted to a dihalide, for example, 1,3-dibromo-2,2-dimethylpropane.

  • Grignard Reaction & Phenylation: The dihalide is reacted with magnesium to form a Grignard reagent, which is then reacted with a suitable phenyl precursor to introduce the p-tert-butylphenyl group.

  • Activation & Amination: The resulting alcohol is activated (e.g., via tosylation or conversion to an alkyl halide) and subsequently reacted with 2,6-dimethylmorpholine to yield Fenpropimorph.

A simplified logical workflow for the synthesis is presented below.

Fenpropimorph_Synthesis_Workflow HPA This compound (HPA) Intermediate1 Pivalic Acid Derivative HPA->Intermediate1 Oxidation Intermediate2 p-tert-butyl-beta- methylphenylpropanol Intermediate1->Intermediate2 Grignard Reaction & Phenylation Intermediate3 Activated Intermediate (e.g., Mesylate or Halide) Intermediate2->Intermediate3 Activation Fenpropimorph Fenpropimorph Intermediate3->Fenpropimorph Amination Dimethylmorpholine 2,6-Dimethylmorpholine Dimethylmorpholine->Fenpropimorph

Caption: Logical workflow for the synthesis of Fenpropimorph.

Experimental Protocols

The following protocols are representative examples of the key synthetic steps. Researchers should adapt these procedures based on available laboratory equipment and safety protocols.

Protocol 1: Oxidation of this compound to Pivalic Acid

Objective: To synthesize pivalic acid from this compound via oxidation.

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve this compound in an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath to below 10 °C.

  • Slowly add a solution of potassium permanganate in water via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Decolorize the filtrate by the dropwise addition of a sodium bisulfite solution.

  • Acidify the clear solution with sulfuric acid to a pH of approximately 2.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude pivalic acid.

  • Purify the crude product by distillation.

Expected Yield: 75-85%

Data Presentation:

ReactantMolar Mass ( g/mol )Amount (mol)Volume/Mass
This compound102.131.0102.13 g
Potassium Permanganate158.031.2189.64 g
Sodium Hydroxide40.001.560.00 g
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield Range (g)
Pivalic Acid102.13102.1376.6 - 86.8
Protocol 2: Synthesis of p-tert-butyl-beta-methylphenylpropanol from a Pivalic Acid Derivative

Objective: To synthesize the core phenylpropanol intermediate for Fenpropimorph.

Materials:

  • Pivalic acid chloride (or other activated pivalic acid derivative)

  • p-tert-butylbenzylmagnesium chloride (Grignard reagent)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of p-tert-butylbenzylmagnesium chloride in anhydrous THF.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of pivalic acid chloride in anhydrous THF via a dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude p-tert-butyl-beta-methylphenylpropanol by column chromatography on silica (B1680970) gel.

Expected Yield: 60-70%

Protocol 3: Synthesis of Fenpropimorph from p-tert-butyl-beta-methylphenylpropanol

Objective: To complete the synthesis of Fenpropimorph via amination.

Materials:

  • p-tert-butyl-beta-methylphenylpropanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • 2,6-Dimethylmorpholine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve p-tert-butyl-beta-methylphenylpropanol and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • To the reaction mixture, add 2,6-dimethylmorpholine and continue stirring at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Fenpropimorph.

Expected Yield: 80-90%

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key chemical transformations in the synthesis of Fenpropimorph from this compound.

Fenpropimorph_Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Intermediate Synthesis cluster_2 Step 3: Final Assembly HPA This compound PivalicAcid Pivalic Acid HPA->PivalicAcid KMnO4, NaOH PivalicAcid_c Pivalic Acid PhenylPropanol p-tert-butyl-beta- methylphenylpropanol PivalicAcid_c->PhenylPropanol 1. SOCl2 2. p-tert-butylbenzyl-MgBr PhenylPropanol_c p-tert-butyl-beta- methylphenylpropanol Fenpropimorph Fenpropimorph PhenylPropanol_c->Fenpropimorph 1. MsCl, TEA 2. 2,6-Dimethylmorpholine

Caption: Key transformations in Fenpropimorph synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex agrochemicals. Its application in the production of the fungicide Fenpropimorph demonstrates its industrial relevance. The provided protocols offer a foundational understanding of the synthetic routes, which can be optimized for large-scale production. Further research into novel derivatives of HPA may lead to the discovery of new and effective crop protection agents.

References

Handling and storage procedures for 3-Hydroxy-2,2-dimethylpropanal in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde) in a laboratory setting. It includes information on its chemical and physical properties, safety precautions, storage conditions, and a detailed protocol for a common synthetic application.

Chemical and Physical Properties

This compound is a versatile organic intermediate, notable for its bifunctional nature, containing both an aldehyde and a hydroxyl group.[1] This unique structure makes it a valuable precursor in a variety of chemical syntheses, including the production of pharmaceuticals, agrochemicals, polymers, and fragrances.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 597-31-9--INVALID-LINK--
Molecular Formula C₅H₁₀O₂--INVALID-LINK--
Molecular Weight 102.13 g/mol --INVALID-LINK--
Appearance White to off-white solid or colorless liquid--INVALID-LINK--
Melting Point 30-33 °C--INVALID-LINK--
Boiling Point 172-173 °C (decomposes)--INVALID-LINK--
Density ~0.96 g/cm³--INVALID-LINK--
Solubility Soluble in water and various organic solvents.--INVALID-LINK--

Stability and Dimerization

A critical consideration when working with this compound is its tendency to undergo reversible dimerization to form a stable cyclic hemiacetal.[2] This equilibrium is temperature-dependent; lower temperatures favor the solid dimer, while higher temperatures shift the equilibrium towards the monomeric aldehyde.[3] For synthetic procedures requiring the monomer, it may be necessary to gently warm the compound to ensure it is in its active form.

Dimerization Monomer This compound (Monomer) Dimer Cyclic Hemiacetal (Dimer) Monomer->Dimer Cooling Dimer->Monomer Heating

Caption: Reversible dimerization of this compound.

Safety and Handling

This compound is classified as an eye irritant.[4] Standard laboratory safety protocols should be strictly followed.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement
GHS07: Exclamation MarkWarningH319: Causes serious eye irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat should be worn.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with eyes, skin, and clothing.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Incompatible Materials:

  • Strong Oxidizing Agents: As an aldehyde, it can be oxidized, potentially leading to vigorous or exothermic reactions.

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare work area in a fume hood B->C D Retrieve chemical from storage C->D E Dispense required amount D->E F Close container tightly E->F G Clean work area F->G H Dispose of waste properly G->H I Remove PPE and wash hands H->I

Caption: Workflow for the safe handling of this compound.

Storage Procedures

Proper storage is essential to maintain the quality and stability of this compound.

Table 3: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C or in a freezer at -20°CTo slow down potential degradation and favor the more stable solid dimer form.[5]
Atmosphere Inert atmosphere (e.g., nitrogen or argon)To prevent oxidation of the aldehyde group.[5]
Container Tightly sealed, appropriate chemical containerTo prevent contamination and exposure to moisture.
Location Well-ventilated, dry area away from incompatible materialsTo ensure safety and stability.

Experimental Protocol: Synthesis of Neopentyl Glycol

This protocol describes the hydrogenation of this compound to produce neopentyl glycol, a widely used industrial chemical.[6][7]

Materials:

  • This compound (HPA)

  • Hydrogenation catalyst (e.g., copper chromite, Raney nickel, or a supported noble metal catalyst like Pt-Ru-W)[6][8]

  • Solvent (e.g., water, methanol, or ethanol)[8]

  • High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Catalyst Preparation (if necessary): Follow the manufacturer's instructions for the preparation and activation of the chosen hydrogenation catalyst.

  • Reaction Setup:

    • In a suitable beaker, dissolve a known amount of this compound in the chosen solvent. The concentration can range from 15-60 wt%.[6]

    • Transfer the solution to the high-pressure autoclave.

    • Carefully add the hydrogenation catalyst to the autoclave. The catalyst loading will depend on the specific catalyst and should be determined based on literature or preliminary experiments.

  • Hydrogenation:

    • Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen) to remove any air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure. Reaction pressures can range from 0.1 to 20 MPa, depending on the catalyst and reaction conditions.[6]

    • Begin stirring and heat the reactor to the desired temperature. Reaction temperatures typically range from 50 to 200°C.[6]

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

  • Workup and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.

    • Open the autoclave and recover the reaction mixture.

    • Separate the catalyst from the reaction mixture by filtration.

    • The crude neopentyl glycol can be purified by distillation, typically under reduced pressure to prevent thermal decomposition.[6]

Table 4: Typical Reaction Parameters for Neopentyl Glycol Synthesis

ParameterRangeNotes
Temperature 50 - 200 °COptimal temperature depends on the catalyst used.[6]
Pressure 0.1 - 20 MPaHigher pressures generally increase the reaction rate.[6]
Catalyst Copper chromite, Raney nickel, Pt-Ru-WCatalyst choice affects reaction conditions and selectivity.[6][8]
Solvent Water, methanol, ethanolThe choice of solvent can influence the reaction rate and workup.[8]
Expected Yield >95%With optimized conditions, high yields are achievable.[6]

References

Application Notes and Protocols for 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety information, application notes, and protocols for the use of 3-Hydroxy-2,2-dimethylpropanal (CAS No. 597-31-9), a versatile intermediate in organic synthesis.

Safety Precautions and MSDS

This compound, also known as Hydroxypivaldehyde, requires careful handling in a laboratory setting. The following information is a summary of key safety data.

1.1. Hazard Identification

The primary hazard associated with this compound is serious eye irritation. It may also cause skin and respiratory irritation.

GHS Classification:

  • Eye Irritation, Category 2

Pictogram:

  • GHS07 (Exclamation mark)

Signal Word:

  • Warning

Hazard Statements:

  • H319: Causes serious eye irritation.

  • H315: Causes skin irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

1.2. Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
Appearance Colorless liquid or white powder/needle-shaped crystals.
Melting Point 30-33 °C / 89-90 °C
Boiling Point 172-173 °C (decomposition) / 204.4 °C at 760 mmHg
Density 0.964 g/cm³
Flash Point 60.3 °C
Water Solubility 0.47 M
pKa 14.25 ± 0.10 (Predicted)

1.3. Handling and Storage

  • Handling: Handle in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use non-sparking tools and prevent fire caused by electrostatic discharge.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed. For long-term storage, keep in an inert atmosphere and store in a freezer under -20°C.

1.4. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and wash before reuse.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

  • Ingestion: Wash out mouth with water if the person is conscious. Call a physician.

1.5. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin Protection: Wear compatible chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

Application Notes

This compound is a bifunctional molecule containing both a hydroxyl and an aldehyde group, making it a valuable building block in organic synthesis. Its primary applications are in the pharmaceutical, agrochemical, and fragrance industries.

2.1. Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notable applications include:

  • Squalene (B77637) Synthase Inhibitors: It is used in the preparation of 4,1-benzoxazepines, which act as squalene synthase inhibitors and are investigated for their potential to inhibit cholesterol synthesis.

  • Chiral Cyanohydrins: It is a precursor for the synthesis of chiral cyanohydrins, which are important chiral building blocks in the pharmaceutical industry.

2.2. Agrochemical Applications

The structure of this compound can be modified to produce effective herbicides, insecticides, and fungicides.

2.3. Flavor and Fragrance Industry

This compound is utilized to enhance the scent or taste of various products. It interacts with olfactory or gustatory receptors to produce specific perceptions of scent or taste.

Experimental Protocols

3.1. General Synthesis of this compound

A common method for the synthesis of this compound is the aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Isobutyraldehyde Isobutyraldehyde Aldol_Condensation Aldol Condensation Isobutyraldehyde->Aldol_Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol_Condensation Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Aldol_Condensation Product This compound Aldol_Condensation->Product

Caption: General workflow for the synthesis of this compound.

3.2. Illustrative Protocol for the Synthesis of a Pharmaceutical Intermediate

The following is a generalized workflow for the use of this compound in a multi-step synthesis, such as the preparation of a benzoxazepine derivative.

G Start This compound Step1 Reaction with 2-Aminophenol Start->Step1 Intermediate1 Intermediate A (Schiff Base/Imine) Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Intermediate B (Dihydrobenzoxazepine) Step2->Intermediate2 Step3 Further Functionalization/ Modification Intermediate2->Step3 FinalProduct Final Product (e.g., 4,1-Benzoxazepine Derivative) Step3->FinalProduct

Caption: A representative synthetic pathway utilizing this compound.

Note: Detailed experimental procedures, including reaction conditions, purification methods, and analytical data, would be found in the specific scientific literature for the target molecule. Researchers should consult the primary literature for precise protocols.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the crossed aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).[1][2] This reaction is typically base-catalyzed and involves the nucleophilic attack of the enolate of isobutyraldehyde on the carbonyl carbon of formaldehyde.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are isobutyraldehyde and formaldehyde.[1] A base catalyst is essential to facilitate the reaction. Common catalysts include tertiary amines like triethylamine (B128534) or phase transfer catalysts such as benzyltrimethylammonium (B79724) hydroxide (B78521).[3][4] The reaction is often carried out in an aqueous medium, as formaldehyde is typically supplied as an aqueous solution (formalin).[5]

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary depending on the catalyst and desired outcome. Temperatures generally range from 20°C to 110°C.[3][6] The molar ratio of isobutyraldehyde to formaldehyde is a critical parameter and is often kept slightly in excess for isobutyraldehyde to favor the desired cross-condensation.[3][7]

Q4: What are the main applications of this compound?

A4: this compound is a versatile intermediate in organic synthesis.[8][9] It is a crucial precursor for the production of neopentyl glycol (NPG) through hydrogenation and is also used in the synthesis of Vitamin B5.[1] Additionally, it finds applications in the manufacturing of pharmaceuticals, agrochemicals, polymers, and fragrances.[8]

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Inefficient Catalyst: The chosen base catalyst may not be optimal for the reaction conditions.- Consider using a phase transfer catalyst like benzyltrimethylammonium hydroxide, which has been shown to afford nearly quantitative yields.[3][7] - For reactions with tertiary amines like triethylamine, ensure the correct molar ratio of the catalyst is used.[5] - Immobilized catalysts, such as polymer-supported poly(ethylene glycol), can also offer high efficiency and easier separation.[10]
Suboptimal Molar Ratio of Reactants: An incorrect ratio of isobutyraldehyde to formaldehyde can lead to side reactions and reduced yield.- A slight excess of isobutyraldehyde to formaldehyde (e.g., 1.1:1.0) is often recommended to maximize the conversion of formaldehyde and minimize its self-condensation.[3][7]
Inappropriate Reaction Temperature: The reaction temperature significantly influences the reaction rate and selectivity.- Lower temperatures (e.g., 20°C) with an efficient catalyst can provide high selectivity.[3] - Higher temperatures (e.g., 70°C) may be used with catalysts like triethylamine to drive the reaction to completion, but this can sometimes lead to more byproducts.[4][5]
Poor Mixing/Mass Transfer: In a two-phase system (aqueous formaldehyde and organic isobutyraldehyde), inefficient mixing can limit the reaction rate.- Ensure vigorous stirring to maximize the interfacial area between the two phases. - The use of a phase transfer catalyst can facilitate the transfer of reactants between phases, improving the reaction rate.[10]
Issue 2: Formation of Significant Side Products
Possible Cause Suggested Solution
Self-Condensation of Isobutyraldehyde: Isobutyraldehyde can react with itself, especially under strong basic conditions.- Carefully control the addition of the base catalyst. - Use a catalyst that favors the cross-condensation reaction. - Maintaining a slightly higher concentration of formaldehyde relative to the enolate of isobutyraldehyde can help.
Cannizzaro Reaction of Formaldehyde: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol (B129727) and formic acid.- Avoid excessively high concentrations of strong base. - Maintain the reaction pH in a suitable range.
Formation of Esters and Amine Salts: With amine catalysts, side reactions can lead to the formation of esters and amine salts.[4]- Optimize the reaction temperature and time to minimize byproduct formation.[5] - Purification steps, such as distillation or treatment with an alkaline additive, can be employed to remove these impurities.[6]
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of Unreacted Starting Materials: Residual isobutyraldehyde and formaldehyde can contaminate the final product.- Distillation under reduced pressure can be used to remove lower-boiling components like unreacted isobutyraldehyde and water.[4][5]
Product Dimerization: this compound can reversibly dimerize to form a dioxane derivative.[1]- The dimer can often be reverted to the monomer by heating during distillation.
Contamination with Catalyst Residues: The catalyst or its byproducts may be present in the crude product.- For soluble catalysts, washing steps or extraction may be necessary. - Using an immobilized or heterogeneous catalyst can simplify the separation process significantly.[10]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystReactant Ratio (IBA:FA)Temperature (°C)Time (h)IBA Conversion (%)HPA Selectivity (%)Reference
Benzyltrimethylammonium hydroxide1.1:1.020Not specified~100~100[3][7]
Immobilized PEG 600-PSNot specified402>96>98[10]
TriethylamineNot specified701Not specifiedNot specified (part of a process)[4]
Amine Catalyst (TMA solution)1.1:1 to 1.6:170-1101Not specifiedNot specified (part of a process)[6]

IBA: Isobutyraldehyde, FA: Formaldehyde, HPA: this compound

Experimental Protocols

Protocol 1: Synthesis using a Phase Transfer Catalyst

This protocol is based on the high-yield synthesis described by Hashmi (2016).[3][7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add isobutyraldehyde and formaldehyde in a 1.1:1.0 molar ratio.

  • Catalyst Addition: Add benzyltrimethylammonium hydroxide (a basic phase transfer catalyst) to the mixture, corresponding to 0.04 molar equivalents relative to formaldehyde.

  • Reaction: Stir the mixture vigorously at 20°C.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the conversion of isobutyraldehyde and the selectivity for this compound.

  • Work-up: Upon completion, the product can be isolated. As the yield is nearly quantitative, the work-up procedure may involve simple removal of any volatile unreacted starting materials under reduced pressure. The product, hydroxypivaldehyde, is obtained as a white solid.[3]

Visualizations

Aldol_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product IBA Isobutyraldehyde Enolate Enolate of Isobutyraldehyde IBA->Enolate Deprotonation FA Formaldehyde Alkoxide Alkoxide Intermediate FA->Alkoxide Base Base (OH⁻) Base->Enolate Enolate->Alkoxide Nucleophilic Attack HPA This compound Alkoxide->HPA Protonation (from H₂O)

Caption: Mechanism of the base-catalyzed crossed aldol condensation.

Experimental_Workflow Reactants 1. Charge Reactants (Isobutyraldehyde, Formaldehyde) Catalyst 2. Add Catalyst (e.g., Phase Transfer Catalyst) Reactants->Catalyst Reaction 3. Stir at Controlled Temperature (e.g., 20°C) Catalyst->Reaction Monitoring 4. Monitor Reaction (e.g., by GC) Reaction->Monitoring Workup 5. Product Work-up (e.g., Removal of Volatiles) Monitoring->Workup Product 6. Isolate Pure Product (this compound) Workup->Product

References

Minimizing side products in the aldol condensation for hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydroxypivaldehyde (HPA) via the aldol (B89426) condensation of isobutyraldehyde (B47883) (IBAL) and formaldehyde (B43269) (FA). This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize side products and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing hydroxypivaldehyde?

A1: The synthesis is a crossed aldol condensation reaction between isobutyraldehyde and formaldehyde.[1][2] In this reaction, an enolate is formed from isobutyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This process is typically catalyzed by a base.[3]

Q2: What are the most common side products I should be aware of?

A2: The primary side products in this reaction include:

  • Neopentyl Glycol (NPG): Formed via a subsequent Cannizzaro-type reaction where another molecule of formaldehyde reduces the intermediate hydroxypivaldehyde.[1][4][5]

  • Neopentyl Glycol Monohydroxypivalate: This ester is the result of a Tishchenko reaction, where two molecules of hydroxypivaldehyde disproportionate.[6][7]

  • Formic Acid Salts (Formates): These are byproducts of the Cannizzaro reaction involving formaldehyde, particularly when using strong alkaline catalysts.[1][4]

  • Acetal and Aldol Adducts: Impurities such as isobutyraldehyde-hydroxypivalaldehyde-acetal and isobutyraldehyde-hydroxypivalaldehyde-aldol can also form.[8][9]

Q3: What type of catalyst is best for this reaction?

A3: The choice of catalyst is critical. While strongly alkaline catalysts like sodium hydroxide (B78521) can be used, they tend to promote the formation of formate (B1220265) salts through the Cannizzaro reaction.[1][10] Milder bases such as alkali metal carbonates (e.g., potassium carbonate) or tertiary amines (e.g., triethylamine) are often preferred to improve selectivity.[11][12] Phase transfer catalysts, like benzyltrimethylammonium (B79724) hydroxide, have also been shown to provide high yields and selectivity at mild temperatures.[13][14]

Q4: How does the reactant molar ratio affect the reaction outcome?

A4: To minimize the self-condensation of isobutyraldehyde and side reactions involving formaldehyde, it is advantageous to use an excess of isobutyraldehyde.[10][15] A molar ratio of approximately 2:1 of isobutyraldehyde to formaldehyde is a common starting point.[12]

Q5: What is the optimal temperature range for the synthesis?

A5: The reaction is exothermic. Maintaining a controlled temperature is crucial for minimizing side reactions. A temperature range of 60-75°C is often cited as optimal when using alkali metal carbonate catalysts to prevent the formation of Tishchenko products at higher temperatures and other aldol products at lower temperatures.[11] However, with highly selective catalysts like phase transfer catalysts, the reaction can be run effectively at temperatures as low as 20°C.[13][14]

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Solution
Low yield of HPA; significant presence of formate salts in the aqueous layer. The Cannizzaro reaction is occurring at a high rate. This is common with strong bases (e.g., NaOH, KOH) and excess formaldehyde.[1][16]1. Switch to a milder base catalyst, such as triethylamine (B128534) or potassium carbonate.[11][12]2. Lower the reaction temperature.[17]3. Use a slight excess of isobutyraldehyde relative to formaldehyde.[10]
Presence of a high-boiling point ester impurity (Neopentyl Glycol Monohydroxypivalate). The Tishchenko reaction is favored. This typically occurs at elevated temperatures (> 90°C).[6][11]1. Carefully control the reaction temperature to keep it within the optimal range (e.g., 60-75°C).[11]2. Optimize reaction time to isolate HPA before significant disproportionation occurs.
Formation of multiple unidentified side products; low selectivity. Crossed-aldol reactions between isobutyraldehyde molecules or other complex condensations are occurring. This can be due to improper reaction conditions.[15][18]1. Ensure formaldehyde is added gradually to a solution of isobutyraldehyde and catalyst to maintain a low concentration of the enolizable aldehyde.[19]2. Consider using a phase transfer catalyst, which has been shown to offer very high selectivity (~100%).[13][14]
Product mixture contains significant amounts of Neopentyl Glycol (NPG). This indicates a crossed Cannizzaro reaction between HPA and excess formaldehyde.[4][5]1. Adjust the molar ratio to avoid a large excess of formaldehyde.[10]2. Ensure the base concentration is not excessively high.

Data and Protocols

Table 1: Comparison of Catalytic Systems and Reaction Conditions
Catalyst IBAL:FA Molar Ratio Temperature (°C) Selectivity for HPA (%) Key Observations Reference
Potassium Carbonate (K₂CO₃)~2:1 (1 mole excess IBAL)60 - 75HighMinimizes Tishchenko products above 90°C and other aldol products below 50°C.[11]
Triethylamine~2:1< 65GoodUsed in a process that yields a mixture requiring extensive purification.[12]
Benzyltrimethylammonium Hydroxide (PTC)1.1:1.020~100Achieves nearly quantitative yield under very mild conditions.[13][14]
Sodium Hydroxide (NaOH)N/AN/ALowerProne to forming significant amounts of formate byproducts.[1][10]
General Experimental Protocol (Amine Catalysis)

This protocol is a generalized procedure based on common laboratory practices for this synthesis.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a condenser, a thermocouple, and an addition funnel.

  • Charging Reactants: Charge the reactor with isobutyraldehyde and the amine catalyst (e.g., triethylamine). Begin stirring and circulate coolant through the reactor jacket to maintain the desired initial temperature.

  • Formaldehyde Addition: Slowly add formaldehyde solution (e.g., 37 wt% in water) to the reactor via the addition funnel over a period of 1-2 hours. Monitor the temperature closely and adjust the addition rate or cooling to maintain it within the target range (e.g., below 65°C).[12]

  • Reaction: After the addition is complete, allow the mixture to react for an additional 1-3 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC analysis).

  • Workup and Isolation:

    • Cool the reaction mixture.

    • Transfer the mixture to a separation funnel. The organic and aqueous layers will separate.

    • The organic layer contains unreacted isobutyraldehyde and the hydroxypivaldehyde product. The aqueous layer contains the catalyst and water-soluble byproducts.

    • Further purification can be achieved by distillation under reduced pressure to remove unreacted isobutyraldehyde, followed by crystallization of hydroxypivaldehyde from the concentrated aqueous solution.[12]

Visual Guides

Reaction_Pathways IBAL Isobutyraldehyde (IBAL) p1 IBAL->p1 FA Formaldehyde (FA) FA->p1 Base Base Catalyst Base->p1 HPA Hydroxypivaldehyde (HPA) p2 HPA->p2 Cannizzaro Formate + Methanol (Cannizzaro Reaction) Tishchenko Neopentyl Glycol Monohydroxypivalate (Tishchenko Reaction) NPG Neopentyl Glycol (NPG) (Crossed Cannizzaro) p1->HPA Desired Aldol Condensation p1->Cannizzaro Strong Base, Excess FA p2->Tishchenko High Temp. p2->NPG Excess FA p3

Caption: Primary reaction pathway to hydroxypivaldehyde and competing side reactions.

Experimental_Workflow start Start charge 1. Charge Reactor (IBAL + Catalyst) start->charge add_fa 2. Add Formaldehyde (Controlled Temperature) charge->add_fa react 3. Reaction Period (Monitor Progress) add_fa->react workup 4. Quench & Separate (Organic/Aqueous Layers) react->workup purify 5. Purify Product (Distillation/Crystallization) workup->purify end Pure HPA purify->end

Caption: General experimental workflow for hydroxypivaldehyde synthesis.

Troubleshooting_Guide start Low HPA Yield? formate High Formate Content? start->formate Yes ester High Ester Impurity? formate->ester No sol_formate Cause: Cannizzaro Rxn Solution: - Use milder base - Lower temperature formate->sol_formate Yes sol_ester Cause: Tishchenko Rxn Solution: - Reduce temperature - Shorten reaction time ester->sol_ester Yes sol_ok Check other parameters (e.g., reactant purity, stirring efficiency) ester->sol_ok No

References

Purification techniques for 3-Hydroxy-2,2-dimethylpropanal from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Hydroxy-2,2-dimethylpropanal (HPA) from a typical reaction mixture derived from the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: The primary impurities include unreacted starting materials such as isobutyraldehyde and formaldehyde, the basic catalyst (e.g., triethylamine (B128534) or an alkali metal carbonate), and byproducts from side reactions. Key byproducts are neopentyl glycol (NPG), hydroxypivalic acid neopentyl glycol ester (formed via the Tishchenko reaction), and various acetals or aldol addition products. The product itself can also exist as a dimer.

Q2: Why is it important to remove the catalyst after the reaction?

A2: The basic catalyst, often a trialkylamine, can promote decomposition of the aldol product at elevated temperatures during distillation, which reduces the yield of the desired this compound. Catalyst residues can also negatively impact the color and odor of the final product and may interfere with subsequent reactions.

Q3: What causes the formation of byproducts like neopentyl glycol and Tishchenko esters?

A3: Neopentyl glycol can be formed if the intermediate hydroxypivaldehyde is reduced, for instance, through a Cannizzaro reaction with excess formaldehyde. The Tishchenko reaction is a disproportionation of two aldehyde molecules to form an ester. In this case, two molecules of this compound can react to form hydroxypivalic acid neopentyl glycol ester, a reaction that can be catalyzed by residual base or alkoxides.

Q4: My purified this compound solidifies upon standing. Is this normal?

A4: Yes, this compound readily and reversibly dimerizes to a solid crystalline substance, especially at lower temperatures.[1] This is a known characteristic of the compound. The dimer can be converted back to the monomer by heating.

Q5: What is the recommended storage condition for purified this compound?

A5: It is recommended to store purified this compound at cool temperatures (2-8°C) in a well-closed container to maintain its stability.[2] Some sources suggest storing it in a freezer at -20°C under an inert atmosphere.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield of purified product after distillation.

  • Possible Cause: Thermal decomposition of the product.

    • Solution: this compound can be sensitive to high temperatures, especially in the presence of residual catalyst. Ensure that the distillation is performed under reduced pressure to lower the boiling point. A distillation temperature below 65°C is recommended.[3][4]

  • Possible Cause: Incomplete separation from byproducts.

    • Solution: Optimize the distillation conditions. Use a fractionating column to improve the separation of components with close boiling points.

Problem 2: The presence of a significant amount of Tishchenko ester in the final product.

  • Possible Cause: The reaction temperature during synthesis was too high, or the reaction was allowed to proceed for too long in the presence of the catalyst.

    • Solution: Carefully control the reaction temperature during the aldol condensation. Quench the reaction promptly once the starting materials are consumed to prevent the base-catalyzed Tishchenko reaction from occurring.

  • Possible Cause: Inefficient removal of the basic catalyst before purification.

    • Solution: Implement a thorough catalyst removal step before distillation. This can be achieved through liquid-liquid extraction with water under slightly acidic or neutral conditions to partition the amine catalyst into the aqueous phase.

Problem 3: Difficulty in achieving high purity (>99%) by distillation alone.

  • Possible Cause: Presence of impurities with boiling points close to that of this compound.

    • Solution: A multi-step purification approach is often necessary. Combine distillation with either liquid-liquid extraction or crystallization. Extraction can remove water-soluble impurities and the catalyst, while crystallization is highly effective at removing structurally similar impurities to yield a product of high purity.[5]

Problem 4: Formation of an emulsion during liquid-liquid extraction.

  • Possible Cause: The pH of the aqueous phase is not optimal, or there is insufficient difference in density between the organic and aqueous phases.

    • Solution: Adjust the pH of the aqueous phase. Adding a saturated brine solution can help to break emulsions by increasing the density and ionic strength of the aqueous layer.

Problem 5: The product fails to crystallize from the solution.

  • Possible Cause: The concentration of the product in the solvent is too low, or the solution is supersaturated with impurities that inhibit crystal formation.

    • Solution: Concentrate the solution to increase the product concentration. If impurities are the issue, consider a pre-purification step like distillation or extraction to reduce the impurity load before attempting crystallization. Seeding the solution with a small crystal of pure this compound can also induce crystallization.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility in Water
This compoundC₅H₁₀O₂102.13172-173 (decomposes); 67-69 (at 1.87 kPa)[6]89-90[6]Soluble
IsobutyraldehydeC₄H₈O72.1163-64-65Moderately soluble
FormaldehydeCH₂O30.03-19-92Very soluble
TriethylamineC₆H₁₅N101.1989-115Miscible (<18.7 °C), then solubility decreases
Neopentyl GlycolC₅H₁₂O₂104.15208129Highly soluble
Tishchenko Ester*C₁₀H₂₀O₃204.26---

*Hydroxypivalic acid neopentyl glycol ester

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction followed by Distillation

This protocol is designed to remove the catalyst and water-soluble impurities before final purification by vacuum distillation.

  • Catalyst Removal (Extraction):

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of deionized water.

    • Adjust the pH of the aqueous layer to neutral (pH ~7) using a dilute acid (e.g., 1M HCl) to protonate and solubilize the triethylamine catalyst.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The organic layer contains the product, while the aqueous layer contains the catalyst salt and other water-soluble impurities.

    • Drain the aqueous layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine to aid in phase separation.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

  • Solvent Removal:

    • If a solvent was used in the reaction, remove it using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Transfer the crude, dried product to the distillation flask.

    • Apply a vacuum and slowly heat the flask.

    • Collect the fraction that distills at 67-69°C at a pressure of 1.87 kPa.[6] Discard any initial low-boiling fractions.

Protocol 2: Purification by Crystallization

This method is effective for obtaining high-purity this compound.

  • Solvent Selection:

    • Based on the polar nature of this compound (containing both a hydroxyl and an aldehyde group), a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, acetone, or water) and a non-polar solvent in which it is less soluble (e.g., hexane (B92381) or diethyl ether).[7] Water has been shown to be a suitable solvent for crystallization.[3][4]

  • Crystallization Procedure (using water):

    • Dissolve the crude this compound in a minimal amount of hot water.

    • If there are any insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, further cool the flask in an ice bath. A recommended temperature range for crystallization is 15-20°C.[3][4]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold water to remove any adhering mother liquor.

    • Dry the crystals, for example, in a flow of tepid air (40-45°C).[8]

Mandatory Visualization

Purification_Workflow_Extraction_Distillation cluster_synthesis Synthesis cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (HPA, Catalyst, Byproducts, Starting Materials) Extraction Liquid-Liquid Extraction (with Water) Reaction_Mixture->Extraction Drying Drying of Organic Layer (e.g., MgSO4) Extraction->Drying Organic Layer Aqueous_Waste Aqueous Waste (Catalyst, Water-Soluble Impurities) Extraction->Aqueous_Waste Aqueous Layer Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Pure_HPA Pure this compound Distillation->Pure_HPA

Caption: Workflow for the purification of this compound using liquid-liquid extraction followed by vacuum distillation.

Purification_Workflow_Crystallization cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Product (Post-initial workup) Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling (Crystallization) Hot_Filtration->Cooling Crystal_Filtration Vacuum Filtration Cooling->Crystal_Filtration Drying Drying of Crystals Crystal_Filtration->Drying Mother_Liquor Mother Liquor (Soluble Impurities) Crystal_Filtration->Mother_Liquor High_Purity_HPA High-Purity this compound Drying->High_Purity_HPA

Caption: General workflow for the purification of this compound by crystallization.

References

Troubleshooting peak tailing in HPLC analysis of hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of hydroxypivaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a polar compound like hydroxypivaldehyde?

Peak tailing for polar analytes such as hydroxypivaldehyde in reversed-phase HPLC is typically a multifaceted issue. It can stem from chemical interactions within the column or physical problems within the HPLC system.[1][2]

Primary Chemical Causes:

  • Secondary Silanol (B1196071) Interactions: This is the most frequent cause.[3] Hydroxypivaldehyde, with its polar hydroxyl and aldehyde groups, can interact with residual, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3] These interactions are stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of silanol groups on the stationary phase, exacerbating secondary interactions.[3][4][5]

Primary Physical Causes:

  • Column Degradation: Physical deterioration of the column, such as the creation of a void at the inlet or a partially blocked frit, disrupts the flow path, leading to band spreading and peak tailing.[3][6] If all peaks in the chromatogram are tailing, a physical problem is likely the cause.[1][2]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the sample band to spread before it reaches the detector, resulting in broader, tailed peaks.[6][7]

Q2: My hydroxypivaldehyde peak is tailing. Where should I start my troubleshooting?

A systematic approach is the most efficient way to diagnose and resolve peak tailing.[3] The first step is to determine if the issue is chemical or physical. A simple diagnostic test is to inject a neutral, non-polar compound (like toluene). If this compound's peak is also tailing, the problem is likely physical (related to the system or column hardware).[1][2] If the neutral compound gives a symmetrical peak while hydroxypivaldehyde tails, the issue is chemical.[1][2]

The following workflow provides a step-by-step diagnostic process.

G Start Peak Tailing Observed (Tailing Factor > 1.2) CheckSystem Inject Neutral Compound (e.g., Toluene) Start->CheckSystem AllPeaksTail Does Neutral Compound Tail? CheckSystem->AllPeaksTail PhysicalIssue Physical Problem Likely AllPeaksTail->PhysicalIssue Yes ChemicalIssue Chemical Problem Likely AllPeaksTail->ChemicalIssue No InspectHardware Check for Leaks, Voids, Blocked Frits, Tubing PhysicalIssue->InspectHardware ReplaceColumn Replace Column or Guard Column InspectHardware->ReplaceColumn End Peak Shape Improved ReplaceColumn->End OptimizeMethod Optimize Method Parameters ChemicalIssue->OptimizeMethod CheckMobilePhase Adjust Mobile Phase pH & Buffer Strength OptimizeMethod->CheckMobilePhase CheckColumnChem Evaluate Column Chemistry (Consider End-Capped) CheckMobilePhase->CheckColumnChem CheckColumnChem->End

Caption: A troubleshooting workflow for diagnosing peak tailing.

Q3: How can I optimize my mobile phase to reduce tailing for hydroxypivaldehyde?

Mobile phase optimization is critical for controlling secondary interactions.[4][5] The key parameters to adjust are pH and buffer strength.

  • pH Adjustment: For polar compounds like hydroxypivaldehyde, secondary interactions with silica (B1680970) are minimized at a low pH (typically between 2 and 4).[8] At low pH, the acidic silanol groups on the stationary phase are protonated (Si-OH) and thus less likely to interact with the analyte.[9] Using a mobile phase modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% is a common strategy to control pH and improve peak shape.[10]

  • Buffer Strength: A buffer concentration that is too low may not effectively control the pH at the column surface, leading to tailing.[8] Increasing the buffer concentration (typically in the 10-50 mM range) can help maintain a consistent pH environment and improve peak symmetry.[8]

Illustrative Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHBuffer System (25 mM)Analyte FormExpected Tailing Factor (Tf)Rationale
7.0PhosphateNeutral> 1.8At neutral pH, a significant portion of silanol groups are deprotonated (SiO-), leading to strong secondary interactions.[7]
4.5AcetateNeutral1.4 - 1.6Reduced silanol ionization, but some secondary interactions may persist.
2.7Formate/Formic AcidNeutral1.0 - 1.2Silanol groups are fully protonated, minimizing secondary interactions and leading to a symmetrical peak.[8][9]

Note: This data is illustrative and based on established chromatographic principles. Actual results may vary.

Detailed Experimental Protocol: Mobile Phase Preparation for pH Control

This protocol describes the preparation of a buffered mobile phase at pH 2.7, designed to minimize peak tailing for hydroxypivaldehyde.

Objective: To prepare 1 L of Acetonitrile (B52724)/Water (50:50, v/v) with 0.1% Formic Acid.

Materials:

  • HPLC-grade Acetonitrile

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade, ~99%)

  • Graduated cylinders (500 mL)

  • Volumetric flask (1 L)

  • Sterile, filtered solvent bottle (1 L)

  • 0.22 µm membrane filter

Procedure:

  • Prepare Aqueous Portion: Measure 500 mL of ultrapure water using a graduated cylinder and transfer it to the 1 L solvent bottle.

  • Add Acid Modifier: Carefully add 1.0 mL of formic acid to the water in the solvent bottle. This creates an aqueous solution of 0.1% formic acid (assuming the final volume will be 1 L).

  • Degas Aqueous Portion (Optional but Recommended): Place the solvent bottle in an ultrasonic bath for 10-15 minutes to degas the aqueous component.

  • Add Organic Solvent: Measure 500 mL of HPLC-grade acetonitrile using a clean graduated cylinder.

  • Combine and Mix: Add the acetonitrile to the aqueous formic acid solution in the solvent bottle. Cap the bottle and invert it 10-15 times to ensure thorough mixing.

  • Final Filtration: Filter the final mobile phase mixture through a 0.22 µm membrane filter to remove any particulates before use with the HPLC system.

  • Labeling: Clearly label the solvent bottle with the composition (Acetonitrile/Water 50:50 with 0.1% Formic Acid) and the date of preparation.

Q4: Could my column be the problem? What column chemistry is recommended for hydroxypivaldehyde?

Yes, the column is a primary factor.[6] Standard C18 columns can vary widely in the number of residual silanol groups on their surface. For polar and potentially difficult compounds like aldehydes, a modern, high-purity, base-deactivated, or "end-capped" column is highly recommended.[1][6]

  • End-Capping: This is a process where the residual silanol groups are chemically bonded with a small, less polar functional group (like a trimethylsilyl (B98337) group). This "caps" the active sites, making them unavailable for secondary interactions with polar analytes, resulting in significantly improved peak shapes.[6]

Comparison of Column Technologies for Polar Aldehydes

Column TypeDescriptionSuitability for HydroxypivaldehydeExpected Peak Shape
Traditional C18Basic silica with C18 chains bonded. May have high residual silanol activity.LowProne to significant tailing due to secondary interactions.[1]
High-Purity Silica C18Made with silica containing fewer metal impurities, leading to less silanol activity.ModerateImproved peak shape over traditional columns, but some tailing may persist.
End-Capped C18 High-purity silica where residual silanols are chemically deactivated.[6]High (Recommended) Generally produces sharp, symmetrical peaks. [6]
Polar-Embedded PhaseC18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface.HighThe polar group shields the analyte from residual silanols, improving peak shape for polar compounds.[7]
Q5: Can sample preparation or the injection solvent affect the peak shape for hydroxypivaldehyde?

Absolutely. The composition of the solvent used to dissolve the sample can have a significant impact on peak shape.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including fronting or tailing.[11] The sample solvent essentially acts as a small, uncontrolled gradient at the point of injection, disrupting the focusing of the analyte band at the column head.

  • Best Practice: Whenever possible, dissolve the hydroxypivaldehyde standard and samples in the initial mobile phase of your gradient or in a solvent that is weaker.[11][12] This ensures that the analyte band is tightly focused at the top of the column, leading to sharp, symmetrical peaks.

  • Chemical Stability: Hydroxypivaldehyde, as a 3-hydroxyaldehyde, can reversibly dimerize to form a dioxane derivative.[13] Ensure that sample and standard solutions are prepared fresh and that their stability in the chosen solvent is understood to avoid chromatographic artifacts. While many aldehydes are analyzed after derivatization with DNPH, this guide focuses on the analysis of the underivatized form.[14][15][16]

References

Optimizing reaction conditions for the synthesis of hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of hydroxypivaldehyde (HPA), a key intermediate in the production of neopentyl glycol (NPG) and vitamin B5.[1] The primary synthesis route involves the base-catalyzed aldol (B89426) condensation of isobutyraldehyde (B47883) (IBAL) and formaldehyde (B43269) (FA).[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing hydroxypivaldehyde (HPA)?

A1: HPA is synthesized through a cross-aldol condensation reaction between isobutyraldehyde (IBAL) and formaldehyde (FA).[3] This reaction is typically performed under basic conditions.[2]

Q2: Which catalysts are most effective for HPA synthesis?

A2: A variety of basic catalysts can be used, including inorganic bases (like sodium or potassium hydroxide (B78521) and carbonates) and organic bases (such as tertiary amines).[2][4] Tertiary amines, like triethylamine (B128534), are often preferred as they can lead to higher selectivity compared to inorganic bases.[5][6] Phase-transfer catalysts, such as immobilized poly(ethylene glycol), have also been shown to be highly effective, allowing for high yields under mild conditions.[3][7]

Q3: What are the typical impurities found in crude HPA?

A3: Impurities in crude HPA can include unreacted starting materials (IBAL and FA), the catalyst, and byproducts like neopentyl glycol (NPG) and carboxylate salts (e.g., formate).[2] These impurities can inhibit subsequent reactions, such as the hydrogenation of HPA to NPG.[2]

Q4: How does HPA behave under storage?

A4: HPA is known to reversibly dimerize upon standing.[1][8] In the absence of water, it can also be converted into neopentyl glycol-hydroxypivalate through a secondary reaction.[2][4] Storing HPA as a solid product containing 5-65% water can improve its stability over long periods.[9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of hydroxypivaldehyde.

Low Yield or Incomplete Conversion

Problem: The yield of HPA is significantly lower than expected, or the conversion of isobutyraldehyde (IBA) is low.

Potential CauseRecommended Solution
Incorrect Molar Ratio Optimize the molar ratio of formaldehyde to isobutyraldehyde. A slight excess of formaldehyde (e.g., 1.1:1) can improve the yield. However, some processes use an excess of isobutyraldehyde (e.g., 1:2) to drive the reaction.[5]
Insufficient or Inactive Catalyst Ensure the catalyst is active and used in the correct concentration. For amine catalysts, a concentration of around 3% may be optimal. If using a phase-transfer catalyst, ensure proper loading and activity.[3]
Low Reaction Temperature While lower temperatures can reduce side reactions, they may also slow the rate of the main reaction. The optimal temperature can range from 40°C to 75°C depending on the catalyst and other conditions.[10]
Poor Mixing In a two-phase system (organic and aqueous), vigorous stirring is crucial to ensure efficient contact between reactants and the catalyst.[11]
Formation of Side Products

Problem: Significant formation of byproducts, such as Tishchenko esters or Cannizzaro reaction products, is observed.

Potential CauseRecommended Solution
High Basicity (pH) Extremely high basicity can promote the Cannizzaro reaction, reducing the HPA yield.[4] Maintaining the pH in a controlled range (e.g., 7.5 to 13.5 during extraction) is crucial.[2]
High Reaction Temperature Elevated temperatures can favor the Tishchenko reaction, where two aldehyde molecules disproportionate to form an ester.[8][12][13] Running the reaction at a controlled, moderate temperature (e.g., below 70°C) can minimize this.[5]
Presence of Formic Acid Commercial formaldehyde solutions can contain formic acid, which can react with amine catalysts to form salts that are difficult to remove.[8]
Purification Challenges

Problem: Difficulty in separating HPA from unreacted starting materials, byproducts, or the catalyst.

Potential CauseRecommended Solution
Residual Unreacted Aldehydes Distillation under reduced pressure can effectively remove lower-boiling impurities like isobutyraldehyde.[5][14]
Salt Impurities Formate salts, which can be produced as byproducts, can be removed by extraction with an appropriate organic solvent under basic conditions, followed by washing the extract with water.[2][15]
Thermal Degradation during Distillation HPA can degrade at high temperatures.[2] Distillation should be carried out under reduced pressure to keep the temperature below 65°C.[5][14] The presence of water can also help to reduce the degradation of HPA.[4][15]
Crystallization Issues While crystallization can yield high-purity HPA (>98%), it may result in lower overall yields (around 84%) due to product remaining in the mother liquor.[2][4] The mother liquor can be subjected to liquid-liquid extraction to recover more HPA.[5][14]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different reaction conditions and their reported outcomes for the synthesis of hydroxypivaldehyde.

CatalystReactant Ratio (FA:IBA)Temperature (°C)Time (h)IBA Conversion (%)HPA Selectivity (%)Yield (%)
Triethylamine[5]~1:2~701---
Organic Amine1.1:1751.33--98.33
Immobilized PEG 600-PS[3]-402>96>98-
SrMo0.5Ni0.5O3-δ Perovskite[3]-120258882-

Experimental Protocols

General Protocol for HPA Synthesis using Triethylamine

This protocol is based on a widely cited method for HPA synthesis.

Materials:

  • Isobutyraldehyde (IBA)

  • Formaldehyde (FA) solution (e.g., 44%)

  • Triethylamine (TEA)

Procedure:

  • Charge the reactor with isobutyraldehyde, formaldehyde solution, and triethylamine. A typical molar ratio is approximately 1:2 (FA:IBA) with a catalytic amount of TEA.[5][14]

  • Gradually raise the temperature of the reaction mixture to approximately 70°C while stirring continuously.[14]

  • Maintain this temperature for about one hour to ensure the reaction goes to completion.[14]

  • After the reaction period, cool the mixture to room temperature (e.g., 20°C).[14]

  • The resulting solution contains HPA, unreacted IBA, water, TEA, and some byproducts.[5][14]

Purification:

  • Add at least one part by weight of water to one part of the reaction solution.[14]

  • Distill the mixture under reduced pressure (100-200 mm Hg) at a temperature below 65°C. This will remove unreacted isobutyraldehyde and triethylamine in the distillate.[5][14]

  • Cool the remaining aqueous solution of HPA to 15-20°C to induce crystallization.[5][14]

  • Filter the crystals, wash them with cold water, and dry them in a stream of warm air (40-45°C).[5][14]

  • The mother liquor can be further processed by liquid-liquid extraction with isobutyraldehyde to recover additional HPA.[5][14]

Visualizations

General Workflow for HPA Synthesis and Optimization

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Optimization Reactants Isobutyraldehyde + Formaldehyde Catalyst Add Basic Catalyst (e.g., TEA) Reactants->Catalyst Reaction Aldol Condensation Catalyst->Reaction Distillation Distillation (remove unreacted IBA/catalyst) Reaction->Distillation Crystallization Crystallization Distillation->Crystallization Extraction Extraction of Mother Liquor Crystallization->Extraction Analysis Analyze Yield & Purity (GC/HPLC) Crystallization->Analysis Extraction->Analysis Optimization Optimize Conditions (Temp, Ratio, Catalyst) Analysis->Optimization Low Yield? FinalProduct High-Purity HPA Analysis->FinalProduct High Yield? Optimization->Reactants Iterate

Caption: Workflow for HPA synthesis, purification, and optimization.

Troubleshooting Logic for Low HPA Yield

G Start Low HPA Yield Detected CheckPurity Check Reactant Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (T, t) Start->CheckConditions CheckCatalyst Check Catalyst Activity & Conc. Start->CheckCatalyst CheckSideRxns Analyze for Side Products (GC-MS) Start->CheckSideRxns PurityIssue Purify Reactants CheckPurity->PurityIssue ConditionsIssue Adjust Temp/Time CheckConditions->ConditionsIssue CatalystIssue Use Fresh/More Catalyst CheckCatalyst->CatalystIssue SideRxnsIssue Modify Conditions to Minimize (e.g., lower T, adjust pH) CheckSideRxns->SideRxnsIssue End Re-run Experiment PurityIssue->End ConditionsIssue->End CatalystIssue->End SideRxnsIssue->End

Caption: Troubleshooting flowchart for addressing low HPA yield.

References

Technical Support Center: 3-Hydroxy-2,2-dimethylpropanal Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde) during storage.

Troubleshooting Guide

Issue: The this compound sample has solidified or become viscous.

Possible Cause Troubleshooting Steps
Polymerization 1. Visual Inspection: Check for a change in appearance from a clear or white crystalline solid to a viscous liquid, gel, or hard solid. 2. Solubility Test: Attempt to dissolve a small amount of the sample in a suitable solvent (e.g., acetone (B3395972), chloroform). Polymerized material will have significantly lower solubility. 3. Analytical Confirmation: If possible, analyze the sample using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of oligomers or polymers.
Incorrect Storage Temperature 1. Verify Storage Conditions: Confirm that the material has been stored at the recommended temperature. 2. Temperature Log Review: If available, review temperature logs for any deviations from the recommended range.
Presence of Contaminants 1. Review Handling Procedures: Assess if the material has been exposed to acidic or basic contaminants, which can catalyze polymerization. 2. Check Container Integrity: Ensure the container seal is intact and has not allowed atmospheric moisture or other contaminants to enter.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the polymerization of this compound during storage?

A1: this compound is susceptible to polymerization primarily through two mechanisms:

  • Aldol (B89426) Condensation: This is a self-condensation reaction common to aldehydes, where two molecules react to form a β-hydroxy aldehyde, which can then continue to react to form longer chains. This process can be catalyzed by both acids and bases.

  • Tishchenko Reaction: This is a disproportionation reaction where two aldehyde molecules react to form an ester. This reaction is typically catalyzed by alkoxides or other bases.

Q2: What are the recommended storage conditions to prevent polymerization?

A2: To minimize the risk of polymerization, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

Parameter Recommended Condition Rationale
Temperature 2-8°C or frozen (below -20°C)Reduces the rate of chemical reactions, including polymerization.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidation and reactions with atmospheric components.
Form Solid, containing a specific amount of waterA patented method suggests that storing the compound as a solid with a defined water content (e.g., 5-65% by weight) can significantly enhance its stability and prevent degradation.
Container Tightly sealed, opaque containerProtects from moisture and light, which can potentially initiate degradation pathways.

Q3: Are there any chemical inhibitors that can be added to prevent polymerization?

A3: While specific quantitative data for this compound is limited in publicly available literature, inhibitors effective for similar aldehydes can be considered. It is crucial to test the compatibility and effectiveness of any inhibitor on a small scale before applying it to bulk material.

Inhibitor Class Examples Proposed Mechanism Considerations
Alkaline Stabilizers Sodium Hydroxide, Potassium Carbonate (in very low concentrations)Neutralize any acidic impurities that could catalyze aldol condensation.The concentration must be carefully controlled, as high alkalinity can catalyze the Tishchenko reaction and aldol condensation.
Phenolic Antioxidants 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)Act as free-radical scavengers, inhibiting oxidation-initiated polymerization.May need to be removed before use in subsequent reactions. Compatibility with the final application should be verified.
Thiol-based Compounds 2-MercaptobenzimidazoleCan inhibit various degradation pathways in aldehydes.Potential for side reactions with the aldehyde group; compatibility testing is essential.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. Refer to the "Experimental Protocols" section for detailed methodologies.

  • Gas Chromatography (GC): To separate and quantify the monomer from any oligomers or impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the chemical structure and detect the presence of polymerization byproducts.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis.

  • Karl Fischer Titration: To determine the water content, which is a critical parameter for the patented stabilization method.

Experimental Protocols

Protocol 1: Purity and Polymerization Analysis by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify the presence of oligomers.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a GC vial.

    • Add 1 mL of a suitable solvent (e.g., acetone or chloroform) and mix until dissolved.

  • GC Parameters (Suggested Starting Conditions):

    • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is recommended.

    • Injector Temperature: 200°C

    • Detector (FID) Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 10°C/minute.

      • Final Hold: Hold at 220°C for 5 minutes.

    • Injection Volume: 1 µL

  • Data Analysis:

    • Identify the peak corresponding to the this compound monomer based on its retention time (determined by running a standard, if available).

    • Look for broader peaks at later retention times, which may indicate the presence of dimers or other oligomers.

    • Calculate the purity by determining the area percentage of the monomer peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation and Impurity Detection by NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and detect any polymerization byproducts.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected Chemical Shifts (in CDCl₃, approximate):

    • ¹H NMR:

      • ~9.6 ppm (singlet, 1H, -CHO)

      • ~3.4 ppm (singlet, 2H, -CH₂OH)

      • ~1.1 ppm (singlet, 6H, -C(CH₃)₂)

    • ¹³C NMR:

      • ~205 ppm (-CHO)

      • ~70 ppm (-CH₂OH)

      • ~48 ppm (-C(CH₃)₂)

      • ~20 ppm (-C(CH₃)₂)

  • Data Analysis:

    • Compare the acquired spectra with the expected chemical shifts.

    • The presence of additional complex signals, particularly in the regions where protons and carbons of the polymer backbone would appear, can indicate polymerization.

Protocol 3: Water Content Determination by Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Methodology:

  • Instrument Setup:

    • Use a volumetric or coulometric Karl Fischer titrator.

    • Select a Karl Fischer reagent that is suitable for aldehydes to avoid side reactions. Reagents specifically designed for ketones and aldehydes are commercially available.

  • Sample Preparation and Analysis:

    • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

    • Start the titration and record the amount of titrant required to reach the endpoint.

  • Calculation:

    • The instrument's software will typically calculate the water content automatically based on the sample weight and the titrant consumption. The result is usually expressed as a weight percentage (%).

Visualizations

Troubleshooting_Workflow start Start: Sample is viscous or solid check_appearance Visual & Solubility Check start->check_appearance is_polymerized Polymerized? check_appearance->is_polymerized analyze_sample Perform GC/NMR Analysis is_polymerized->analyze_sample Yes not_polymerized Not Polymerized (Consider other issues) is_polymerized->not_polymerized No confirm_polymerization Polymerization Confirmed analyze_sample->confirm_polymerization check_storage Review Storage Conditions confirm_polymerization->check_storage temp_deviation Temperature Deviation? check_storage->temp_deviation contaminants Check for Contaminants temp_deviation->contaminants No implement_capa Implement Corrective Actions: - Adjust storage temperature - Use inert atmosphere - Add stabilizer (with caution) temp_deviation->implement_capa Yes contaminants->implement_capa

Caption: Troubleshooting workflow for solidified this compound.

Polymerization_Pathways cluster_aldol Aldol Condensation cluster_tishchenko Tishchenko Reaction monomer1 Aldehyde Monomer aldol_adduct β-Hydroxy Aldehyde (Dimer) monomer1->aldol_adduct monomer2 Aldehyde Monomer monomer2->aldol_adduct polymer_aldol Aldol Polymer aldol_adduct->polymer_aldol Further Condensation monomer3 Aldehyde Monomer ester_dimer Ester Dimer monomer3->ester_dimer monomer4 Aldehyde Monomer monomer4->ester_dimer

Navigating the Scale-Up of 3-Hydroxy-2,2-dimethylpropanal Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 3-Hydroxy-2,2-dimethylpropanal (HPA), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is often fraught with challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the transition from laboratory-scale experiments to pilot and production-scale manufacturing.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up of HPA synthesis, which is typically achieved through the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).

Problem Potential Cause Recommended Action
Reduced Yield at Larger Scale Inefficient heat transfer in larger reactors leading to localized temperature increases and side reactions.- Implement more efficient reactor cooling systems. - Optimize the rate of addition of reactants to control the exothermic reaction. - Consider a continuous flow reactor setup for better temperature management.
Poor mixing leading to non-homogenous reaction conditions and localized high concentrations of reactants or catalyst.- Use overhead stirrers with appropriate impeller designs for the reactor geometry. - Increase stirring speed, ensuring it doesn't introduce excessive shear. - Baffles can be installed in the reactor to improve mixing efficiency.
Increased formation of byproducts due to longer reaction times or higher temperatures.- Re-optimize reaction time and temperature for the larger scale. - Monitor the reaction progress closely using in-process controls (e.g., GC, HPLC).
Increased Impurity Profile Amplification of minor side-reactions observed at the lab scale.- Identify the impurities and their formation pathways. - Adjust reaction conditions (e.g., temperature, catalyst loading, stoichiometry) to minimize their formation.
Formation of Neopentyl Glycol (NPG): Unreacted formaldehyde can react with HPA in a Cannizzaro-type reaction, especially under strong basic conditions.- Use a slight excess of isobutyraldehyde. - Optimize the pH and choice of a milder base catalyst.
Formation of Esters (e.g., hydroxypivalyl hydroxypivalate): Self-condensation of HPA can occur, particularly at elevated temperatures.- Maintain a lower reaction temperature. - Minimize the residence time of the product in the reactor after formation.
Residual Isobutyraldehyde: Incomplete reaction or inefficient purification.- Ensure sufficient reaction time. - Optimize distillation conditions (vacuum, temperature) to effectively remove the lower-boiling isobutyraldehyde.
Product Dimerization/Instability This compound can reversibly dimerize to a dioxane derivative upon standing.[1]- Process the crude product promptly. - Store the purified product under recommended conditions (e.g., cool, inert atmosphere).
Degradation under acidic conditions.- Avoid acidic conditions during workup and purification. Neutralize the catalyst carefully.
Difficulties in Product Isolation and Purification Co-distillation or azeotrope formation with residual reactants or byproducts.- Employ fractional distillation with a column of appropriate efficiency. - Consider alternative purification methods like crystallization.
Product oiling out or difficulty in crystallization.- Optimize the crystallization solvent system and cooling profile. - Seeding with a small crystal of pure HPA can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method is the base-catalyzed aldol condensation of isobutyraldehyde with formaldehyde.[2] This reaction is favored for its atom economy and the availability of inexpensive starting materials.

Q2: What are the critical process parameters to monitor during scale-up?

A2: The most critical parameters are temperature, mixing efficiency, reactant addition rate, and pH. Inadequate control of these parameters can lead to a significant decrease in yield and an increase in impurities.

Q3: What are the primary byproducts to expect, and how can they be minimized?

A3: The main byproducts include neopentyl glycol (NPG) and various esters. NPG formation is favored by excess formaldehyde and strong basic conditions. Ester formation is promoted by higher temperatures. To minimize these, it is recommended to use a slight excess of isobutyraldehyde, a mild base catalyst, and maintain a controlled low temperature.

Q4: How does the choice of catalyst affect the reaction at a larger scale?

A4: The catalyst choice is crucial. While strong bases can lead to high initial reaction rates, they can also promote side reactions. Tertiary amines, such as triethylamine (B128534), or the use of phase-transfer catalysts are often employed to improve selectivity. The catalyst concentration may need to be re-optimized at a larger scale to balance reaction rate and selectivity.

Q5: What are the recommended purification techniques for large-scale production?

A5: A combination of distillation and crystallization is typically used. Vacuum distillation is employed to remove unreacted isobutyraldehyde and other volatile impurities. Subsequent crystallization from an appropriate solvent system can yield high-purity this compound.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions.

Materials:

  • Isobutyraldehyde

  • Formaldehyde (37% aqueous solution)

  • Triethylamine (catalyst)

  • Toluene (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge isobutyraldehyde and toluene.

  • Cool the mixture to 10-15°C in an ice bath.

  • Slowly add the triethylamine catalyst to the stirred mixture.

  • Add the formaldehyde solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 15-20°C.

  • After the addition is complete, continue stirring at room temperature for 3-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., acetic acid).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for HPA Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Charge Isobutyraldehyde & Toluene cool Cool to 10-15°C reactants->cool add_catalyst Add Triethylamine cool->add_catalyst add_formaldehyde Add Formaldehyde (15-20°C) add_catalyst->add_formaldehyde stir Stir at Room Temperature add_formaldehyde->stir neutralize Neutralize Catalyst stir->neutralize separate Separate Organic Layer neutralize->separate wash Wash with Brine separate->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure HPA distill->product

Caption: Experimental Workflow for HPA Synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Check Temperature Control start->check_temp check_mixing Check Mixing Efficiency start->check_mixing check_impurities Analyze Impurity Profile start->check_impurities temp_issue Temperature Excursion? check_temp->temp_issue mixing_issue Homogeneous Mixture? check_mixing->mixing_issue impurity_issue High Byproducts? check_impurities->impurity_issue temp_issue->check_mixing No improve_cooling Improve Cooling / Slow Addition temp_issue->improve_cooling Yes mixing_issue->check_impurities Yes improve_stirring Optimize Stirrer / Baffles mixing_issue->improve_stirring No optimize_conditions Optimize Temp / Catalyst impurity_issue->optimize_conditions Yes

Caption: Troubleshooting Logic for Low Yield.

References

Identifying impurities in 3-Hydroxy-2,2-dimethylpropanal by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 3-Hydroxy-2,2-dimethylpropanal.

Troubleshooting Guides & FAQs

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What are the likely impurities?

A1: Unexpected peaks in the ¹H NMR spectrum of this compound often arise from unreacted starting materials, byproducts from the synthesis process, or subsequent degradation. The primary synthesis route is the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).[1][2] Common impurities to consider are:

  • Isobutyraldehyde (Starting Material): Look for a doublet around 1.1 ppm (CH₃) and a multiplet around 2.4 ppm (CH), along with a characteristic aldehyde proton signal around 9.6 ppm.

  • Formaldehyde (Starting Material): In aqueous solutions, formaldehyde exists primarily as methylene (B1212753) glycol and its oligomers, which can present broad peaks. In D₂O, a peak for methylene glycol can be observed around 4.8 ppm.[3]

  • Neopentyl Glycol: This is a common byproduct. Expect a singlet for the methyl protons around 0.9 ppm and a singlet for the methylene protons around 3.3 ppm.[4]

  • Hydroxypivalic acid neopentyl glycol ester: This can be formed via a Tishchenko reaction. The ¹H NMR spectrum of this compound is more complex and will show multiple signals for the different methyl and methylene groups.

  • Methanol (B129727) and Formic Acid: These can be formed from the Cannizzaro reaction of formaldehyde, a potential side reaction.[5][6][7][8] Methanol typically shows a singlet around 3.3-3.5 ppm.[9][10] Formic acid has a characteristic peak for the acidic proton at around 8.0-8.5 ppm in D₂O or even higher in other solvents.[11][12][13][14][15]

Q2: I see a singlet around 0.9 ppm that is not from the main compound. What could it be?

A2: A singlet around 0.9 ppm is characteristic of the six methyl protons of Neopentyl Glycol (2,2-dimethyl-1,3-propanediol), a common impurity.[4] To confirm, look for another singlet around 3.3 ppm corresponding to its four methylene protons.

Q3: There is a peak around 8.2 ppm in my spectrum run in D₂O. What does this indicate?

A3: A peak around 8.2 ppm in D₂O is highly indicative of the presence of formic acid , a potential byproduct from the Cannizzaro reaction of unreacted formaldehyde.[11][12]

Q4: My aldehyde peak for this compound is much smaller than expected, and I see broad signals in the 3-4 ppm region. What could be happening?

A4: Aldehydes can exist in equilibrium with their hydrate (B1144303) forms in the presence of water. This can lead to a decrease in the intensity of the aldehyde proton signal and the appearance of new, often broad, signals for the hydrate's CH(OH)₂ group. Additionally, this compound can form a dimeric acetal (B89532) in solution, which will also reduce the free aldehyde concentration and introduce new signals.

Q5: How can I confirm the identity of a suspected impurity?

A5: To confirm the identity of an impurity, you can:

  • Spike your sample: Add a small amount of the suspected pure compound to your NMR sample and re-acquire the spectrum. If the peak increases in intensity, it confirms the identity of the impurity.

  • Run a 2D NMR experiment: Techniques like COSY (Correlated Spectroscopy) can help establish connectivity between protons and confirm structural fragments of the impurity. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, providing further structural information.

  • Compare with reference spectra: Utilize spectral databases to compare the chemical shifts and coupling patterns of the unknown peaks with those of known compounds.

Data Presentation: ¹H NMR Chemical Shifts of this compound and Common Impurities

The following table summarizes the approximate ¹H NMR chemical shifts (in ppm) for this compound and its potential impurities. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound -C(CH₃)₂-~1.1s
-CH₂OH~3.5s
-CHO~9.5s
-OHvariablebr s
Isobutyraldehyde -CH(CH₃)₂~1.1d
-CH(CH₃)₂~2.4m
-CHO~9.6d
Neopentyl Glycol -C(CH₃)₂-~0.9s
-CH₂OH~3.3s
Hydroxypivalic acid neopentyl glycol ester -C(CH₃)₂-Multiple signalss
-CH₂O-Multiple signalss
Methanol -CH₃~3.3-3.5s
Formic Acid -COOH~8.0-8.5 (in D₂O)s
Formaldehyde (as Methylene Glycol in D₂O) -CH₂(OH)₂~4.8s

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, D₂O, Acetone-d₆). Ensure the solvent does not have signals that overlap with the expected signals of the analyte and impurities.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of a Standard ¹H NMR Spectrum
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Set to 8 or 16 for a preliminary spectrum. Increase if the sample is dilute.

    • Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid clipping the signal.

    • Spectral Width (SW): Set a spectral width that encompasses all expected signals (e.g., 0 to 12 ppm).

    • Acquisition Time (AQ): Use a typical value of 2-4 seconds.

    • Relaxation Delay (D1): Set a relaxation delay of at least 1-2 seconds.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative ratios of the different species.

Mandatory Visualization

impurity_identification_workflow cluster_impurities Potential Impurity Identification start Start: ¹H NMR Spectrum Acquired check_main_peaks Identify Main Peaks of This compound (~9.5, ~3.5, ~1.1 ppm) start->check_main_peaks unexpected_peaks Are there unexpected peaks? check_main_peaks->unexpected_peaks no_impurities Sample is likely pure. End. unexpected_peaks->no_impurities No analyze_impurities Analyze Impurity Regions unexpected_peaks->analyze_impurities Yes peak_0_9 Singlet at ~0.9 ppm? analyze_impurities->peak_0_9 peak_8_2 Peak at ~8.2 ppm (in D₂O)? analyze_impurities->peak_8_2 peak_9_6 Doublet at ~9.6 ppm? analyze_impurities->peak_9_6 peak_0_9->peak_8_2 No impurity_npg Likely Neopentyl Glycol peak_0_9->impurity_npg Yes peak_3_3 Singlet at ~3.3 ppm? peak_3_3->impurity_npg Yes peak_8_2->peak_9_6 No impurity_formic Likely Formic Acid peak_8_2->impurity_formic Yes impurity_isobut Likely Isobutyraldehyde peak_9_6->impurity_isobut Yes further_analysis Further 2D NMR or Spiking for complex impurities (e.g., Ester byproduct) peak_9_6->further_analysis No

Caption: Workflow for identifying impurities in this compound by ¹H NMR.

References

Methods for removing unreacted formaldehyde from hydroxypivaldehyde product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of hydroxypivaldehyde (HPA). This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted formaldehyde (B43269) from your HPA product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted formaldehyde from my hydroxypivaldehyde product?

A1: Unreacted formaldehyde is a common impurity in the synthesis of hydroxypivaldehyde via the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde. Its removal is critical for several reasons:

  • Product Purity: Residual formaldehyde can affect the quality and performance of the final product, especially in applications like the synthesis of neopentyl glycol, where it can lead to side reactions and impurities.

  • Catalyst Poisoning: In subsequent hydrogenation steps to produce neopentyl glycol, formaldehyde can act as a catalyst poison, reducing the efficiency and lifespan of the catalyst.[1]

  • Health and Safety: Formaldehyde is a known hazardous substance and a suspected carcinogen. Minimizing its presence is essential for laboratory and industrial safety.

Q2: What are the common methods for removing unreacted formaldehyde from hydroxypivaldehyde?

A2: Several methods can be employed to remove unreacted formaldehyde from the reaction mixture. The choice of method depends on the scale of your experiment, the desired purity of the final product, and the available equipment. The most common methods include:

  • Distillation: This is a widely used method to separate volatile impurities like formaldehyde and unreacted isobutyraldehyde from the less volatile hydroxypivaldehyde.[2][3][4]

  • Liquid-Liquid Extraction: This technique involves using a solvent to selectively remove formaldehyde from the product mixture.[5]

  • Chemical Acetalization followed by Distillation: Formaldehyde can be chemically converted to a more volatile acetal, which is then easily removed by distillation.[1]

  • Crystallization: Hydroxypivaldehyde can be purified by crystallization, leaving impurities like formaldehyde in the mother liquor.[3]

  • Chemical Neutralization: Reagents can be added to react with and neutralize formaldehyde, converting it into a non-volatile or easily separable compound.

Q3: How can I determine the concentration of residual formaldehyde in my product?

A3: Accurate determination of residual formaldehyde is crucial to assess the effectiveness of the purification method. Several analytical techniques are available:

  • High-Performance Liquid Chromatography (HPLC): HPLC with post-column derivatization is a sensitive and selective method for quantifying free formaldehyde.[6]

  • Spectrophotometry: Colorimetric methods, such as those using chromotropic acid or pararosaniline reagents, are commonly used for determining formaldehyde concentrations.[7]

  • Gas Chromatography (GC): GC can be used, often after derivatization, to measure formaldehyde levels.[8]

Troubleshooting Guides

Problem: Inefficient Formaldehyde Removal by Distillation
Possible Cause Troubleshooting Step
Insufficient separation of boiling points.Solution: Consider adding water to the distillation mixture. The addition of water can form an azeotrope with formaldehyde, facilitating its removal at a lower temperature.[2][3]
Distillation temperature is too high, leading to product degradation.Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of all components, allowing for effective separation at a lower temperature.[3][4]
Foaming during distillation.Solution: Add a small amount of a suitable anti-foaming agent to the distillation flask.
Problem: Poor Separation During Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
Incorrect solvent system.Solution: Ensure you are using an appropriate solvent system. For instance, water extraction under alkaline conditions can be effective.[5] The pH of the aqueous phase can be crucial for efficient partitioning.
Emulsion formation.Solution: Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help to break the emulsion.
Insufficient mixing.Solution: Ensure thorough mixing of the two phases to maximize the surface area for mass transfer. Use a separatory funnel with appropriate shaking or a mechanical agitator for larger scales.

Experimental Protocols

Method 1: Distillation with Water Addition

This method is suitable for removing volatile impurities like formaldehyde and unreacted isobutyraldehyde.

Protocol:

  • Transfer the crude hydroxypivaldehyde reaction mixture to a round-bottom flask.

  • For every 1 part by weight of the reaction mixture, add at least 1 part by weight of water.[3]

  • Set up a distillation apparatus, preferably for vacuum distillation.

  • Apply a reduced pressure and gently heat the flask.

  • Collect the distillate, which will primarily contain water, unreacted isobutyraldehyde, and formaldehyde.[3]

  • The remaining aqueous solution in the flask will be enriched with hydroxypivaldehyde.[3]

  • Analyze a sample of the remaining solution for residual formaldehyde to determine the efficiency of the removal.

Quantitative Data Summary

The efficiency of formaldehyde removal can vary significantly depending on the chosen method and the specific experimental conditions. The following table summarizes typical performance data based on literature and patents.

MethodTypical Residual FormaldehydeProduct PurityYieldNotes
Distillation with Water Addition LowModerate to HighGoodEfficiency is improved under reduced pressure.[3]
Liquid-Liquid Extraction LowModerate to HighGoodDependent on the solvent system and number of extractions.[5]
Chemical Acetalization Very LowHighGoodRequires an additional reaction step and removal of the acetal.[1]
Crystallization LowHighModerateYield can be affected by the solubility of HPA in the mother liquor.[3]

Process Workflows

The following diagrams illustrate the general workflows for the described formaldehyde removal methods.

cluster_0 Distillation Workflow A Crude HPA Product B Add Water A->B C Vacuum Distillation B->C D Distillate (Formaldehyde, Water, IBA) C->D Vapor Phase E Purified Aqueous HPA C->E Liquid Residue

Caption: Workflow for Formaldehyde Removal by Distillation.

cluster_1 Extraction Workflow A Crude HPA Product B Add Extraction Solvent (e.g., Water under alkaline conditions) A->B C Mix and Separate Phases B->C D Aqueous Phase (Formaldehyde, Salts) C->D Extract E Organic Phase (Purified HPA) C->E Raffinate

Caption: Workflow for Formaldehyde Removal by Extraction.

cluster_2 Chemical Acetalization Workflow A Crude HPA Product B Add Alcohol (e.g., Methanol) + Acid Catalyst A->B C React to Form Acetal B->C D Distillation C->D E Distillate (Formaldehyde Acetal) D->E Vapor Phase F Purified HPA D->F Liquid Residue

Caption: Workflow for Formaldehyde Removal by Chemical Acetalization.

References

Catalyst selection and optimization for hydroxypivaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxypivaldehyde (HPA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing hydroxypivaldehyde (HPA)?

A1: The most prevalent method for HPA synthesis is the crossed aldol (B89426) condensation of isobutyraldehyde (B47883) (IBAL) and formaldehyde (B43269) (FA).[1][2] This reaction is typically carried out under basic conditions.[3][4]

Q2: What types of catalysts are effective for HPA synthesis?

A2: A variety of catalysts can be used for HPA synthesis, each with its own advantages and disadvantages:

  • Homogeneous Basic Catalysts: Tertiary amines, such as triethylamine, are commonly used.[3][5][6] Inorganic bases like sodium hydroxide (B78521), potassium hydroxide, and carbonates are also effective.[3][7]

  • Phase-Transfer Catalysts (PTC): These catalysts, such as benzyltrimethylammonium (B79724) hydroxide, facilitate the reaction between reactants in different phases, often leading to high yields and selectivity.[8][9][10] Immobilized PTCs, like polymer-supported poly(ethylene glycol) (PEG 600-PS), offer the advantage of easy separation and reusability.[8][11][12]

  • Heterogeneous Catalysts: Solid catalysts like layered double hydroxides and perovskite nanocrystals are being explored to simplify catalyst separation and recycling.[8]

Q3: What are the typical reaction conditions for HPA synthesis?

A3: Reaction conditions can vary depending on the catalyst and desired outcome. Generally, the reaction is conducted at temperatures ranging from 20°C to 100°C.[1][9] The molar ratio of isobutyraldehyde to formaldehyde is often kept in slight excess of IBAL, for instance, 1.1:1.0.[8][9]

Q4: What are the main byproducts formed during HPA synthesis?

A4: Several byproducts can be formed, impacting the purity and yield of HPA. These include:

  • Neopentyl glycol (NPG), formed from the subsequent hydrogenation or Cannizzaro reaction of HPA.[3][13][14]

  • Esters, such as neopentyl glycol-isobutyrate, formed through Tishchenko or other side reactions.[1][14]

  • Acetal and aldol addition products, like isobutyraldehyde-hydroxypivalaldehyde-acetal.[14]

  • Formate (B1220265) salts, which can be produced as a byproduct of the Cannizzaro reaction.[3]

Q5: How can HPA be purified after the reaction?

A5: Common purification methods for HPA include:

  • Distillation: To remove unreacted aldehydes, catalysts like triethylamine, and other low-boiling impurities.[1][5]

  • Extraction: Liquid-liquid extraction can be used to separate HPA from water-soluble impurities and byproducts.[5][6][14]

  • Crystallization: Cooling the aqueous solution of HPA can lead to the crystallization of the product.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low HPA Yield 1. Suboptimal Reaction Temperature: Incorrect temperature can favor side reactions.[13] 2. Incorrect Molar Ratio: An inappropriate ratio of isobutyraldehyde to formaldehyde can lead to incomplete conversion or increased byproduct formation. 3. Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount.[15] 4. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and reduced reaction rates.1. Optimize Temperature: For tertiary amine catalysts, a temperature of around 70°C has been reported to be effective.[5] Lower temperatures (e.g., 20°C) may be optimal for certain phase-transfer catalysts to minimize side products.[9] 2. Adjust Molar Ratio: A slight excess of isobutyraldehyde (e.g., 1.1:1 to 1.2:1) is often beneficial.[8][16] 3. Verify Catalyst Loading and Activity: Ensure the correct catalyst concentration is used. If using a recyclable catalyst, check for deactivation and regenerate or replace if necessary. 4. Improve Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture.
High Levels of Impurities 1. Side Reactions: Conditions may be promoting the formation of byproducts like NPG, esters, or acetals.[1][14] 2. Cannizzaro Reaction: Strong basic conditions can lead to the Cannizzaro reaction, especially with unreacted formaldehyde.[3] 3. Inefficient Purification: The chosen purification method may not be effectively removing specific impurities.1. Optimize Reaction Conditions: Adjust temperature, catalyst, and reaction time to favor HPA formation. For example, lower temperatures can minimize the formation of some side products.[9] 2. Control Basicity: Use a milder base or a catalyst system that minimizes the Cannizzaro reaction. The pH during extraction should also be controlled, preferably between 8.0 and 11.0.[3][17] 3. Refine Purification Protocol: A combination of distillation and extraction may be necessary. For instance, extraction can remove formate salts, while distillation removes low-boiling impurities.[1][14]
Catalyst Deactivation (for recyclable catalysts) 1. Fouling: The catalyst surface may be blocked by reaction products or byproducts. 2. Leaching: Active components of the catalyst may be lost to the reaction medium. 3. Changes in Acid/Base Sites: The strength and distribution of active sites may change over time.[15]1. Washing/Regeneration: Implement a washing step after each cycle to remove adsorbed species. Thermal regeneration (calcination) can be effective for some solid catalysts.[15] 2. Immobilization: Ensure the catalyst is robustly immobilized on its support to prevent leaching. 3. Characterize Spent Catalyst: Analyze the used catalyst to understand the deactivation mechanism and develop a targeted regeneration strategy.
Difficulty in Product Isolation/Purification 1. HPA Dimerization: HPA can reversibly dimerize, which can affect its physical properties and complicate purification.[1][2] 2. Emulsion Formation during Extraction: The presence of certain compounds can lead to stable emulsions, making phase separation difficult. 3. Co-distillation: Impurities with boiling points close to HPA can be difficult to separate by distillation alone.1. Temperature Control: The dimerization equilibrium is temperature-dependent. Heating can shift the equilibrium back to the monomer.[1] 2. Adjust Extraction Parameters: Modify the solvent system, pH, or add a demulsifier to break the emulsion. 3. Utilize a Combination of Methods: Combine distillation with extraction or crystallization for improved separation.

Quantitative Data Summary

Table 1: Comparison of Catalyst Performance in HPA Synthesis

CatalystCatalyst TypeMolar Ratio (IBAL:FA:Cat)Temperature (°C)Time (h)IBAL Conversion (%)HPA Selectivity (%)Reference
Benzyltrimethylammonium hydroxideHomogeneous PTC1.1:1.0:0.04201.5~100~100[9][10]
Immobilized PEG 600-PSHeterogeneous PTC1.2:1402>96>98[8]
TriethylamineHomogeneous Base2:1 (approx.)701--[5][6]
SrMo0.5Ni0.5O3-δ PerovskiteHeterogeneous-120258882[8]
Organic AmineHomogeneous Base1:1.1751.33--

Experimental Protocols

Protocol 1: HPA Synthesis using a Homogeneous Phase-Transfer Catalyst

This protocol is based on the use of benzyltrimethylammonium hydroxide as a phase-transfer catalyst.[9][10]

  • Apparatus Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a thermometer, and a means for controlled addition of reactants.

  • Reactant Charging:

    • Charge the reactor with isobutyraldehyde (IBAL).

    • Separately, prepare a solution of formaldehyde (FA) and benzyltrimethylammonium hydroxide catalyst. A typical molar ratio is 1.1 (IBAL) : 1.0 (FA) : 0.04 (catalyst).[9]

  • Reaction:

    • Maintain the reaction temperature at 20°C.

    • Slowly add the formaldehyde/catalyst solution to the isobutyraldehyde with vigorous stirring over a period of time (e.g., 90 minutes).[9]

  • Monitoring:

    • Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of IBAL and the selectivity to HPA.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be subjected to phase separation.

    • The organic phase containing HPA can be further purified by distillation to remove any unreacted starting materials.

Protocol 2: HPA Synthesis using an Immobilized Phase-Transfer Catalyst in a Flow Reactor

This protocol describes a continuous flow synthesis of HPA using immobilized poly(ethylene glycol) (PEG 600-PS) as a phase-transfer catalyst.[8][11][16]

  • Apparatus Setup:

    • Set up a continuous flow reactor system consisting of two pumps, a packed-bed reactor containing the immobilized catalyst, and a back-pressure regulator.

  • Reagent Preparation:

    • Pump A: A solution of isobutyraldehyde (IBA) and formaldehyde (FA) in an appropriate solvent.

    • Pump B: An aqueous solution of an inorganic base (e.g., 40 wt.% K2CO3).[11][16]

  • Reaction:

    • Set the reactor temperature to 40°C.[11][16]

    • Pump the reagent streams through the packed-bed reactor at defined flow rates to achieve the desired residence time (e.g., 50 minutes).[11]

  • Product Collection and Analysis:

    • Collect the output from the reactor after it has reached a steady state.

    • Analyze the product stream by GC to determine conversion and selectivity.

  • Catalyst Regeneration:

    • The immobilized catalyst can be washed and reused for subsequent runs.

Visualizations

HPA_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Aldol Condensation cluster_purification Product Purification IBAL Isobutyraldehyde (IBAL) Reaction Reaction Vessel (Controlled Temperature & Stirring) IBAL->Reaction FA Formaldehyde (FA) FA->Reaction Catalyst Catalyst (e.g., Base, PTC) Catalyst->Reaction Separation Phase Separation / Filtration Reaction->Separation Distillation Distillation Separation->Distillation Extraction Liquid-Liquid Extraction Separation->Extraction Product Pure Hydroxypivaldehyde (HPA) Distillation->Product Crystallization Crystallization Extraction->Crystallization Crystallization->Product

Caption: General workflow for the synthesis and purification of hydroxypivaldehyde.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low HPA Yield Temp Suboptimal Temperature Problem->Temp Ratio Incorrect Molar Ratio Problem->Ratio Catalyst Catalyst Inactivity Problem->Catalyst Mixing Poor Mixing Problem->Mixing Optimize_Temp Optimize Temperature Temp->Optimize_Temp Adjust_Ratio Adjust Molar Ratio Ratio->Adjust_Ratio Check_Catalyst Verify Catalyst Loading/Activity Catalyst->Check_Catalyst Improve_Mixing Enhance Agitation Mixing->Improve_Mixing

Caption: Troubleshooting logic for addressing low HPA yield.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-hydroxy-2,2-dimethylpropanal (B31169). Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this guide presents a comparative analysis with structurally related molecules: pivaldehyde (2,2-dimethylpropanal) and neopentyl alcohol (2,2-dimethyl-1-propanol). The spectral data for these analogs provide a strong basis for the assignment of the chemical shifts and multiplicities for this compound.

Data Presentation: Comparative NMR Spectral Data

The following table summarizes the experimental ¹H and ¹³C NMR data for pivaldehyde and neopentyl alcohol, alongside predicted values for this compound. These predictions are based on established chemical shift trends and the influence of adjacent functional groups.

Compound Structure Proton (¹H) Assignment Chemical Shift (ppm) Multiplicity Carbon (¹³C) Assignment Chemical Shift (ppm)
This compound (Predicted) this compound Structurea (CHO)~9.5s1 (CHO)~204
b (CH₂)~3.4s2 (C(CH₃)₂)~50
c (CH₃)~1.1s3 (CH₂)~70
d (OH)Variables (broad)4 (CH₃)~22
Pivaldehyde (2,2-dimethylpropanal) Pivaldehyde Structurea (CHO)9.47s1 (CHO)205.1
b (C(CH₃)₃)1.05s2 (C(CH₃)₃)42.9
3 (CH₃)23.8
Neopentyl alcohol (2,2-dimethyl-1-propanol) Neopentyl alcohol Structurea (CH₂)3.29s1 (CH₂)73.1
b (C(CH₃)₃)0.93s2 (C(CH₃)₃)31.8
c (OH)Variables (broad)3 (CH₃)26.6

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Data for pivaldehyde and neopentyl alcohol are compiled from various spectroscopic databases. The chemical shift of the hydroxyl proton is variable and dependent on concentration, solvent, and temperature.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-25 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O)). For this compound, CDCl₃ or DMSO-d₆ are appropriate choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

  • Internal Standard: Add a small drop of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-220 ppm.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical assignment of the NMR signals for this compound based on the principles of NMR spectroscopy.

G Structure and ¹H NMR Assignment of this compound cluster_structure Chemical Structure cluster_assignment Signal Assignment C1 O1 O C1->O1 H_aldehyde Hᵃ C1->H_aldehyde C2 C1->C2 C3 C2->C3 C4_1 C⁴ C2->C4_1 C4_2 C⁴ C2->C4_2 O2 O C3->O2 H_ch2 H₂ᵇ C3->H_ch2 H_hydroxyl Hᵈ O2->H_hydroxyl H_methyl1 H₃ᶜ C4_1->H_methyl1 H_methyl2 H₃ᶜ C4_2->H_methyl2 Signal_a Signal a (~9.5 ppm, s) Aldehyde Proton Signal_b Signal b (~3.4 ppm, s) Methylene Protons Signal_c Signal c (~1.1 ppm, s) Methyl Protons Signal_d Signal d (variable, s) Hydroxyl Proton H_aldehyde_node Hᵃ H_aldehyde_node->Signal_a H_ch2_node H₂ᵇ H_ch2_node->Signal_b H_methyl_node H₃ᶜ H_methyl_node->Signal_c H_hydroxyl_node Hᵈ H_hydroxyl_node->Signal_d

Caption: ¹H NMR signal assignment for this compound.

G ¹³C NMR Assignment of this compound cluster_structure Chemical Structure cluster_assignment Signal Assignment C1 C¹ (CHO) C2 C² (Quaternary) C1->C2 C3 C³ (CH₂OH) C2->C3 C4 C⁴ (CH₃) C2->C4 Signal_1 Signal 1 (~204 ppm) Aldehyde Carbon Signal_2 Signal 2 (~50 ppm) Quaternary Carbon Signal_3 Signal 3 (~70 ppm) Methylene Carbon Signal_4 Signal 4 (~22 ppm) Methyl Carbons C1_node C1_node->Signal_1 C2_node C2_node->Signal_2 C3_node C3_node->Signal_3 C4_node C⁴ C4_node->Signal_4

Caption: ¹³C NMR signal assignment for this compound.

A Comparative Guide to the Synthetic Efficiency of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic routes for producing 3-Hydroxy-2,2-dimethylpropanal (HPA), also known as hydroxypivaldehyde. The primary industrial method for synthesizing HPA is the aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde (B43269).[1][2][3] Variations in this fundamental approach, primarily concerning the catalytic system and reaction conditions, significantly impact the overall efficiency, yield, and environmental footprint of the synthesis. This document aims to provide an objective comparison of these methods, supported by experimental data, to aid researchers and professionals in selecting the most suitable route for their specific applications.

The versatility of this compound, with its dual aldehyde and hydroxyl functional groups, makes it a critical intermediate in the synthesis of various valuable compounds, including neopentyl glycol, vitamin B5, and various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][4]

Comparative Analysis of Synthetic Routes

The efficiency of HPA synthesis is critically dependent on the chosen catalyst and reaction parameters. Below is a summary of key performance indicators for different catalytic systems.

Synthetic RouteCatalystKey ParametersIsobutyraldehyde Conversion (%)HPA Selectivity (%)HPA Yield (%)Reference
Route 1: Amine Catalysis Triethylamine (B128534)Temp: 70-75°C, Time: 1-1.5h, Pressure: 0.3 MPa>98~9898.33[5]
Route 2: Phase-Transfer Catalysis Benzyltrimethylammonium hydroxideTemp: 20°C--High[6]
Immobilized PEG 600-PSTemp: 40°C, Time: 2h>96>98-[6]
Route 3: Solid Base Catalysis Ion Exchange Resin-91-93--[1][7]

Detailed Experimental Protocols

Route 1: Synthesis of this compound using Triethylamine Catalyst

This protocol is based on a typical batch process for the aldol condensation of isobutyraldehyde and formaldehyde catalyzed by an organic amine.

Materials:

  • Isobutyraldehyde

  • Formaldehyde (e.g., 44% aqueous solution)

  • Triethylamine

  • Deionized Water

Procedure:

  • A reaction vessel is charged with freshly distilled isobutyraldehyde, an aqueous solution of formaldehyde, and a catalytic amount of triethylamine.[5] The molar ratio of formaldehyde to isobutyraldehyde is typically around 1.1:1.

  • The reaction mixture is stirred and the temperature is gradually increased to approximately 70-75°C.[5]

  • The reaction is maintained at this temperature for about 60 to 80 minutes.[5]

  • After the reaction is complete, the solution is cooled to room temperature (around 20°C).[5]

  • The resulting solution contains this compound, unreacted isobutyraldehyde, water, triethylamine, and byproducts.[5]

  • For purification, water is added to the reaction mixture, and the solution is distilled under reduced pressure at a temperature below 65°C to remove unreacted isobutyraldehyde and triethylamine.[5]

  • The remaining aqueous solution of HPA is then cooled to 15-20°C to induce crystallization.[5]

  • The crystalline HPA is collected by filtration, washed with cold water, and dried.[5]

Route 2: Synthesis of this compound using a Phase-Transfer Catalyst

This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous formaldehyde phase and the organic isobutyraldehyde phase.

Materials:

  • Isobutyraldehyde

  • Formaldehyde

  • Immobilized poly(ethylene glycol) (PEG 600-PS) catalyst

  • Inorganic base (e.g., NaOH)

Procedure:

  • The reaction is carried out in a batch reactor at a controlled temperature of 40°C.[6]

  • Isobutyraldehyde, formaldehyde, and the immobilized PEG 600-PS catalyst are combined.[6]

  • The reaction is allowed to proceed for 2 hours with stirring.[6]

  • Post-reaction, the mixture undergoes simple phase separation.[6]

  • The immobilized catalyst can be recovered by filtration for reuse.[6] This method demonstrates high conversion of isobutyraldehyde (>96%) and high selectivity towards HPA (>98%) under mild conditions.[6]

Visualizing the Synthetic Pathways and Workflows

General Synthetic Pathway

The fundamental reaction for the synthesis of this compound is the aldol condensation between isobutyraldehyde and formaldehyde. This reaction is typically base-catalyzed.

G Aldol Condensation for HPA Synthesis IBA Isobutyraldehyde HPA This compound IBA->HPA FA Formaldehyde FA->HPA Catalyst Base Catalyst Catalyst->HPA

Caption: Aldol condensation of isobutyraldehyde and formaldehyde.

Experimental Workflow: Amine Catalysis and Purification

The following diagram illustrates the workflow for the synthesis and purification of HPA using triethylamine as a catalyst, as detailed in the experimental protocol.

workflow Workflow for HPA Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Charge Reactants (IBA, FA, TEA) react Heat to 70-75°C (1-1.5 hours) start->react cool Cool to 20°C react->cool distill Reduced Pressure Distillation (<65°C) cool->distill Add Water crystallize Cool to 15-20°C distill->crystallize filtrate Filtration crystallize->filtrate dry Drying filtrate->dry HPA_product HPA_product dry->HPA_product Final Product

References

The Strategic Advantage of 3-Hydroxy-2,2-dimethylpropanal in the Synthesis of Complex Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that dictates the efficiency, stereochemical outcome, and ultimate success of complex molecule synthesis. Among the diverse array of available synthons, 3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde, emerges as a uniquely versatile and advantageous intermediate. Its distinct structural features—a sterically hindered neopentyl group adjacent to a reactive aldehyde and a primary hydroxyl group—offer significant benefits over other commonly used alternatives.

This guide provides an objective comparison of this compound's performance against other aldehydes in key synthetic transformations, supported by experimental data. We will delve into its applications in the synthesis of vital compounds such as pantothenic acid, chiral intermediates, and heterocyclic scaffolds, providing detailed experimental protocols for seminal reactions.

The Neopentyl Advantage: Enhanced Stability and Stereochemical Control

The cornerstone of this compound's utility lies in its 2,2-dimethyl substitution. This neopentyl core imparts exceptional thermal and hydrolytic stability to molecules derived from it. In polymer chemistry, for instance, polyesters synthesized from its reduction product, neopentyl glycol (NPG), exhibit superior resistance to degradation compared to those made with less sterically hindered diols. This principle of enhanced stability extends to its application in the synthesis of complex small molecules, where the gem-dimethyl group can influence reaction pathways and the stability of intermediates and final products.

Comparative Performance in Key Synthetic Applications

The dual functionality of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, allows it to participate in a wide range of chemical reactions. Here, we compare its performance in several critical synthetic methodologies.

Synthesis of Pantothenic Acid (Vitamin B5)

This compound is a key precursor in the industrial synthesis of pantothenic acid. A crucial step involves the formation of pantolactone. The use of this compound in a biocatalytic cyanohydrin formation followed by hydrolysis is a highly efficient route to D-pantolactone with high enantiomeric excess.

Table 1: Comparison of Aldehydes in the Synthesis of Pantothenic Acid Precursors

AldehydeReaction TypeKey Advantages of this compoundReference
This compoundBiocatalytic Cyanohydrin FormationHigh enantioselectivity for the desired D-isomer of pantolactone. The neopentyl group can enhance the stability of the intermediate cyanohydrin.
IsobutyraldehydeStrecker Synthesis PrecursorWhile a precursor to pantoic acid, the synthesis is less direct and may require more steps to achieve the desired stereochemistry.[1]
Stereoselective Synthesis of Chiral Cyanohydrins

The synthesis of chiral cyanohydrins is a fundamental transformation in organic chemistry, providing access to valuable chiral building blocks. This compound can be used to prepare these important intermediates.[2] Enzymatic methods, in particular, can offer high enantioselectivity.

Experimental Protocol: Enzymatic Synthesis of (R)-Cyanohydrin from this compound

This protocol is adapted from established methodologies for the enzymatic synthesis of cyanohydrins.

Materials:

  • This compound

  • Immobilized (R)-Hydroxynitrile Lyase ((R)-HNL)

  • Potassium cyanide (KCN) or in situ generation of HCN

  • Citrate (B86180) buffer (pH adjusted to a low value, e.g., 4.0, to suppress the non-enzymatic reaction)

  • Organic solvent (e.g., methyl tert-butyl ether, MTBE)

Procedure:

  • A two-phase system is prepared in a reaction vessel by combining the citrate buffer and the organic solvent.

  • This compound is dissolved in the organic phase.

  • The immobilized (R)-HNL is added to the reaction mixture.

  • The cyanide source is added portion-wise to the stirred reaction mixture.

  • The reaction is monitored for conversion using an appropriate analytical technique (e.g., GC or HPLC).

  • Upon completion, the enzyme is filtered off for reuse.

  • The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Synthesis of 4,1-Benzoxazepines

This compound is a valuable reagent for the synthesis of heterocyclic compounds, such as 4,1-benzoxazepines, which are scaffolds found in biologically active molecules.

Logical Workflow for Complex Molecule Synthesis

The following diagram illustrates a generalized workflow for the incorporation of this compound into a complex molecule.

G cluster_0 Starting Materials cluster_1 Key Synthetic Transformations cluster_2 Intermediate Building Blocks cluster_3 Final Product Assembly 3_Hydroxy_2_2_dimethylpropanal This compound Cyanohydrin_Formation Cyanohydrin Formation 3_Hydroxy_2_2_dimethylpropanal->Cyanohydrin_Formation Wittig_Reaction Wittig Reaction 3_Hydroxy_2_2_dimethylpropanal->Wittig_Reaction Passerini_Reaction Passerini Reaction 3_Hydroxy_2_2_dimethylpropanal->Passerini_Reaction Aldol_Condensation Aldol Condensation 3_Hydroxy_2_2_dimethylpropanal->Aldol_Condensation Other_Reagents Other Reagents (e.g., Cyanide, Phosphonium Ylide) Other_Reagents->Cyanohydrin_Formation Other_Reagents->Wittig_Reaction Other_Reagents->Passerini_Reaction Other_Reagents->Aldol_Condensation Chiral_Hydroxy_Nitrile Chiral Hydroxy Nitrile Cyanohydrin_Formation->Chiral_Hydroxy_Nitrile Unsaturated_Alcohol Unsaturated Alcohol Wittig_Reaction->Unsaturated_Alcohol Alpha_Acyloxy_Amide α-Acyloxy Amide Passerini_Reaction->Alpha_Acyloxy_Amide Beta_Hydroxy_Aldehyde β-Hydroxy Aldehyde Aldol_Condensation->Beta_Hydroxy_Aldehyde Further_Functionalization Further Functionalization Chiral_Hydroxy_Nitrile->Further_Functionalization Unsaturated_Alcohol->Further_Functionalization Alpha_Acyloxy_Amide->Further_Functionalization Beta_Hydroxy_Aldehyde->Further_Functionalization Cyclization Cyclization Further_Functionalization->Cyclization Purification Purification Cyclization->Purification Complex_Molecule Complex Molecule (e.g., Pharmaceutical, Agrochemical) Purification->Complex_Molecule

Synthetic workflow using this compound.

Signaling Pathway Analogy: The Impact of a Key Building Block

While not a biological signaling pathway, the choice of a starting material in a multi-step synthesis can be analogized to the activation of a specific signaling cascade. The unique properties of the building block dictate the subsequent reaction pathways and the ultimate outcome.

G cluster_0 Choice of Aldehyde cluster_1 Reaction Pathway & Intermediates cluster_2 Synthetic Outcome Start Synthetic Goal HPA This compound Start->HPA Alternative Alternative Aldehyde (e.g., Isobutyraldehyde) Start->Alternative HPA_Pathway Stable Intermediates High Stereoselectivity HPA->HPA_Pathway Neopentyl Effect Alternative_Pathway Less Stable Intermediates Lower Selectivity Alternative->Alternative_Pathway Desired_Product High Yield of Desired Product HPA_Pathway->Desired_Product Side_Products Increased Side Products Lower Yield Alternative_Pathway->Side_Products

References

Unveiling Molecular Architectures: A Comparative Guide to Analytical Techniques for 3-Hydroxy-2,2-dimethylpropanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the three-dimensional structure and physicochemical properties of small molecules is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the characterization of 3-Hydroxy-2,2-dimethylpropanal and its derivatives. While crystallographic data for the aldehyde itself is not publicly available, this guide utilizes data from its close structural analog, 3-Hydroxy-2,2-dimethylpropanoic acid, to illustrate the power of this technique and compares it with spectroscopic methods.

At a Glance: Comparing Analytical Methodologies

The structural elucidation of a novel compound is a multi-faceted process, often requiring the application of several analytical techniques to build a complete picture. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy and mass spectrometry offer invaluable information about the molecular framework in solution and its mass, respectively.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Key Data Output Unit cell dimensions, space group, atomic coordinatesChemical shifts (δ), coupling constants (J)Mass-to-charge ratio (m/z)
Primary Application Absolute structure determinationStructural elucidation in solutionMolecular formula determination and identification

X-ray Crystallography Data: The Case of 3-Hydroxy-2,2-dimethylpropanoic Acid

As a proxy for this compound, the crystal structure of 3-Hydroxy-2,2-dimethylpropanoic acid (CCDC 718559) offers a glimpse into the solid-state conformation of this molecular scaffold.[1]

Crystallographic ParameterValue
Chemical Formula C₅H₁₀O₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.96 Å, b = 10.98 Å, c = 11.98 Å
α = 90°, β = 108.4°, γ = 90°
Volume 1242 ų
Z 8
Density (calculated) 1.26 g/cm³
R-factor 0.05

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition 718559.[1]

Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.6s1HAldehyde (-CHO)
3.4s2HMethylene (-CH₂OH)
1.1s6HMethyl (-C(CH₃)₂)

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
205Aldehyde Carbonyl (-CHO)
70Methylene Carbon (-CH₂OH)
50Quaternary Carbon (-C(CH₃)₂)
20Methyl Carbons (-C(CH₃)₂)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
1025[M]⁺ (Molecular Ion)
71100[M - OCH₃]⁺
4380[C₃H₇]⁺
4165[C₃H₅]⁺

Note: Predicted NMR and MS data are based on standard chemical shift and fragmentation principles. Actual experimental values may vary.

Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following sections detail the methodologies for the key experiments cited.

Single-Crystal X-ray Diffraction

The determination of a crystal structure involves a well-defined workflow, from crystal growth to data analysis.

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Slow evaporation of a saturated solution crystal_selection Selection of a suitable single crystal (>0.1 mm) crystal_growth->crystal_selection mounting Crystal mounting on diffractometer crystal_selection->mounting xray_exposure Exposure to monochromatic X-ray beam mounting->xray_exposure diffraction_pattern Collection of diffraction pattern xray_exposure->diffraction_pattern data_processing Data processing and integration diffraction_pattern->data_processing structure_solution Structure solution (e.g., direct methods) data_processing->structure_solution refinement Refinement of atomic positions structure_solution->refinement validation Structure validation refinement->validation

Workflow for Single-Crystal X-ray Diffraction.

  • Crystal Growth: High-quality single crystals of the analyte are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis. These positions are then refined to best fit the experimental data, resulting in a final, accurate 3D structure.

NMR Spectroscopy

nmr_workflow sample_prep Sample dissolution in deuterated solvent (e.g., CDCl₃, D₂O) nmr_tube Transfer to NMR tube sample_prep->nmr_tube spectrometer Placement in NMR spectrometer nmr_tube->spectrometer data_acquisition Acquisition of FID signal spectrometer->data_acquisition data_processing Fourier transform and phase correction data_acquisition->data_processing spectrum_analysis Analysis of chemical shifts, coupling constants, and integration data_processing->spectrum_analysis

Workflow for NMR Spectroscopy.

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard such as tetramethylsilane (B1202638) (TMS) may be added.

  • Data Acquisition: The sample is placed in the strong magnetic field of the NMR spectrometer. A radiofrequency pulse is applied, and the resulting free induction decay (FID) signal is detected.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and calibrated.

  • Spectral Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to determine the structure of the molecule.

Mass Spectrometry

ms_workflow sample_intro Sample introduction (e.g., direct infusion, GC/LC) ionization Ionization (e.g., Electron Ionization) sample_intro->ionization mass_analyzer Separation of ions by m/z ratio ionization->mass_analyzer detector Detection of ions mass_analyzer->detector mass_spectrum Generation of mass spectrum detector->mass_spectrum

Workflow for Mass Spectrometry.

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC) or liquid chromatography (LC), and then vaporized. The gaseous molecules are ionized, for example, by bombardment with a high-energy electron beam in Electron Ionization (EI).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

  • Spectrum Generation: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

References

A Comparative Guide to Isotopic Labeling Strategies: A Hypothetical Evaluation of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isotopic labeling is a powerful technique in metabolic research, drug development, and pharmacokinetic studies, allowing for the precise tracking of molecules and the quantification of metabolic fluxes.[1] While a variety of isotopically labeled compounds are utilized for these purposes, this guide explores the hypothetical application of 3-Hydroxy-2,2-dimethylpropanal as a labeling reagent. To date, published literature does not indicate its use in isotopic labeling studies; however, its chemical structure, possessing both a hydroxyl and an aldehyde functional group, presents a theoretical potential for such applications.[2]

This guide will provide a comparative analysis of how isotopically labeled this compound could be used and how it would compare to established, alternative labeling reagents. The content is intended for researchers, scientists, and drug development professionals interested in the principles and applications of isotopic labeling.

Potential Isotopic Labeling of this compound

The structure of this compound offers several possibilities for isotopic enrichment. The most common stable isotopes used for labeling are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).[3]

  • Deuterium (²H) Labeling: The aldehyde proton is a potential site for deuterium exchange. Methods for formyl-selective deuteration of aldehydes using D₂O as the deuterium source have been developed.[4] These methods often employ photocatalysis or transition-metal catalysis.[4][]

  • Carbon-13 (¹³C) Labeling: The carbon backbone of this compound could be synthesized using ¹³C-enriched precursors to create a ¹³C-labeled version of the molecule. This would allow for tracing the entire molecule in metabolic studies.

Comparison of Labeling Reagents

Assuming an isotopically labeled version of this compound were available, it could theoretically be used to derivatize and label other molecules. Its aldehyde group could react with primary amines, and its hydroxyl group could be a target for derivatization. Here, we compare its hypothetical use to established reagents that target similar functional groups.

Targeting Amine and Phenolic Hydroxyl Groups

A common strategy for labeling amine and phenolic hydroxyl groups involves derivatization with reagents like Dansyl Chloride.

Parameter Hypothetical Labeled this compound Dansyl Chloride (¹²C/¹³C)
Target Functional Groups Primary Amines (via reductive amination)Primary and secondary amines, phenols[6]
Reaction Principle Formation of a Schiff base with an amine, followed by reduction.Dansylation of amines and phenols.
Isotopic Signature Dependent on the specific labeling of the propanal (e.g., D, ¹³C).A mass shift of 6 Da between ¹²C and ¹³C labeled reagents.
Detection Method LC-MS, NMRLC-MS
Labeling Efficiency Hypothetically dependent on reaction conditions.High efficiency at 60°C for 60 minutes in acetonitrile.[7]
Metabolite Coverage Potentially broad for primary amines.In human urine, an average of 3,759 ± 45 peak pairs were detected.[7]
Quantitative Performance Theoretical.Demonstrates high accuracy with an average relative standard deviation (RSD) of around 7.1%.[7]
Targeting Carbonyl Compounds (Aldehydes and Ketones)

For the analysis of aldehydes and ketones, reagents like Dansylhydrazine and 2,4-Dinitrophenylhydrazine (DNPH) are well-established.

Parameter Hypothetical Labeled this compound Dansylhydrazine & DNPH (and their isotopic versions)
Target Functional Groups Not a direct reagent for other carbonyls.Aldehydes and ketones.[7][8]
Reaction Principle N/AFormation of a hydrazone.
Isotopic Signature N/AIsotope-labeled versions like DNPH-d₃ are used.[8]
Detection Method N/ALC-MS
Labeling Efficiency N/AHigh, used for comprehensive detection of carbonyls.[8]
Metabolite Coverage N/ABroad for carbonyl-containing metabolites.[7]
Quantitative Performance N/AUsed to improve sensitivity and facilitate quantification.[7]

Experimental Protocols

Hypothetical Protocol for Deuteration of this compound

This protocol is a hypothetical adaptation based on existing methods for formyl-selective deuteration of aldehydes.[4]

  • Reaction Setup: In a reaction vessel, dissolve this compound in a suitable organic solvent.

  • Deuterium Source: Add D₂O as the deuterium source.

  • Catalysis: Introduce a photocatalyst and a thiol co-catalyst.

  • Reaction Conditions: Irradiate the mixture with visible light and stir at room temperature for a specified duration to allow for hydrogen-deuterium exchange at the formyl position.

  • Workup and Purification: After the reaction is complete, quench the reaction and extract the product. Purify the deuterated this compound using column chromatography.

  • Analysis: Confirm the deuterium incorporation and purity using NMR and mass spectrometry.

Protocol for Labeling with Dansyl Chloride

This is a general protocol for labeling hydroxyl-containing metabolites with ¹²C- and ¹³C-Dansyl chloride for LC-MS analysis.[9]

  • Sample Preparation: Extract hydroxyl metabolites from the sample using liquid-liquid extraction.

  • Labeling Reaction: Dry the extract and redissolve in acetonitrile. Add a catalyst and either ¹²C- or ¹³C-Dansyl chloride. Incubate at 60°C for 60 minutes.

  • Quenching: Stop the reaction by adding a quenching reagent.

  • Sample Pooling: For relative quantification, mix an equal amount of the ¹²C-labeled individual sample with the ¹³C-labeled pooled control sample.

  • LC-MS Analysis: Analyze the mixed sample using high-resolution LC-MS to detect and quantify the labeled metabolites.

  • Data Processing: Process the data to identify peak pairs and measure their ratios for quantitative analysis.

Visualizations

G Hypothetical Workflow for Deuteration of this compound cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Product Isolation cluster_3 Analysis A This compound D Visible Light Irradiation A->D B D2O (Deuterium Source) B->D C Photocatalyst + Thiol Catalyst C->D E Quenching and Extraction D->E F Column Chromatography E->F G Deuterated Product F->G H NMR and MS Analysis G->H

Caption: Hypothetical workflow for the deuteration of this compound.

G Workflow for Amine/Phenol Labeling with Dansyl Chloride cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Analysis cluster_3 Data Processing A Metabolite Extraction B Individual Samples + 12C-Dansyl Chloride A->B C Pooled Control + 13C-Dansyl Chloride A->C D Mix 12C-Sample and 13C-Control B->D C->D E LC-MS Analysis D->E F Peak Pair Identification E->F G Quantitative Analysis F->G

Caption: General workflow for isotopic labeling of amines and phenols using Dansyl Chloride.

Conclusion

While this compound is not currently documented as a reagent in isotopic labeling studies, a theoretical exploration of its potential offers valuable insights into the principles of designing and applying labeling compounds. Its bifunctional nature could, in principle, allow for the development of novel labeling strategies. However, for practical applications, established reagents like Dansyl Chloride and Dansylhydrazine offer well-characterized, high-efficiency alternatives with broad metabolite coverage.[6][7] Future research could explore the synthesis and application of isotopically labeled this compound to determine if it offers any advantages over current methods in terms of reaction specificity, efficiency, or compatibility with analytical platforms.

References

A Comparative Analysis of Catalysts for the Synthesis of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-Hydroxy-2,2-dimethylpropanal (HPA), a crucial intermediate in the production of neopentyl glycol (NPG) and other valuable chemicals, is primarily achieved through the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). The choice of catalyst for this reaction significantly impacts yield, selectivity, reaction conditions, and overall process efficiency. This guide provides a comparative analysis of various catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Catalytic Performance: A Quantitative Comparison

The efficacy of different catalysts in the synthesis of this compound is summarized in the table below. The data highlights key performance indicators such as conversion of isobutyraldehyde, selectivity towards HPA, and the required reaction conditions.

Catalyst SystemCatalyst TypeReactant Ratio (Isobutyraldehyde:Formaldehyde)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Key Advantages & Disadvantages
Triethylamine (B128534) (TEA)Tertiary Amine~1:1.0650689.6[1]93.2[1]Advantages: Industry standard, readily available. Disadvantages: Moderate conversion and selectivity, catalyst can be difficult to separate and recycle.[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Bicyclic Amidine1:1.0650199.2[1]98.3[1]Advantages: High conversion and selectivity, mild reaction conditions, short reaction time.[1] Disadvantages: Higher cost compared to TEA.
Benzyltrimethylammonium (B79724) Hydroxide (B78521)Phase-Transfer Catalyst (PTC)1.1:120Not Specified~100~100Advantages: Nearly quantitative yield and very high selectivity at low temperatures.[2] Disadvantages: Catalyst is consumed in the reaction and not easily recycled.
Immobilized PEG 600-PS / K₂CO₃Polymer-Supported Phase-Transfer Catalyst1.2:1402>96>98Advantages: High conversion and selectivity, mild conditions, catalyst is easily recoverable and reusable. Disadvantages: Requires preparation of the supported catalyst.
Magnesium Oxide (MgO)Solid Base3-10:155-852.5-695-97Not SpecifiedAdvantages: Heterogeneous catalyst, easy to separate. Disadvantages: Requires a large excess of isobutyraldehyde and longer reaction times.
Ion-Exchange ResinSolid BaseNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAdvantages: Heterogeneous, potentially reusable. Disadvantages: Lack of specific performance data for this reaction in readily available literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further study.

Synthesis using Triethylamine (TEA)
  • Reaction Setup: A 1-liter reactor is charged with 170g (2.12 mol) of 37% aqueous formaldehyde solution and 144g (2 mol) of isobutyraldehyde. The reactor is purged with nitrogen three times.

  • Reaction Execution: The mixture is heated to 50°C. 10.1g (0.1 mol) of triethylamine is added dropwise. The temperature is maintained at 50°C for 6 hours.

  • Work-up and Isolation: After the reaction, light components are removed by distillation. Deionized water is added to the resulting viscous liquid, which is then cooled to room temperature, leading to the precipitation of a large amount of white solid product.[1]

Synthesis using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Reaction Setup: A 1-liter reactor is charged with 170g (2.12 mol) of 37% aqueous formaldehyde solution and 144g (2 mol) of isobutyraldehyde. The reactor is purged with nitrogen three times.

  • Reaction Execution: At room temperature, 1.52g (0.01 mol) of DBU is added dropwise. The reaction mixture is then heated to 50°C and maintained at this temperature for 1 hour.

  • Work-up and Isolation: Unreacted isobutyraldehyde is removed by distillation to yield a colorless viscous liquid. 50ml of deionized water is added, and the mixture is cooled to room temperature, causing a large amount of white solid to precipitate. The solid is collected by filtration to yield 199.4g of this compound. The filtrate containing the DBU catalyst can be concentrated and recycled.[1]

Synthesis using Benzyltrimethylammonium Hydroxide
  • Reaction Setup: A reaction is carried out with a molar ratio of isobutyraldehyde to formaldehyde to benzyltrimethylammonium hydroxide of 1.1:1.0:0.04.

  • Reaction Execution: The reaction is conducted at 20°C.

  • Product Characterization: The reaction progress and product formation are monitored by gas chromatography (GC). The results indicate an almost quantitative yield of hydroxypivaldehyde with approximately 100% selectivity.[2]

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes described, the following diagrams are provided in DOT language.

General Reaction Pathway for HPA Synthesis cluster_reactants Reactants cluster_catalyst Catalyst Isobutyraldehyde Isobutyraldehyde Aldol_Condensation Aldol Condensation Isobutyraldehyde->Aldol_Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol_Condensation Base_Catalyst Base Catalyst (e.g., TEA, DBU, K2CO3) Base_Catalyst->Aldol_Condensation Product This compound (HPA) Aldol_Condensation->Product

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow for Catalyst Comparison Start Define Catalyst Set Reaction_Setup Identical Reaction Setup (Reactants, Solvent, Stoichiometry) Start->Reaction_Setup Catalyst_Addition Add Catalyst (Specified Molar %) Reaction_Setup->Catalyst_Addition Reaction Controlled Reaction (Temperature, Time, Stirring) Catalyst_Addition->Reaction Sampling Periodic Sampling Reaction->Sampling Analysis Analysis (GC, HPLC, NMR) - Conversion - Selectivity - Yield Sampling->Analysis Data_Comparison Comparative Data Analysis Analysis->Data_Comparison Conclusion Catalyst Performance Ranking Data_Comparison->Conclusion

Caption: A logical workflow for the comparative analysis of different catalysts.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-Hydroxy-2,2-dimethylpropanal. It is intended for researchers, scientists, and drug development professionals, offering an objective look at method performance supported by experimental data. Detailed protocols and visual workflows are presented to aid in the selection and implementation of the most suitable analytical technique.

Introduction

This compound, also known as hydroxypivalaldehyde, is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Accurate and precise quantification of this analyte is critical for process monitoring, quality control, and stability testing. This guide compares two common chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the nature of this compound, which can exist in equilibrium with its dimer and other condensation products, analytical methods must be robust and well-validated.[2] This guide explores both a direct analysis approach via Reverse-Phase HPLC and a derivatization-based GC-MS method to address these challenges.

Quantitative Performance Data

Table 1: HPLC-UV Method Performance

Validation ParameterPerformance Metric
Linearity (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)
- Intra-day< 1.5%
- Inter-day< 2.0%
Limit of Detection (LOD)5 µg/mL
Limit of Quantification (LOQ)15 µg/mL

Table 2: Representative GC-MS Method Performance with Derivatization

Validation ParameterPerformance Metric
Linearity (r²)> 0.998
Accuracy (% Recovery)95.7% - 103.5%
Precision (% RSD)
- Intra-day< 5.0%
- Inter-day< 7.5%
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS methods are provided below. These protocols cover sample preparation, derivatization (for GC-MS), and instrumental analysis.

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a published application for the analysis of this compound.[5]

  • Objective: To quantify this compound directly in a sample matrix.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • HPLC-UV Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: Newcrom R1 reverse-phase column.[5]

    • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Quantification: Based on a calibration curve prepared from standards of known concentrations.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Oximation Derivatization

Due to the thermolabile nature of this compound and its tendency to form dimers, a derivatization step is often necessary for robust GC-MS analysis.[2] The following protocol is a representative procedure for aldehyde analysis.[3]

  • Objective: To quantify this compound in a complex matrix after derivatization.

  • Sample Preparation and Derivatization:

    • To 100 µL of the sample in a glass vial, add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Add a solution of a derivatizing agent suitable for aldehydes, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) or a silylating agent to form a TMS-oxime derivative.[2][3]

    • Vortex the mixture to ensure complete mixing.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to allow the derivatization reaction to complete.[3]

    • After cooling, perform a liquid-liquid extraction with a suitable organic solvent like hexane.[3]

    • Transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate.

    • Transfer the dried extract to an autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Injection: 1 µL of the sample extract is injected in splitless mode.[4]

    • Inlet Temperature: 250°C.[4]

    • Oven Temperature Program: An initial temperature of 70°C held for 3 minutes, ramped to 250°C at a suitable rate, and held for a final period.[4]

    • Carrier Gas: Helium.[4]

    • MS Transfer Line Temperature: 280°C.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Quantification: Based on the peak area ratio of the analyte derivative to the internal standard derivative, plotted against a calibration curve.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System HPLC-UV Analysis Filtration->HPLC_System Data_Analysis Data Analysis and Quantification HPLC_System->Data_Analysis

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

GCMS_Workflow Sample Sample containing This compound Add_IS Add Internal Standard Sample->Add_IS Derivatization Add Derivatizing Agent and Incubate Add_IS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Dry Extract Extraction->Drying GCMS_System GC-MS Analysis Drying->GCMS_System Data_Analysis Data Analysis and Quantification GCMS_System->Data_Analysis

Caption: Experimental workflow for the quantification of this compound by GC-MS with derivatization.

References

Benchmarking the Performance of Hydroxypivaldehyde Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research exists on the specific biological activities of hydroxypivaldehyde derivatives. Despite its role as a key intermediate in industrial chemistry, particularly in the synthesis of neopentyl glycol, its derivatives have not been extensively explored in biological assays. This guide, therefore, provides a comparative overview of the performance of structurally related hydroxy-aldehyde derivatives in key biological assays, offering a valuable surrogate benchmark for researchers, scientists, and drug development professionals. The data presented here is based on available literature for compounds such as hydroxybenzaldehydes, salicylaldehydes, and other functionalized aldehydes, which share chemical motifs with potential hydroxypivaldehyde derivatives.

Anti-inflammatory Activity

Derivatives of hydroxy-aldehydes have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. The following table summarizes the performance of selected hydroxybenzaldehyde and salicylaldehyde (B1680747) derivatives in common anti-inflammatory assays.

Table 1: Comparative Anti-inflammatory Activity of Hydroxy-Aldehyde Derivatives

Compound/DerivativeAssayCell Line / ModelKey FindingsReference CompoundIC50 / Activity
4-Hydroxybenzaldehyde Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesSuppression of NO production--
2,4-Dihydroxybenzaldehyde Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesSuppression of NO production--
Salicylaldehyde Derivative 2 BSA DenaturationIn vitroModerate anti-inflammatory activityDiclofenacIC50 = 1734.72 ± 17.66 µM
Salicylaldehyde Derivative 5 BSA DenaturationIn vitroModerate anti-inflammatory activityDiclofenacIC50 = 1287.09 ± 4.70 µM
Morpholinopyrimidine Derivative V4 Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of NO production--
Morpholinopyrimidine Derivative V8 Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of NO production--

Note: Specific IC50 values for 4-Hydroxybenzaldehyde and 2,4-Dihydroxybenzaldehyde in the NO assay were not provided in the source material, but their inhibitory effect was confirmed.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production. Control wells receive either the vehicle or a reference compound.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, an equal volume of supernatant and Griess reagent are mixed and incubated at room temperature.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: NF-κB in Inflammation

Many anti-inflammatory compounds, including some aldehyde derivatives, exert their effects by modulating the NF-κB signaling pathway, which is crucial for the expression of pro-inflammatory genes like iNOS and COX-2.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription Inhibitor Hydroxy-aldehyde Derivatives Inhibitor->IKK Inhibits

Caption: NF-κB signaling pathway in inflammation and potential inhibition by hydroxy-aldehyde derivatives.

Anticancer Activity

Schiff base derivatives of hydroxy-aldehydes have shown promise as anticancer agents, inducing apoptosis and affecting key signaling pathways in cancer cells.

Table 2: Comparative Anticancer Activity of Hydroxy-Aldehyde Derivatives

Compound/DerivativeAssayCell LineKey FindingsReference CompoundIC50 / Activity
Benzyloxybenzaldehyde Derivative ABMM-15 ALDH1A3 InhibitionIn vitroPotent and selective inhibitor-IC50 = 0.23 µM
Benzyloxybenzaldehyde Derivative ABMM-16 ALDH1A3 InhibitionIn vitroPotent and selective inhibitor-IC50 = 1.29 µM
Salicylaldehyde Benzoylhydrazone Derivative 3 CytotoxicityHL-60 (Leukemia)Potent activity-Low µM range
2-Hydroxybenzaldehyde Schiff Base 8S3 CytotoxicityMCF-7 (Breast Cancer)Induces apoptosis via MAPK pathway--

Note: Specific IC50 values for some compounds were not available in the provided search results, but their significant activity was noted.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway: MAPK in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers, and it is a target for some anticancer agents.

MAPK_Pathway cluster_nucleus GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellResponse Cellular Responses (Proliferation, Survival, etc.) TranscriptionFactors->CellResponse Leads to Inhibitor Hydroxy-aldehyde Derivatives Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: MAPK signaling pathway in cancer and potential points of inhibition.

Antiviral Activity

Certain hydroxy-aldehyde derivatives have been investigated for their ability to inhibit viral replication. The data, however, is more qualitative for some of these compounds.

Table 3: Comparative Antiviral Activity of Hydroxy-Aldehyde Derivatives

Compound/DerivativeVirusCell LineKey FindingsReference CompoundEC50 / Activity
Salicylaldehyde Herpes Simplex Virus Type 1 (HSV-1)Cell CultureSuppression of HSV-1 replication--
2,3-Dihydroxybenzaldehyde Herpes Simplex Virus Type 1 (HSV-1)Cell CultureSuppression of HSV-1 replication--
Gossypol Herpes Simplex Virus Type 1 (HSV-1)Cell CultureSuppression of HSV-1 replication--
Tabamide A Derivative TA25 Influenza VirusMDCK cellsSeven-fold higher activity than parentTabamide A-

Note: Quantitative EC50 values were not consistently provided in the initial search results.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for measuring the effect of a compound on the replication of lytic viruses.

  • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MDCK cells for influenza) is prepared in multi-well plates.

  • Virus Infection: The cell monolayer is infected with a known amount of virus (to produce a countable number of plaques) for a short period (e.g., 1 hour).

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form (e.g., 2-3 days).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the treated wells is counted and compared to the number in the untreated control wells. The EC50 (the concentration of the compound that reduces the number of plaques by 50%) is then calculated.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening the biological activity of chemical compounds.

Experimental_Workflow Start Compound Synthesis and Characterization Screening Primary Biological Screening Start->Screening Hit_Ident Hit Identification Screening->Hit_Ident Hit_Ident->Screening Inactive Compounds Dose_Resp Dose-Response Studies (IC50/EC50) Hit_Ident->Dose_Resp Active Compounds Mechanism Mechanism of Action Studies Dose_Resp->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Screening New Derivatives End Preclinical Candidate Lead_Opt->End

Caption: A generalized workflow for the discovery and development of biologically active compounds.

A Comparative Guide to the Structural Confirmation of 3-Hydroxy-2,2-dimethylpropanal Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesis products for 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde), a versatile intermediate in the pharmaceutical and chemical industries. We present a comparative analysis of common synthetic routes and detailed methodologies for the structural confirmation of the target molecule and potential byproducts using key analytical techniques.

Synthesis Methods: A Comparative Overview

The primary industrial synthesis of this compound is achieved through the aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde. An alternative laboratory-scale approach involves the oxidation of neopentyl glycol.

Synthesis MethodReactantsCatalyst/ReagentTypical YieldKey Byproducts
Aldol Condensation Isobutyraldehyde, FormaldehydeBase (e.g., NaOH, K₂CO₃, Triethylamine) or Phase Transfer CatalystHigh (can approach quantitative yields)Neopentyl glycol, 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) (Tishchenko product)
Oxidation of Neopentyl Glycol Neopentyl GlycolOxidizing Agent (e.g., PCC, Swern oxidation reagents)Moderate to GoodUnreacted starting material, over-oxidation products (e.g., 3-hydroxy-2,2-dimethylpropanoic acid)

Structural Confirmation: A Spectroscopic Comparison

Accurate structural confirmation is critical to ensure the purity and identity of the synthesized this compound. The following tables provide a comparative summary of the expected spectroscopic data for the target molecule and its common byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (Predicted/Reported)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound -CH O9.52Singlet
-CH ₂OH3.78Singlet
-OH 2.0Singlet (broad)
-C(CH ₃)₂1.22Singlet
Neopentyl Glycol -CH ₂OH3.32Singlet
-OH 2.65Singlet (broad)
-C(CH ₃)₂0.94Singlet
Tishchenko Product -COOCH ₂-~4.0Singlet
-CH ₂OH~3.5Singlet
-C(CH ₃)₂ (ester side)~1.2Singlet
-C(CH ₃)₂ (alcohol side)~0.9Singlet

¹³C NMR Spectral Data (Predicted/Reported)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -C HO~205
-C (CH₃)₂~50
-C H₂OH~70
-C(C H₃)₂~22
Neopentyl Glycol -C (CH₃)₂36.6
-C H₂OH71.5
-C(C H₃)₂22.1
Tishchenko Product -C OO-~175
-C (CH₃)₂ (ester side)~45
-C H₂O-~75
-C (CH₃)₂ (alcohol side)~37
-C H₂OH~71
-C(C H₃)₂ (ester side)~22
-C(C H₃)₂ (alcohol side)~22
Mass Spectrometry (MS)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and Interpretation
This compound 102 (often weak or absent)71 ([M-CH₂OH]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺)
Neopentyl Glycol 104 (often weak or absent)73 ([M-CH₂OH]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺)
Tishchenko Product 204Fragments corresponding to the loss of alcohol and ester functional groups.
Infrared (IR) Spectroscopy
CompoundFunctional GroupCharacteristic Peak(s) (cm⁻¹)
This compound O-H (alcohol)3400 (broad)
C-H (aldehyde)2820, 2720
C=O (aldehyde)1725
Neopentyl Glycol O-H (alcohol)3300 (very broad)
C-H (alkane)2960-2870
Tishchenko Product O-H (alcohol)3400 (broad)
C=O (ester)1735
C-O (ester)1200-1100

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolution: Accurately weigh 10-20 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution of the sample.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.

¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Spectral Width: 0-12 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Spectroscopy
  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Spectral Width: 0-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 5 seconds

  • Number of Scans: 1024 or more

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two KBr plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or a pure KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualizing Synthesis and Analysis Workflows

Synthesis_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification cluster_analysis Structural Confirmation Aldol Condensation Aldol Condensation Crude Product Crude Product Aldol Condensation->Crude Product Oxidation Oxidation Oxidation->Crude Product Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol Condensation Neopentyl Glycol Neopentyl Glycol Neopentyl Glycol->Oxidation Distillation/Crystallization Distillation/Crystallization Crude Product->Distillation/Crystallization Purification Pure Product Pure Product Distillation/Crystallization->Pure Product Isolated Product NMR NMR MS MS IR IR Pure Product->NMR Pure Product->MS Pure Product->IR

Caption: Workflow for the synthesis and structural confirmation of this compound.

Aldol_Condensation_Pathway Isobutyraldehyde Isobutyraldehyde Product This compound Isobutyraldehyde->Product Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->Product Aldol Condensation Base Catalyst Base Catalyst Base Catalyst->Product Byproduct1 Neopentyl Glycol Product->Byproduct1 Further Reduction Byproduct2 Tishchenko Product Product->Byproduct2 Tishchenko Reaction

Caption: Aldol condensation synthesis pathway for this compound and potential side reactions.

Safety Operating Guide

Essential Safety and Logistical Information for Handling 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential guidance on the safe handling and disposal of 3-Hydroxy-2,2-dimethylpropanal (B31169) (CAS No. 597-31-9), a key intermediate in various organic syntheses. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.

Physicochemical and Hazard Data

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical properties and hazard classifications.

PropertyValueReference
Molecular Formula C5H10O2[1][2][3]
Molecular Weight 102.13 g/mol [1]
Appearance White powder or needle-shaped crystals[4][5]
Melting Point 30-33 °C or 89-90 °C[4][5][6]
Boiling Point 172-173 °C (decomposition) or 204.4 °C at 760 mmHg[4][5]
Density 0.964 g/cm³[4]
Flash Point 60.3 °C[4]
GHS Hazard Statements H319: Causes serious eye irritation[1][4][7]
H302: Harmful if swallowed[8][9]
H315: Causes skin irritation[8][9]
H335: May cause respiratory irritation[8][9]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Equipment TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
Hand Protection Wear compatible chemical-resistant gloves.[7] Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[8]
Skin and Body Protection Wear a complete suit protecting against chemicals.[8] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[8]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh/Measure in a Fume Hood prep_area->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Surfaces handle_transfer->post_decon After completion post_ppe Properly Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Waste in Labeled, Closed Containers post_wash->disp_collect For waste generated disp_dispose Dispose of According to Institutional and Local Regulations disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following diagram outlines the necessary steps for emergency response.

cluster_spill Spill Response cluster_exposure Personal Exposure spill_evacuate Evacuate and Ventilate Area spill_absorb Contain Spill with Inert Absorbent Material spill_evacuate->spill_absorb spill_collect Collect and Place in a Labeled Waste Container spill_absorb->spill_collect spill_clean Clean the Area with Soap and Water spill_collect->spill_clean seek_medical Seek Immediate Medical Attention for All Exposures exp_skin Skin Contact: Immediately wash with soap and water for at least 15 minutes. [2, 7] exp_skin->seek_medical exp_eye Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. [2, 11] exp_eye->seek_medical exp_inhale Inhalation: Move to fresh air. If not breathing, give artificial respiration. [5, 7] exp_inhale->seek_medical exp_ingest Ingestion: Rinse mouth with water. Do not induce vomiting. [5] exp_ingest->seek_medical

Caption: Emergency response plan for spills and personal exposure.

Experimental Protocols

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[7] Remove contact lenses if present and easy to do.[7][11] If eye irritation persists, get medical advice/attention.[7][11]

  • Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes.[7] Remove all contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice/attention.

  • Inhalation: Remove the casualty to fresh air and keep them warm and at rest.[7] If breathing is irregular or has stopped, administer artificial respiration.[7] If symptoms persist, call a physician.

  • Ingestion: If the person is conscious, wash out their mouth with water.[7] Never give anything by mouth to an unconscious person.[8] Call a physician.[7]

Spill Cleanup Protocol

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[8]

  • Personal Protection: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[8]

  • Containment: For minor spills, use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[12]

  • Collection: Carefully sweep up or shovel the absorbed material into a suitable, closed container for disposal.[8] Avoid creating dust.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water.[12]

  • Disposal: Dispose of the collected waste and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not let the product enter drains.[8] For major spills, contact emergency response personnel immediately.[12]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.